molecular formula C49H54N8O8 B611656 Velpatasvir CAS No. 1377049-84-7

Velpatasvir

Cat. No.: B611656
CAS No.: 1377049-84-7
M. Wt: 883.0 g/mol
InChI Key: FHCUMDQMBHQXKK-CDIODLITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velpatasvir is a direct-acting antiviral (DAA) agent and a key component of modern hepatitis C virus (HCV) research . It is a novel NS5A inhibitor used in combination with other antivirals, such as sofosbuvir, for the study of chronic Hepatitis C across all six major genotypes . Its primary research value lies in its significantly higher barrier to resistance compared to first-generation NS5A inhibitors, making it a highly potent and reliable tool for investigating HCV treatment strategies . The mechanism of action of this compound involves the potent inhibition of the HCV nonstructural protein 5A (NS5A), a multifunctional phosphoprotein that is essential for viral RNA replication and virion assembly . By acting as a defective substrate for NS5A, this compound effectively disrupts critical viral life cycle processes . In research settings, the fixed-dose combination of sofosbuvir and this compound has demonstrated high sustained virologic response (SVR) rates in studies, including those involving patients with decompensated cirrhosis, highlighting its effectiveness as a pan-genotypic research compound . From a pharmacological perspective, this compound has an oral bioavailability of 25-30% and is highly protein-bound (>99.5%) in plasma . It is slowly metabolized by the liver enzymes CYP2B6, CYP2C8, and CYP3A4, and is primarily excreted via the feces (94%), with a terminal half-life of approximately 15 hours . This product is intended for research applications only. It is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUMDQMBHQXKK-CDIODLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722565
Record name Velpatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377049-84-7
Record name Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velpatasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velpatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Velpatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELPATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Pan-Genotypic Cure: A Technical Guide to the Discovery and Development of Velpatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Foster City, CA – December 13, 2025 – This technical guide provides an in-depth overview of the discovery and development timeline of Velpatasvir (formerly GS-5816), a pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor developed by Gilead Sciences. This document, intended for researchers, scientists, and drug development professionals, details the key milestones, experimental methodologies, and clinical trial data that led to the approval of this transformative antiviral agent, a core component of the single-tablet regimens Epclusa® and Vosevi®.

Executive Summary

This compound is a cornerstone of modern Hepatitis C therapy, offering a highly effective, safe, and well-tolerated treatment for all six major HCV genotypes. Its development represents a significant achievement in medicinal chemistry and clinical research, culminating in a simple, single-tablet regimen that has revolutionized the treatment landscape for millions of patients worldwide. This guide traces the journey of this compound from its initial discovery through rigorous preclinical and clinical evaluation to its eventual regulatory approval.

Discovery and Preclinical Development Timeline

The development of this compound was a multi-year endeavor driven by the need for a pan-genotypic HCV inhibitor. The following timeline highlights the key phases of its discovery and preclinical evaluation:

Year(s)MilestoneDescription
Early 2010s Lead Identification & Optimization Gilead Sciences initiated a medicinal chemistry program to identify novel HCV NS5A inhibitors with broad genotype coverage. Through high-throughput screening and structure-activity relationship (SAR) studies, lead compounds were identified and subsequently optimized to improve potency, metabolic stability, and pharmacokinetic properties.
~2012 Identification of GS-5816 (this compound) GS-5816 emerged as a clinical candidate with potent, picomolar activity against a wide range of HCV genotypes in in-vitro replicon assays. It demonstrated a high barrier to resistance and favorable preclinical pharmacokinetic profiles across multiple species.
2013 Phase 1 First-in-Human Studies Commence A Phase 1 clinical trial (NCT01740791) was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GS-5816 in healthy volunteers. The study confirmed the drug's suitability for once-daily dosing.

Mechanism of Action: Targeting the HCV NS5A Protein

This compound exerts its antiviral effect by targeting the Hepatitis C virus nonstructural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1] While NS5A has no known enzymatic function, it plays a critical role in the formation of the viral replication complex. This compound binds to NS5A, disrupting its normal function and thereby inhibiting viral replication.

HCV_Lifecycle_and_Velpatasvir_MOA cluster_hepatocyte Hepatocyte HCV Virion HCV Virion Entry & Uncoating Entry & Uncoating HCV Virion->Entry & Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Entry & Uncoating->Translation & Polyprotein Processing RNA Replication RNA Replication (Membranous Web) Translation & Polyprotein Processing->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly NS5A Protein NS5A Protein RNA Replication->NS5A Protein Release Release Virion Assembly->Release Progeny Virions Progeny Virions Release->Progeny Virions This compound This compound This compound->NS5A Protein Inhibits HCV_Replicon_Assay_Workflow Cell Seeding Seed Huh-7 cells in 96-well plates Compound Addition Add serial dilutions of this compound Cell Seeding->Compound Addition Incubation Incubate for 72 hours Compound Addition->Incubation Luciferase Assay Measure luciferase activity (quantifies viral replication) Incubation->Luciferase Assay Data Analysis Calculate EC50 values Luciferase Assay->Data Analysis

References

A Technical Guide to the Mechanism of Action of Velpatasvir on the HCV NS5A Protein

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Velpatasvir is a highly potent, pangenotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). NS5A is a multifunctional phosphoprotein with no enzymatic activity, yet it is indispensable for viral RNA replication and virion assembly. This compound exerts its antiviral effect by binding directly to the N-terminal domain of the NS5A protein. This interaction is believed to lock the dimeric NS5A protein in a conformation that is incompatible with viral RNA binding, thereby inhibiting two critical stages of the HCV life cycle: the formation of the membranous web, which serves as the site for genome replication, and the subsequent assembly of new viral particles. This document provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and process visualizations.

The Target: HCV Nonstructural Protein 5A (NS5A)

The NS5A protein is a zinc-binding, proline-rich phosphoprotein that is a crucial component of the HCV replication complex.[1] It is produced as part of a large polyprotein translated from the viral genome, which is then cleaved by viral proteases.[1]

Structure and Domains: NS5A is composed of an N-terminal amphipathic helix that anchors it to the endoplasmic reticulum membrane, followed by three distinct domains (I, II, and III) connected by low-complexity sequences.[2][3]

  • Domain I (aa ~33-202): This N-terminal domain is highly structured and forms a novel zinc-coordination motif.[2][4] Crucially, Domain I is the site of dimerization and is the direct target of NS5A inhibitors like this compound.[4]

  • Domains II and III: These domains are largely unstructured and are implicated in interactions with a wide array of host and viral proteins, as well as viral RNA.[3][5]

Function in the HCV Life Cycle: NS5A is a master regulator of the viral life cycle. Its primary functions include:

  • RNA Replication: NS5A is essential for the replication of the viral RNA genome. It interacts with other viral proteins, such as the NS5B RNA-dependent RNA polymerase, and the viral RNA itself.[1][6]

  • Membranous Web Formation: NS5A orchestrates the formation of double-membrane vesicles derived from the host cell's endoplasmic reticulum. This "membranous web" creates a specialized microenvironment that houses the viral replication complex, protecting it from host defenses.

  • Virion Assembly: NS5A also plays a critical role in the later stages of the viral life cycle, coordinating the assembly of new infectious virus particles.[7]

cluster_0 HCV Life Cycle in Hepatocyte cluster_1 Replication Complex (on Membranous Web) HCV_RNA Viral RNA Genome Polyprotein Polyprotein Translation HCV_RNA->Polyprotein Processing Proteolytic Processing (NS3/4A Protease) Polyprotein->Processing NS5A NS5A Dimer Processing->NS5A Forms Replication Complex NS5B NS5B (RdRp) Processing->NS5B Forms Replication Complex Other_NS Other NS Proteins (NS3, NS4A, NS4B) Processing->Other_NS Forms Replication Complex Replication RNA Replication NS5A->Replication Assembly Virion Assembly NS5A->Assembly Regulates NS5B->Replication Other_NS->Replication vRNA Viral RNA vRNA->Replication Replication->Assembly New Viral RNA Release Release of Progeny Virions Assembly->Release cluster_0 Normal NS5A Function (No Inhibitor) cluster_1 Inhibition by this compound NS5A_A1 NS5A Monomer Dimer1 Active NS5A Dimer NS5A_A1->Dimer1 Dimerization NS5A_B1 NS5A Monomer NS5A_B1->Dimer1 Dimerization Complex1 Functional Replication Complex Dimer1->Complex1 Binds RNA1 Viral RNA RNA1->Complex1 Binds Replication1 HCV Replication Complex1->Replication1 NS5A_A2 NS5A Monomer Dimer2 NS5A Dimer NS5A_A2->Dimer2 Dimerization NS5A_B2 NS5A Monomer NS5A_B2->Dimer2 Dimerization Inhibited_Dimer Inhibited Dimer (Altered Conformation) Dimer2->Inhibited_Dimer Binds This compound This compound This compound->Inhibited_Dimer Binds Block BLOCK Inhibited_Dimer->Block RNA2 Viral RNA RNA2->Block No_Replication Replication Blocked Block->No_Replication RNA Binding Prevented Start Start: Antiviral Compound (this compound) RepliconAssay Step 1: Potency Determination HCV Replicon Assay Start->RepliconAssay EC50 Result: EC50 Value (Pangenotypic Potency) RepliconAssay->EC50 BindingAssay Step 2: MoA Confirmation Direct Binding Assay (MST) EC50->BindingAssay Characterize 'Hit' Compound ResistanceStudy Step 3: Resistance Profiling Resistance Selection in Cell Culture EC50->ResistanceStudy Kd Result: Binding Affinity (Kd) (High-Affinity Interaction) BindingAssay->Kd End End: Full Mechanistic & Resistance Profile Kd->End Sequencing Sequence NS5A Gene from Resistant Colonies ResistanceStudy->Sequencing RAS_ID Identify Resistance-Associated Substitutions (RASs) Sequencing->RAS_ID RAS_Confirm Confirm RAS Impact (Site-Directed Mutagenesis & Re-Assay) RAS_ID->RAS_Confirm FoldChange Result: Fold-Change in EC50 (Resistance Profile) RAS_Confirm->FoldChange FoldChange->End

References

The Core of Hepatitis C Inhibition: A Technical Guide to the Chemical Structure and Properties of Velpatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir (formerly GS-5816) is a potent, pangenotypic direct-acting antiviral (DAA) agent that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a second-generation NS5A inhibitor, this compound exhibits a high barrier to resistance and is a key component of several highly effective combination therapies. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental methodologies relevant to its synthesis, characterization, and preclinical evaluation.

Chemical Identity and Structure

This compound is a complex small molecule with a sophisticated architecture that underpins its high affinity and specificity for the HCV NS5A protein.[1] Its systematic IUPAC name is methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate[1]
Molecular Formula C₄₉H₅₄N₈O₈[2]
Molecular Weight 883.00 g/mol [3]
CAS Number 1377049-84-7[2]
PubChem CID 67683363[1]
Synonyms GS-5816, UNII-KCU0C7RS7Z[3]

Physicochemical Properties

The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its clinical efficacy.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point >170°C (decomposes)[4]
Boiling Point Data not available
Solubility - Insoluble in water[3]- Soluble in Ethanol and DMSO[3]- pH-dependent solubility in aqueous solutions: - >36 mg/mL at pH 1.2[5] - 3.6 mg/mL at pH 2[5] - <0.1 mg/mL above pH 5[5]
pKa 3.74[6]
LogP Data not available
Appearance White to off-white powder[3]

Mechanism of Action: Targeting the HCV NS5A Protein

This compound exerts its antiviral effect by specifically inhibiting the Hepatitis C Virus Non-Structural Protein 5A (NS5A).[1] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[2] Although it does not have any known enzymatic activity, NS5A plays a crucial role in the formation of the membranous web, a complex intracellular structure where viral replication takes place.

This compound binds to the N-terminal domain of NS5A, inducing conformational changes that disrupt its normal function. This interference with NS5A leads to the inhibition of both viral RNA synthesis and the assembly of new virions.

HCV_Replication_Pathway cluster_host_cell Hepatocyte HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication_Complex Replication Complex Formation (Membranous Web) Translation->Replication_Complex NS3, NS4A, NS4B, NS5A, NS5B Virion_Assembly Virion Assembly Translation->Virion_Assembly Viral Proteins RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly New Viral RNA Virion_Release Virion Release Virion_Assembly->Virion_Release This compound This compound NS5A NS5A This compound->NS5A Inhibits NS5A->Replication_Complex NS5A->Virion_Assembly

Caption: HCV Replication Cycle and the inhibitory action of this compound on NS5A.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. While specific proprietary details may vary, the general synthetic strategy can be outlined based on publicly available patent literature.

Synthesis_Workflow Intermediate_A Intermediate A (Pyrrolidine derivative) Coupling_1 Coupling Reaction Intermediate_A->Coupling_1 Intermediate_B Intermediate B (Naphtho[1,2-d]imidazole core) Intermediate_B->Coupling_1 Intermediate_C Combined Intermediate Coupling_1->Intermediate_C Coupling_2 Second Coupling Reaction Intermediate_C->Coupling_2 Intermediate_D Precursor Molecule Coupling_2->Intermediate_D Final_Step Final Modification & Purification Intermediate_D->Final_Step This compound This compound Final_Step->this compound Other_Precursors Other Precursors Other_Precursors->Coupling_2

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

  • Step 1: Synthesis of Key Intermediates: The synthesis typically begins with the preparation of two key fragments: a substituted pyrrolidine derivative and a complex naphtho[1,2-d]imidazole core structure. These syntheses involve multiple steps, including protection and deprotection of functional groups, cyclization reactions, and chiral resolutions to obtain the desired stereochemistry.

  • Step 2: Coupling of Intermediates: The pyrrolidine and naphtho[1,2-d]imidazole intermediates are then coupled together through a suitable chemical reaction, often a palladium-catalyzed cross-coupling reaction.

  • Step 3: Further Elaboration: The resulting coupled product undergoes further chemical modifications to introduce the remaining structural motifs of the this compound molecule.

  • Step 4: Purification: The final crude product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield highly pure this compound.

  • Step 5: Characterization: The structure and purity of the final compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antiviral Activity Assessment: HCV Replicon Assay

The antiviral activity of this compound is typically evaluated using a cell-based HCV replicon assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.

Replicon_Assay_Workflow Seed_Cells Seed HCV replicon-containing cells in 96-well plates Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Replication Measure HCV RNA replication (e.g., Luciferase activity, qRT-PCR) Incubate->Measure_Replication Measure_Cytotoxicity Measure cell viability (e.g., CCK-8, MTS assay) Incubate->Measure_Cytotoxicity Data_Analysis Calculate EC₅₀ and CC₅₀ values Measure_Replication->Data_Analysis Measure_Cytotoxicity->Data_Analysis

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound.

    • The plates are incubated for 48 to 72 hours.

  • Quantification of HCV Replication: The level of HCV RNA replication is quantified. If the replicon contains a reporter gene (e.g., luciferase), its activity is measured using a luminometer. Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified by quantitative real-time PCR (qRT-PCR).

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo® or MTS reagent) is performed to determine the effect of the compound on cell viability.

  • Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits HCV replication by 50%, and the 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.

In Vitro Metabolic Stability Assessment

The metabolic stability of this compound can be assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Methodology:

  • Incubation: this compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the concentration of remaining this compound in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vitro Permeability Assessment: Caco-2 Permeability Assay

The intestinal permeability of this compound can be evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human oral drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer.

    • This compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).

    • Samples are collected from the receiver compartment at various time points.

  • Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis C. Its complex chemical structure is intricately linked to its potent and pangenotypic inhibition of the HCV NS5A protein. The favorable physicochemical and pharmacokinetic properties of this compound contribute to its high clinical efficacy and good safety profile. The experimental methodologies outlined in this guide provide a framework for the synthesis, characterization, and preclinical evaluation of this compound and similar antiviral compounds, aiding researchers and drug development professionals in the ongoing quest for novel and improved therapies for viral diseases.

References

Velpatasvir's Pan-Genotypic Dominance: A Technical Deep Dive into HCV NS5A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism and broad-spectrum activity of Velpatasvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. By targeting the viral non-structural protein 5A (NS5A), this compound exhibits potent antiviral effects across all major HCV genotypes, a characteristic that has revolutionized therapeutic strategies. This document provides a detailed examination of its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its pan-genotypic profile.

Introduction: The Role of NS5A in the HCV Life Cycle

The Hepatitis C virus, a single-stranded RNA virus, orchestrates its replication within a complex network of viral and host cellular factors.[1][2] Central to this process is the non-structural protein 5A (NS5A), a phosphoprotein with no known enzymatic function but which is indispensable for viral replication.[2] NS5A is a multifunctional protein that plays a critical role in the formation of the membranous web, an endoplasmic reticulum-derived structure that serves as the site for HCV RNA replication.[1] It interacts with numerous viral proteins, including the NS5B RNA-dependent RNA polymerase, and host cell components to regulate viral replication and assembly.[1][2]

Mechanism of Action: this compound's Targeted Inhibition of NS5A

This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS5A protein.[3] Its mechanism of action involves binding to Domain I of NS5A, a region crucial for the protein's function in viral replication.[4] By binding to this domain, this compound disrupts the normal function of NS5A, leading to the inhibition of HCV RNA replication and the assembly of new viral particles.[3][5] This targeted inhibition is the basis for its potent antiviral activity.

Pan-Genotypic Efficacy: A Quantitative Analysis

A key feature of this compound is its potent activity against all six major HCV genotypes.[6] This pan-genotypic coverage simplifies treatment regimens and offers a highly effective option for a broad range of patients. The in vitro efficacy of this compound has been extensively evaluated using HCV replicon assays, which measure the replication of HCV RNA in cultured liver cells.[7] The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.

The table below summarizes the in vitro activity of this compound against chimeric replicons expressing NS5A from various HCV genotypes.

HCV GenotypeSubtypeThis compound EC50 (pM)
Genotype 1 1a19
1b11
Genotype 2 2a4
2b20
Genotype 3 3a2
Genotype 4 4a4
4d2
Genotype 5 5a2.5
Genotype 6 6a19
6e12
6p2.6

Data compiled from publicly available prescribing information and scientific literature.

Resistance-Associated Substitutions (RASs)

The emergence of resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors.[8] In vitro resistance selection studies have identified several key amino acid positions where substitutions can confer resistance to this compound.[8] However, this compound maintains activity against many common RASs that confer resistance to first-generation NS5A inhibitors.[8]

The following table details the fold-change in EC50 for this compound against common NS5A RASs in different HCV genotypes.

GenotypeRASFold Change in EC50
1a M28G>1,000
Q30R2.2[9]
L31V1.6
Y93H1.8
Y93N178
1b L31V1.1
Y93H0.6
2a F28S + Y93H29
3a Y93H777

Data compiled from scientific literature.[8][9]

High levels of resistance to this compound are observed with specific single mutations in genotype 1a (e.g., M28G, A92K, Y93H/N/R/W) and genotype 1b (A92K).[8] In other genotypes, such as 2b, 3a, and 6a, certain single and double mutants can also lead to high-level resistance.[8]

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a fundamental tool for evaluating the in vitro antiviral activity of compounds like this compound.[7][10]

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium.[7]

  • Transfection: The cells are transfected with an HCV replicon RNA, which is a subgenomic HCV RNA molecule capable of autonomous replication.[7] These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[10]

  • Compound Treatment: The transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (this compound).[7]

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.[7]

  • Quantification of Replication: The level of HCV replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using quantitative real-time PCR (qRT-PCR).[7][10]

  • Cytotoxicity Assessment: Concurrently, the viability of the cells is assessed to determine if the compound has any cytotoxic effects.[7]

  • Data Analysis: The EC50 value is calculated by plotting the inhibition of viral replication against the compound concentration.

Resistance Analysis

Identifying and characterizing RASs is crucial for understanding the potential for treatment failure.

Methodology:

  • Resistance Selection: HCV replicon cells are cultured in the presence of increasing concentrations of the antiviral drug over a prolonged period.[11] This selective pressure encourages the growth of viral populations with reduced susceptibility.

  • Isolation of Resistant Clones: Individual colonies of resistant cells are isolated and expanded.

  • Genotypic Analysis: The NS5A coding region of the viral RNA from the resistant clones is amplified using reverse transcription-polymerase chain reaction (RT-PCR).[12]

  • Sequencing: The amplified DNA is then sequenced to identify any amino acid substitutions compared to the wild-type virus.[12] Sanger sequencing or next-generation sequencing (NGS) can be used for this purpose.[13]

  • Phenotypic Analysis: The identified substitutions are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to the antiviral drug is then tested using the HCV replicon assay to confirm that the substitution confers resistance and to quantify the degree of resistance (fold-change in EC50).

Visualizing the Landscape of HCV Replication and this compound's Action

HCV Replication Complex and NS5A's Central Role

HCV_Replication_Complex cluster_ER Endoplasmic Reticulum Membrane cluster_Replication Viral RNA Replication HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS4B NS4B Polyprotein->NS4B Cleavage NS5A NS5A Polyprotein->NS5A Cleavage NS5B NS5B RdRp Polyprotein->NS5B Cleavage NS4B->Replication_Complex Induces NS5A->Replication_Complex Essential Component NS5B->Replication_Complex Component Negative_Strand (-) RNA Strand Replication_Complex->Negative_Strand Synthesis Positive_Strand Progeny (+) RNA Negative_Strand->Positive_Strand Synthesis This compound This compound This compound->NS5A Inhibits

Caption: The HCV replication complex formation and the inhibitory action of this compound on NS5A.

Experimental Workflow for Antiviral Efficacy and Resistance Testing

Antiviral_Testing_Workflow cluster_Efficacy Efficacy Testing cluster_Resistance Resistance Profiling start Start: HCV Replicon System transfect Transfect Huh-7 cells with HCV Replicon RNA start->transfect treat Treat with serial dilutions of this compound transfect->treat incubate Incubate for 72h treat->incubate measure Measure Replicon Replication (e.g., Luciferase Assay) incubate->measure calculate Calculate EC50 measure->calculate end_efficacy Result: Antiviral Potency calculate->end_efficacy start_resistance Start: Culture Replicon Cells with this compound select Select for Resistant Colonies start_resistance->select isolate Isolate and Expand Resistant Clones select->isolate extract Extract Viral RNA isolate->extract amplify RT-PCR of NS5A Region extract->amplify sequence Sequence NS5A Gene amplify->sequence analyze Identify Amino Acid Substitutions (RASs) sequence->analyze phenotype Confirm Resistance via Site-Directed Mutagenesis and EC50 determination analyze->phenotype end_resistance Result: Resistance Profile phenotype->end_resistance

Caption: A streamlined workflow for determining the efficacy and resistance profile of this compound.

Conclusion

This compound's pan-genotypic activity is a direct result of its potent and specific inhibition of the HCV NS5A protein, a critical component of the viral replication machinery. Its robust in vitro performance across all major HCV genotypes, even in the presence of some resistance-associated substitutions, underscores its clinical significance. The experimental methodologies detailed in this guide provide a framework for the continued evaluation of novel antiviral agents and a deeper understanding of the mechanisms of HCV replication and drug resistance.

References

In Vitro Pharmacokinetics and Metabolism of Velpatasvir: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein involved in viral replication and virion assembly. As a component of approved combination therapies, understanding its pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and metabolism of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers and drug development professionals.

Data Summary

The following tables summarize the key quantitative data regarding the in vitro pharmacokinetic and metabolic properties of this compound.

Table 1: In Vitro Permeability and Efflux of this compound
ParameterCell LineValueEfflux Ratio (B-A/A-B)Reference
Apparent Permeability (Papp) (A→B)Caco-210.3 x 10⁻⁶ cm/s1.1[1]
Apparent Permeability (Papp) (B→A)Caco-211.1 x 10⁻⁶ cm/s[1]

A→B: Apical to Basolateral; B→A: Basolateral to Apical

Table 2: In Vitro Metabolic Stability of this compound
SystemParameterValueReference
Human Liver MicrosomesPredicted Hepatic Clearance<0.17 L/h/kg[1]
Human Cryopreserved HepatocytesPredicted Hepatic Clearance<0.07 L/h/kg[1]
Table 3: In Vitro Plasma Protein Binding of this compound
SpeciesFraction Unbound (fu)% BoundReference
Human0.003>99.5%[1][2]
Monkey0.004199.59%[1]
Dog0.001999.81%[1]
Rat0.002299.78%[1]
Table 4: In Vitro Transporter Inhibition by this compound
TransporterIC₅₀Reference
P-glycoprotein (P-gp)2.9 µM[2]
Breast Cancer Resistance Protein (BCRP)0.38 µM[2]
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)2.9 µM[2]
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)2.2 µM[2]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro pharmacokinetic studies. The following sections outline the typical experimental protocols used to characterize the ADME properties of this compound.

Caco-2 Permeability Assay

The bidirectional permeability of this compound is assessed using Caco-2 cell monolayers, a widely accepted in vitro model for predicting intestinal drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow.

  • Transport Experiment:

    • For apical to basolateral (A-B) transport, this compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specified time points.

    • For basolateral to apical (B-A) transport, this compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.

  • Sample Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C₀ is the initial drug concentration in the donor chamber

  • Efflux Ratio: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Metabolic Stability in Human Liver Microsomes and Cryopreserved Hepatocytes

These assays are conducted to determine the intrinsic clearance of this compound and predict its hepatic metabolic clearance.

Methodology for Human Liver Microsomes:

  • Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes, this compound at a specified concentration (e.g., 1 µM), and a buffer system (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C, and aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Methodology for Cryopreserved Hepatocytes:

  • Hepatocyte Suspension: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation: this compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.

  • Sampling and Analysis: Aliquots are taken at different time points, and the reaction is quenched. The concentration of this compound is then measured by LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, the rate of depletion of the parent drug is used to determine the intrinsic clearance.

Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the extent of drug binding to plasma proteins.

Methodology:

  • Dialysis Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: One chamber is filled with human plasma containing this compound, and the other chamber is filled with a protein-free buffer.

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sample Collection and Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers, and the concentration of this compound is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

CYP Reaction Phenotyping

This assay identifies the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

Methodology:

  • Recombinant CYP Enzymes: this compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • Incubation and Analysis: The incubation conditions and analytical methods are similar to those used in the microsomal stability assay.

  • Metabolite Formation/Parent Depletion: The rate of disappearance of this compound or the formation of specific metabolites is measured for each CYP isozyme.

  • Identification of Metabolizing Enzymes: The CYP enzymes that show significant metabolism of this compound are identified as the primary contributors to its oxidative metabolism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of this compound and the general workflows for the key in vitro experiments.

Velpatasvir_Metabolism cluster_cyp CYP-Mediated Oxidation This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 CYP2B6 CYP2B6 This compound->CYP2B6 CYP2C8 CYP2C8 This compound->CYP2C8 Metabolites Oxidative Metabolites (e.g., monohydroxylated, dihydroxylated) CYP3A4->Metabolites Slow Turnover CYP2B6->Metabolites Slow Turnover CYP2C8->Metabolites Slow Turnover

Diagram 1: Metabolic Pathway of this compound.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form monolayer A->B C Verify monolayer integrity (TEER, Lucifer Yellow) B->C D Add this compound to donor chamber (A or B) C->D E Incubate at 37°C D->E F Collect samples from receiver chamber over time E->F G Quantify this compound concentration (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Diagram 2: Caco-2 Permeability Assay Workflow.

Metabolism_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare incubation mixture: - Human Liver Microsomes/Hepatocytes - this compound - Buffer B Initiate reaction with NADPH-regenerating system A->B C Incubate at 37°C B->C D Collect and quench aliquots at various time points C->D E Analyze samples for This compound concentration (LC-MS/MS) D->E F Calculate t½ and Intrinsic Clearance (CLint) E->F

Diagram 3: Metabolic Stability Assay Workflow.

Conclusion

The in vitro pharmacokinetic and metabolic profile of this compound demonstrates favorable properties for an orally administered antiviral agent. It exhibits good permeability with a low potential for active efflux, suggesting efficient absorption. The metabolic stability in human liver microsomes and hepatocytes is high, indicating a low hepatic clearance and a longer half-life in vivo. This compound is highly bound to plasma proteins. While it is a substrate for CYP3A4, CYP2B6, and CYP2C8, the metabolic turnover is slow. Importantly, this compound is an inhibitor of key drug transporters, including P-gp, BCRP, OATP1B1, and OATP1B3, which highlights the potential for drug-drug interactions with co-administered substrates of these transporters. This comprehensive in vitro characterization provides a solid foundation for understanding the clinical pharmacology of this compound and for guiding its safe and effective use in the treatment of HCV infection. Further studies to identify the specific metabolites and to quantitatively assess the risk of transporter-mediated drug interactions are valuable for a complete understanding of its disposition.

References

Preclinical Profile of Velpatasvir (GS-5816): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velpatasvir (GS-5816) is a pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1][2] This technical guide provides a comprehensive overview of the preclinical studies that defined the virologic and pharmacokinetic profile of this compound, establishing its foundation for clinical development. The document details its potent antiviral activity across all major HCV genotypes, its resistance profile, and its favorable pharmacokinetic and safety properties in preclinical species. Methodologies for key in vitro assays are also described to provide a practical resource for researchers in the field.

Introduction

Hepatitis C virus infection is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. This compound (GS-5816) emerged as a significant advancement due to its pangenotypic activity, meaning it is effective against all six major HCV genotypes.[3][4] This attribute simplifies treatment regimens by eliminating the need for genotype-specific therapies.[5] this compound's mechanism of action involves targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[6][7] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting the viral life cycle.[6] This guide synthesizes the critical preclinical data that characterized this compound's antiviral properties and established its suitability for human studies.

Mechanism of Action

This compound exerts its antiviral effect by specifically inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex, often referred to as the "membranous web," where viral RNA synthesis occurs. Although NS5A has no known enzymatic function, it plays a crucial role in regulating the activity of the viral RNA-dependent RNA polymerase (NS5B) and is involved in the assembly of new virions.[2] this compound's binding to NS5A disrupts these processes, leading to a potent inhibition of viral replication.[6]

HCV Replication Cycle and this compound's Mechanism of Action cluster_host_cell Hepatocyte cluster_replication Replication Complex HCV Entry HCV Entry Uncoating Uncoating HCV Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing Viral RNA release HCV Replication Complex (Membranous Web) HCV Replication Complex (Membranous Web) Translation & Polyprotein Processing->HCV Replication Complex (Membranous Web) Formation of NS proteins RNA Replication RNA Replication HCV Replication Complex (Membranous Web)->RNA Replication Synthesizes new viral RNA Virion Assembly Virion Assembly RNA Replication->Virion Assembly New viral RNA Virion Release Virion Release Virion Assembly->Virion Release Extracellular Space Virion Release->Extracellular Space Infects new cells NS5A NS5A NS5B NS5B NS5A->NS5B Modulates activity This compound (GS-5816) This compound (GS-5816) This compound (GS-5816)->NS5A Inhibits HCV Replicon Assay Workflow Culture Huh-7 cells Culture Huh-7 cells Transfect with HCV replicon RNA Transfect with HCV replicon RNA Culture Huh-7 cells->Transfect with HCV replicon RNA Plate transfected cells in multi-well plates Plate transfected cells in multi-well plates Transfect with HCV replicon RNA->Plate transfected cells in multi-well plates Add this compound at various concentrations Add this compound at various concentrations Plate transfected cells in multi-well plates->Add this compound at various concentrations Incubate for 72 hours Incubate for 72 hours Add this compound at various concentrations->Incubate for 72 hours Measure replicon replication Measure replicon replication Incubate for 72 hours->Measure replicon replication e.g., Luciferase assay or qRT-PCR Assess cell viability Assess cell viability Measure replicon replication->Assess cell viability e.g., CCK-8 or MTT assay Calculate EC50 and CC50 values Calculate EC50 and CC50 values Assess cell viability->Calculate EC50 and CC50 values In Vitro Resistance Selection Workflow Culture HCV replicon cells Culture HCV replicon cells Treat with a fixed concentration of this compound Treat with a fixed concentration of this compound Culture HCV replicon cells->Treat with a fixed concentration of this compound e.g., 10x EC50 Passage cells for several weeks Passage cells for several weeks Treat with a fixed concentration of this compound->Passage cells for several weeks Culture expansion Monitor for outgrowth of resistant colonies Monitor for outgrowth of resistant colonies Passage cells for several weeks->Monitor for outgrowth of resistant colonies Isolate and expand resistant colonies Isolate and expand resistant colonies Monitor for outgrowth of resistant colonies->Isolate and expand resistant colonies Phenotypic analysis Phenotypic analysis Isolate and expand resistant colonies->Phenotypic analysis Determine EC50 of this compound Genotypic analysis Genotypic analysis Isolate and expand resistant colonies->Genotypic analysis Sequence the NS5A gene Identify mutations conferring resistance Identify mutations conferring resistance Genotypic analysis->Identify mutations conferring resistance

References

In Vitro Antiviral Spectrum of Velpatasvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] It is a cornerstone of modern HCV therapy, primarily used in combination with the NS5B polymerase inhibitor sofosbuvir.[3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity across various HCV genotypes, its susceptibility to resistance-associated substitutions (RASs), the experimental protocols used for its characterization, and its mechanism of action.

Core Antiviral Activity

This compound exhibits potent in vitro activity against all major HCV genotypes (1 through 6).[2][4] Its primary mechanism of action is the inhibition of the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][3][5] By binding to NS5A, this compound disrupts the formation of the viral replication complex, leading to a profound reduction in viral replication.[3]

Quantitative Antiviral Potency

The in vitro potency of this compound is typically quantified by determining its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in cell culture-based assays. The following table summarizes the in vitro EC50 values of this compound against wild-type HCV replicons of major genotypes.

HCV Genotype/SubtypeMean EC50 (pM)
Genotype 1a 19
Genotype 1b 11
Genotype 2a 4
Genotype 2b 6
Genotype 3a 2
Genotype 4a 4
Genotype 5a 4
Genotype 6a 19

Note: EC50 values can vary between studies depending on the specific replicon system and cell line used.

Activity Against Resistance-Associated Substitutions (RASs)

The emergence of RASs in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors. This compound maintains activity against many common RASs that confer resistance to first-generation NS5A inhibitors.[6] However, certain substitutions, particularly at positions 28, 30, 31, and 93, can significantly impact its efficacy.[6][7]

The following table summarizes the in vitro activity of this compound against replicons containing specific NS5A RASs, presented as fold change in EC50 compared to the wild-type replicon.

Genotype/SubtypeNS5A SubstitutionFold Change in EC50
Genotype 1a M28G>100
A92K>100
Y93H/N/R/W>100
Genotype 1b A92K>100
L31V + Y93H>100
Genotype 2b C92THigh-level resistance
Y93H/NHigh-level resistance
Genotype 3a Y93H/S>100
Genotype 6a L31VHigh-level resistance
P32A/L/Q/RHigh-level resistance

Note: "High-level resistance" indicates a significant reduction in susceptibility, though specific fold-change values may vary. The majority of single RAS-containing replicons in subtypes 1a and 1b retained susceptibility to this compound (<2.5-fold change in EC50).[6]

Experimental Protocols

The in vitro antiviral activity and resistance profile of this compound are primarily determined using HCV replicon assays.[8] These cell-based systems contain a subgenomic HCV RNA that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7).

HCV Replicon Assay Protocol
  • Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • In Vitro Transcription: A plasmid DNA encoding the HCV subgenomic replicon is linearized and used as a template for in vitro transcription to generate replicon RNA.

  • Electroporation: The in vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.

  • Drug Treatment: Following electroporation, the cells are seeded in multi-well plates and treated with serial dilutions of this compound.

  • Selection (for stable replicon cell lines): For the generation of stable replicon cell lines, a selectable marker (e.g., neomycin phosphotransferase gene) is included in the replicon construct. Cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that are successfully replicating the HCV replicon.

  • Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified. This is commonly done using a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a dose-response curve.

Visualizations

HCV Replication Cycle and this compound's Mechanism of Action

HCV_Replication_and_Velpatasvir_MOA cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Translation->NS3_4A Assembly Virion Assembly Replication->Assembly NS5A NS5A Release Virion Release Assembly->Release NS4B NS4B NS5B NS5B (RdRp) This compound This compound This compound->NS5A Inhibition

Caption: HCV replication cycle and the inhibitory action of this compound on NS5A.

Experimental Workflow for In Vitro Resistance Testing

In_Vitro_Resistance_Workflow start Start: HCV Replicon (Wild-Type or RAS) electroporation Electroporation into Huh-7 Cells start->electroporation seeding Cell Seeding in Multi-well Plates electroporation->seeding treatment Treatment with Serial Dilutions of this compound seeding->treatment incubation Incubation (48-72 hours) treatment->incubation quantification Quantification of HCV Replication (e.g., Luciferase Assay) incubation->quantification analysis Data Analysis: EC50 Determination quantification->analysis end End: Fold-Change in EC50 vs. Wild-Type analysis->end

Caption: Workflow for determining this compound's in vitro resistance profile.

Logical Relationship of NS5A Function and Inhibition

NS5A_Function_Inhibition NS5A NS5A Protein - Dimerization - Phosphorylation - RNA Binding Replication HCV RNA Replication NS5A->Replication Essential for Assembly Virion Assembly NS5A->Assembly Essential for This compound This compound This compound->NS5A Inhibits Function

Caption: Inhibition of NS5A's essential functions by this compound.

References

Methodological & Application

Application Notes and Protocols for Velpatasvir HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] It is a key component of several combination therapies for chronic HCV infection.[3][4] The HCV replicon assay is a fundamental tool in the development and characterization of such antiviral compounds. This cell-based system allows for the autonomous replication of subgenomic HCV RNA in a human hepatoma cell line (Huh-7), providing a robust and quantifiable method for assessing the efficacy of antiviral drugs.[5][6] These application notes provide a detailed protocol for utilizing an HCV replicon assay to determine the in vitro potency of this compound.

Mechanism of Action of this compound

This compound inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] By binding to NS5A, this compound disrupts the formation of the viral replication complex, thereby suppressing viral replication.[3]

cluster_host_cell Hepatocyte cluster_inhibition Mechanism of Inhibition HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (on intracellular membranes) NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Genomes Replication_Complex->New_HCV_RNA RNA Replication This compound This compound NS5A NS5A This compound->NS5A Binds to NS5A->Replication_Complex Essential for assembly

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes in replicon assays. The data demonstrates the pangenotypic activity of this compound.

HCV GenotypeReplicon TypeEC50 (pM)Fold Change vs. Wild-TypeReference
1aLuciferase Reporter17-[7]
1bLuciferase Reporter4-[7]
2aLuciferase Reporter4-[1]
2bLuciferase Reporter15-[1]
3aLuciferase Reporter2-[1]
4aLuciferase Reporter2-[1]
5aLuciferase Reporter1-[1]
6aLuciferase Reporter10-[1]

Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions used.

Experimental Protocols

HCV Replicon Assay for Antiviral Potency (EC50 Determination)

This protocol describes a transient luciferase-based HCV replicon assay to determine the potency of this compound.

Materials:

  • Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)

  • HCV replicon RNA (subgenomic, containing a luciferase reporter gene, specific to the genotype of interest)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Electroporation buffer (e.g., Cytomix)

  • Electroporator and cuvettes

  • This compound (or other test compound) dissolved in DMSO

  • 96-well cell culture plates (white, solid bottom for luminescence assays)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Workflow Diagram:

cluster_workflow HCV Replicon Assay Workflow start Start prepare_cells Prepare Huh-7 Cells start->prepare_cells electroporation Electroporate Cells with HCV Replicon RNA prepare_cells->electroporation seed_cells Seed Cells into 96-well Plates electroporation->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate lyse_cells Lyse Cells and Add Luciferase Reagent incubate->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Analyze Data (Calculate EC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the HCV replicon assay.

Procedure:

  • Cell Preparation: Culture Huh-7 cells in complete DMEM. On the day of the experiment, harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in electroporation buffer at a concentration of 1 x 10^7 cells/mL.

  • Electroporation: Mix 400 µL of the cell suspension with 10 µg of in vitro transcribed HCV replicon RNA. Transfer the mixture to a 0.4 cm gap electroporation cuvette and deliver a single pulse (e.g., 270 V, 950 µF).

  • Cell Seeding: Immediately after electroporation, transfer the cells to a tube containing 10 mL of complete DMEM. Seed the cell suspension into a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and DMSO only as a negative control (100% replication) and wells with a known HCV inhibitor as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After the incubation period, remove the medium and lyse the cells by adding 100 µL of luciferase assay reagent to each well. Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the DMSO-treated control wells.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Cell Viability Assay (Cytotoxicity Assessment)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in replicon replication is not due to cell death.

Materials:

  • Huh-7 cells

  • Complete DMEM

  • This compound (or other test compound) dissolved in DMSO

  • 96-well cell culture plates (clear bottom)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a tetrazolium-based assay like MTS)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Allow the cells to adhere overnight.

  • Compound Addition: Add 100 µL of serial dilutions of this compound to the wells, mirroring the concentrations used in the replicon assay. Include DMSO-only controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the replicon assay.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance.

  • Data Analysis:

    • Normalize the signal of the compound-treated wells to the DMSO-treated control wells.

    • Plot the normalized data against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

    • Calculate the selectivity index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

Resistance-Associated Substitutions (RASs)

Prolonged exposure to antiviral agents can lead to the selection of resistant viral variants. In the context of this compound, several resistance-associated substitutions (RASs) in the NS5A protein have been identified. These substitutions can reduce the susceptibility of the virus to the drug.[1][3]

Common this compound RASs:

  • Genotype 1a: M28G, A92K, Y93H/N/R/W[1]

  • Genotype 1b: A92K[1]

  • Genotype 2b: C92T, Y93H/N[1]

  • Genotype 3a: Y93H/S[1][3]

  • Genotype 6a: L31V, P32A/L/Q/R[1]

The HCV replicon system is an invaluable tool for studying the emergence and characterization of these RASs. By introducing specific mutations into the replicon construct, researchers can quantify the impact of these substitutions on drug susceptibility.[1]

Conclusion

The HCV replicon assay is a cornerstone of in vitro antiviral drug discovery and development. The protocols outlined in these application notes provide a detailed framework for assessing the potency and cytotoxicity of NS5A inhibitors like this compound. This system not only allows for the determination of pangenotypic efficacy but also facilitates the study of drug resistance, both of which are critical for the development of effective HCV therapies.

References

Application Notes and Protocols for Testing Velpatasvir Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and virion assembly.[1][2] this compound inhibits the function of NS5A, thereby disrupting the viral life cycle.[1][3] In combination with the NS5B polymerase inhibitor sofosbuvir, this compound (marketed as Epclusa®) provides a highly effective treatment regimen for all six major HCV genotypes.[1][4][5]

This document provides detailed application notes and protocols for utilizing cell culture models to assess the in vitro efficacy of this compound against HCV. The primary models discussed are the HCV replicon system and the infectious cell culture (HCVcc) system, which are instrumental in preclinical drug development, resistance profiling, and mechanism of action studies.[6][7]

Key Cell Culture Models

The two predominant cell culture systems for studying HCV and testing antiviral efficacy are HCV replicon systems and infectious HCV cell culture (HCVcc) systems.

  • HCV Replicon Systems: These systems utilize subgenomic or full-length HCV RNA molecules that can autonomously replicate within a host cell line, typically the human hepatoma cell line Huh-7 and its derivatives.[6][7][8][9] Replicons often contain a selectable marker (e.g., neomycin resistance) or a reporter gene (e.g., luciferase) to facilitate the quantification of viral replication.[8][9] They are a powerful tool for high-throughput screening of antiviral compounds and for studying the mechanism of action of drugs targeting viral replication.[6][7]

  • Infectious HCV Cell Culture (HCVcc) Systems: The development of the JFH-1 (Japanese fulminant hepatitis 1) isolate, a genotype 2a strain, allowed for the production of infectious virus particles in cell culture.[10] This system, utilizing highly permissive cell lines like Huh-7.5, enables the study of the entire HCV life cycle, including viral entry, assembly, and release.[11][12][13] It is crucial for evaluating inhibitors that target steps beyond RNA replication and for studying viral spread and neutralization.[14]

Table 1: Comparison of HCV Cell Culture Models

FeatureHCV Replicon SystemInfectious HCV (HCVcc) System
HCV Component Subgenomic or genomic HCV RNAFull-length infectious viral genome
Viral Particles No infectious virus producedInfectious virus particles produced and secreted
Viral Life Cycle Stages RNA replication, protein translationComplete life cycle (entry, replication, assembly, release)
Primary Cell Line Huh-7 and its derivatives (Huh-7.5, Lunet)[9][10]Huh-7 and its derivatives (Huh-7.5)[11]
Primary Applications High-throughput screening, replication inhibitor testing, resistance studies[6][7]Pan-lifecycle inhibitor testing, neutralization assays, viral spread studies[14][15]
Biosafety Level BSL-2BSL-2

This compound's Mechanism of Action and Resistance

This compound targets the HCV NS5A protein, which is a phosphoprotein with multiple functions in the viral life cycle.[1][2] By binding to NS5A, this compound disrupts the formation and function of the viral replication complex, leading to a potent inhibition of HCV RNA synthesis.[1][3]

Resistance to this compound can emerge through specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs).[16][17] Common RASs that confer reduced susceptibility to this compound have been identified at positions such as 28, 30, 31, 32, 58, 92, and 93.[16][17][18] Cell culture models are essential for selecting and characterizing these RASs.[10][16][19][20]

Table 2: Key NS5A Resistance-Associated Substitutions for this compound

HCV GenotypeKey Resistance-Associated Substitutions (RASs)
Genotype 1a M28G, A92K, Y93H/N/R/W[16]
Genotype 1b L31V + Y93H[17]
Genotype 2b C92T, Y93H/N[16]
Genotype 3a Y93H/S[16]
Genotype 4a Y93H[17]
Genotype 6a L31V, P32A/L/Q/R[16]

Experimental Protocols

Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV replicon-harboring cell line that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cell line stably harboring an HCV replicon with a luciferase reporter

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for selection, if applicable)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

    • Trypsinize and resuspend the cells in fresh medium without G418.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only) and a "no cells" control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the "no drug" control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: HCVcc Infection and Efficacy Assay

This protocol details the procedure for infecting Huh-7.5 cells with cell culture-derived HCV (HCVcc) and assessing the efficacy of this compound.

Materials:

  • Huh-7.5 cells[10]

  • HCVcc stock (e.g., JFH-1 strain)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well collagen-coated plates

  • Reagents for quantifying HCV RNA (qRT-PCR) or viral protein (immunofluorescence)

Procedure:

  • Cell Seeding:

    • Seed Huh-7.5 cells onto a 96-well collagen-coated plate at a density of 6,000 cells per well and incubate overnight.[14]

  • Infection and Treatment:

    • Prepare a working solution of HCVcc in DMEM to achieve a multiplicity of infection (MOI) of 0.01-0.05.[15]

    • Prepare serial dilutions of this compound in DMEM.

    • Aspirate the medium from the cells and add the HCVcc inoculum.

    • After 4-6 hours of incubation, remove the inoculum, wash the cells with PBS, and add fresh medium containing the different concentrations of this compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • By qRT-PCR:

      • Extract total RNA from the cells.

      • Perform a one-step qRT-PCR using primers and a probe specific for the HCV genome.

      • Quantify the HCV RNA levels relative to a housekeeping gene (e.g., GAPDH).

    • By Immunofluorescence (Focus Forming Unit Assay):

      • Fix the cells with cold methanol.

      • Permeabilize the cells with a detergent-based buffer.

      • Incubate with a primary antibody against an HCV protein (e.g., NS5A).

      • Incubate with a fluorescently labeled secondary antibody.

      • Visualize and count the number of infected cells or foci of infection using a fluorescence microscope.[21]

  • Data Analysis:

    • Determine the reduction in HCV RNA levels or the number of infected foci at each this compound concentration compared to the untreated control.

    • Calculate the EC50 value as described in Protocol 1.

Visualizations

Velpatasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Life Cycle in Hepatocyte HCV_entry HCV Entry Translation Translation & Polyprotein Processing HCV_entry->Translation Replication_Complex Replication Complex Formation (on ER membrane) Translation->Replication_Complex NS Proteins (including NS5A) RNA_Replication RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly New Viral RNA Release Virion Release Assembly->Release This compound This compound NS5A NS5A Protein This compound->NS5A Binds to and Inhibits

Caption: Mechanism of action of this compound in the HCV life cycle.

Experimental_Workflow_EC50 start Start seed_cells Seed Huh-7 Replicon Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat Cells with this compound incubate1->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_luminescence Measure Luciferase Activity lyse_cells->measure_luminescence analyze_data Data Analysis and EC50 Calculation measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound EC50 using a replicon assay.

Conclusion

The HCV replicon and infectious cell culture systems are indispensable tools for the preclinical evaluation of direct-acting antivirals like this compound. These models allow for the robust determination of antiviral potency, the characterization of resistance profiles, and the elucidation of mechanisms of action. The protocols provided herein offer a framework for researchers to effectively utilize these systems in the ongoing efforts to combat HCV infection. Adherence to proper cell culture techniques and careful data analysis are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Quantifying HCV RNA Levels in Velpatasvir-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Velpatasvir is a potent, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Accurate quantification of HCV RNA levels in response to this compound treatment in vitro is crucial for evaluating its antiviral efficacy, determining dose-response relationships, and understanding the mechanisms of drug resistance.

These application notes provide detailed protocols for the in-vitro assessment of this compound's activity against HCV using a cell culture-based replicon system and subsequent quantification of viral RNA by real-time reverse transcription-polymerase chain reaction (RT-qPCR).

Mechanism of Action of this compound

This compound targets the HCV NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.[1][2] By inhibiting NS5A, this compound disrupts the formation of the membranous web, the site of HCV RNA synthesis, and interferes with virion assembly, leading to a significant reduction in viral replication.

Velpatasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drug_Action Drug Intervention HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing RNA_Replication RNA Replication (via NS5B) Translation_Polyprotein_Processing->RNA_Replication RNA_Replication->Translation_Polyprotein_Processing NS5A NS5A Protein RNA_Replication->NS5A Virion_Assembly Virion Assembly NS5A->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release This compound This compound This compound->NS5A Inhibits

Caption: Mechanism of this compound action on the HCV replication cycle.

Quantitative Data Presentation

The antiviral activity of this compound is typically determined by calculating the 50% effective concentration (EC50), which is the concentration of the drug that reduces HCV RNA levels by 50%. The following tables summarize the in-vitro efficacy of this compound against various HCV genotypes using replicon cells.

Table 1: EC50 Values of this compound Against Different HCV Genotypes

HCV Genotype/SubtypeEC50 (nM)
1a0.012
1b0.015
2a0.009
2b0.014
3a0.008
4a0.012
5a0.075
6a0.006
6e0.13

Data compiled from publicly available FDA documentation.[3]

Table 2: Illustrative Dose-Response of this compound on HCV Genotype 1a Replicon Cells

This compound Concentration (nM)Mean HCV RNA Reduction (%)Standard Deviation (%)
0.00115.23.1
0.00535.84.5
0.0148.55.2
0.0585.13.9
0.195.32.1
199.20.8
10>99.90.1

This table presents representative data to illustrate the dose-dependent effect of this compound. Actual results may vary depending on the specific replicon cell line and experimental conditions.

Experimental Protocols

Protocol 1: Maintenance and Treatment of HCV Replicon Cells

This protocol describes the maintenance of human hepatoma (Huh-7) cells harboring an HCV subgenomic replicon and their treatment with this compound.

Materials:

  • Huh-7 cells containing an HCV replicon (e.g., genotype 1a or 1b)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates (96-well plates recommended for dose-response studies)

Procedure:

  • Cell Culture: Maintain the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (typically 500 µg/mL) to ensure the retention of the replicon. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: For antiviral assays, seed the replicon cells into 96-well plates at a density that will result in 70-80% confluency at the time of analysis.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Once the cells have adhered to the plate, replace the existing medium with the medium containing the various concentrations of this compound. Include a "no-drug" control (vehicle control with DMSO) and a "no-cell" control (medium only).

  • Incubation: Incubate the treated cells for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO2.

Protocol 2: Quantification of HCV RNA by Real-Time RT-qPCR

This protocol details the extraction of total RNA from the treated cells and the quantification of HCV RNA levels using a one-step real-time RT-qPCR assay targeting the highly conserved 5' untranslated region (UTR) of the HCV genome.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • One-step RT-qPCR master mix

  • HCV-specific forward and reverse primers

  • HCV-specific probe (e.g., FAM-labeled)

  • Nuclease-free water

  • Real-time PCR instrument

Primer and Probe Sequences (targeting the 5' UTR):

  • Forward Primer (C-149): 5'-TGCGGAACCGGTGAGTACA-3'[1]

  • Reverse Primer (C-342): 5'-CTTAAGGTTTAGGATTCGTGCTCAT-3'[1]

  • Probe (FT-275): 5'-(FAM)CACCCTATCAGGCAGTACCACAAGGCC(TAMRA)-3'[1]

Procedure:

  • RNA Extraction:

    • Carefully remove the culture medium from the 96-well plate.

    • Wash the cells once with PBS.

    • Lyse the cells directly in the wells by adding the lysis buffer from your chosen RNA extraction kit.

    • Proceed with the RNA extraction according to the manufacturer's protocol.

    • Elute the total RNA in nuclease-free water.

  • RT-qPCR Reaction Setup:

    • Prepare a master mix containing the one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, dNTPs, forward primer, reverse primer, and probe.

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add the extracted RNA to the respective wells.

    • Include a no-template control (NTC) containing nuclease-free water instead of RNA.

    • It is also recommended to include a standard curve of known HCV RNA concentrations to determine the absolute copy number.

  • Thermal Cycling Conditions:

    • Reverse Transcription: 50°C for 10-30 minutes

    • Initial Denaturation: 95°C for 2-10 minutes

    • PCR Cycling (40-45 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (data acquisition during this step)

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative HCV RNA levels by normalizing to a housekeeping gene (e.g., GAPDH, ACTB) or by comparing the Ct values of treated samples to the vehicle control using the ΔΔCt method.

    • Calculate the percentage of HCV RNA reduction for each this compound concentration relative to the vehicle control.

    • Plot the percentage of RNA reduction against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

Experimental_Workflow Start Start Cell_Culture Maintain HCV Replicon Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound Dilutions Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction RT_qPCR_Setup Set up RT-qPCR Reaction RNA_Extraction->RT_qPCR_Setup RT_qPCR_Run Perform Real-Time RT-qPCR RT_qPCR_Setup->RT_qPCR_Run Data_Analysis Analyze Ct Values RT_qPCR_Run->Data_Analysis Results Calculate % RNA Reduction & EC50 Data_Analysis->Results

Caption: Workflow for quantifying HCV RNA in this compound-treated cells.

References

Application Notes and Protocols: Determination of Velpatasvir EC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the 50% effective concentration (EC50) of Velpatasvir, a potent pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The protocols outlined are essential for the pre-clinical evaluation of this compound and other NS5A inhibitors.

Introduction

This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[1][2] NS5A is a multifunctional phosphoprotein crucial for viral RNA replication and the assembly of new virus particles.[3][4] By binding to NS5A, this compound disrupts its function, thereby inhibiting the viral life cycle.[1] Determining the EC50 value is a critical step in characterizing the antiviral potency of this compound against different HCV genotypes and identifying potential resistance-associated substitutions (RASs). The most common method for this is the cell-based HCV replicon assay.[5][6]

Mechanism of Action of this compound

HCV, upon entering a hepatocyte, releases its RNA genome into the cytoplasm. This RNA is translated into a large polyprotein, which is then cleaved into individual structural and non-structural proteins. NS5A is a key component of the viral replication complex and is involved in the formation of the "membranous web" where viral replication occurs. This compound is a potent inhibitor of NS5A, and its binding to the N-terminus of NS5A is thought to disrupt the protein's function in both viral RNA replication and virion assembly.[5]

cluster_cell Hepatocyte HCV_virion HCV Virion Entry Entry & Uncoating HCV_virion->Entry Translation Translation & Polyprotein Processing Entry->Translation Replication_Complex RNA Replication (Membranous Web) Translation->Replication_Complex NS5A_protein NS5A Protein Translation->NS5A_protein Assembly Virion Assembly Replication_Complex->Assembly Release Release Assembly->Release Progeny_virions Progeny Virions Release->Progeny_virions NS5A_protein->Replication_Complex Essential for replication NS5A_protein->Assembly Essential for assembly This compound This compound This compound->NS5A_protein Inhibits

Figure 1: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound EC50 Determination

This protocol describes the use of a stable subgenomic HCV replicon cell line to determine the EC50 value of this compound. These replicons are engineered to contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.[5][7]

Materials:

  • Huh-7 (or equivalent human hepatoma) cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent kit.

  • Luminometer.

  • DMSO (cell culture grade).

Procedure:

  • Cell Seeding:

    • Culture the stable HCV replicon cells in DMEM with the selection agent.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without the selection agent.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide range of concentrations.

    • Include a "no drug" control (DMSO vehicle only) and a "no cells" control (medium only for background). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid cytotoxicity.[8]

    • Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5][7]

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay kit. A luminometer is used to measure the light output.

  • Data Analysis:

    • Subtract the background reading (no cells control) from all experimental wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the EC50 value, which is the concentration of this compound that inhibits 50% of the luciferase signal.[7]

A Seed HCV Replicon Cells in 96-well plate B Incubate for 24 hours A->B D Treat Cells with This compound Dilutions B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 72 hours D->E F Perform Luciferase Assay E->F G Measure Luminescence F->G H Data Analysis: Plot Dose-Response Curve G->H I Determine EC50 Value H->I

Figure 2: Workflow for determining the EC50 of this compound using an HCV replicon assay.

Data Presentation

The following table summarizes the EC50 values of this compound against various HCV genotypes as determined by in vitro replicon assays.

HCV GenotypeMean EC50 (nM)
1a0.014
1b0.016
2a0.005–0.016
2b0.002–0.006
3a0.004
4a0.009
4d0.004
5a0.021–0.054
6a0.006–0.009
6e0.006

Table 1: this compound EC50 values against different HCV genotypes in replicon assays. Data sourced from FDA prescribing information for Epclusa®.[9] It is important to note that the presence of 40% human serum can reduce the in vitro activity of this compound.[10]

Protocol 2: Selection of this compound-Resistant HCV Replicons

This protocol outlines a method for selecting for HCV replicons with reduced susceptibility to this compound in cell culture, which allows for the identification of resistance-associated substitutions (RASs).[6]

Materials:

  • HCV replicon cells (as in Protocol 1).

  • Culture medium with and without G418.

  • This compound stock solution.

  • RNA extraction kit.

  • RT-PCR reagents and primers specific for the NS5A region.

  • Sanger sequencing reagents and equipment.

Procedure:

  • Drug Pressure Application:

    • Culture HCV replicon cells in the presence of a concentration of this compound that is 5- to 20-fold above its EC50.[8]

    • Maintain the cells under continuous drug pressure, changing the medium with fresh this compound every 3-4 days.

    • Continue the selection process until resistant cell colonies emerge, which typically takes 3-4 weeks.[7]

  • Isolation and Expansion of Resistant Colonies:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand each clonal population in the presence of the selective concentration of this compound.

  • Phenotypic Analysis:

    • Determine the EC50 of this compound for each resistant cell line using the HCV Replicon Assay described in Protocol 1.

    • Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell lines.

    • Amplify the NS5A coding region using RT-PCR.[11]

    • Sequence the amplified NS5A PCR product to identify mutations compared to the wild-type replicon sequence.[11]

A Culture HCV Replicon Cells with High Concentration of this compound B Maintain Drug Pressure (3-4 weeks) A->B C Isolate and Expand Resistant Colonies B->C D Phenotypic Analysis: Determine EC50 Fold-Change C->D E Genotypic Analysis: RNA Extraction, RT-PCR, and Sequencing of NS5A C->E F Identify Resistance-Associated Substitutions (RASs) E->F

Figure 3: Workflow for the selection and characterization of this compound-resistant HCV replicons.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling cell lines and chemical reagents. It is recommended to consult the original cited literature for further details and to optimize the protocols for specific experimental conditions.

References

Application Notes and Protocols for Velpatasvir Resistance Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to identify and characterize resistance to Velpatasvir, a potent direct-acting antiviral agent used in the treatment of Hepatitis C Virus (HCV). The following sections detail the molecular basis of resistance, methodologies for genotypic and phenotypic profiling, and protocols for key experiments.

Introduction to this compound and Resistance

This compound is a pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly.[1] this compound and other NS5A inhibitors are thought to bind to the N-terminus of NS5A, disrupting its function.[2] However, the precise mechanism of action is complex and not fully understood.[1]

Resistance to NS5A inhibitors, including this compound, can emerge due to specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs).[1] These RASs can reduce the binding affinity of the drug, thereby diminishing its antiviral activity. The barrier to resistance for NS5A inhibitors is relatively low, and resistant variants can persist in patients for extended periods after treatment cessation.[1][3] Therefore, profiling for this compound resistance is crucial for clinical management and for the development of next-generation HCV inhibitors.

Genotypic Resistance Profiling

Genotypic analysis involves sequencing the NS5A region of the HCV genome to identify known RASs. This is the most common method used in clinical practice to assess potential drug resistance before initiating or modifying therapy.[4]

Key this compound Resistance-Associated Substitutions (RASs)

Several amino acid positions within NS5A are critical hotspots for the development of resistance to this compound. The most significant RASs are found at positions 28, 30, 31, 58, and 93.[5] The specific substitutions and their impact on this compound susceptibility can vary by HCV genotype.

Table 1: Key Resistance-Associated Substitutions for this compound in HCV Genotypes 1-6

GenotypeRAS Position(s)Key SubstitutionsFold-Change in EC50 (in vitro)Reference(s)
GT 1a 28, 30, 31, 58, 93M28T/V, Q30R/H/E/G, L31M/V, H58D, Y93H/N/C>100 for combinations like L31V + Y93H/N[6]
GT 1b 31, 58, 93L31M/V, P58D, Y93H>100 for L31V + Y93H combination[6]
GT 2a 28, 30, 31, 58, 93M28T, Q30R, L31V, Y93HVaries with substitution[6]
GT 3a 30, 31, 93A30K, L31M, Y93H/S>10,000 for A30K + L31M and A30K + Y93H combinations[7]
GT 4a 28, 30, 31, 58, 93M28V, Q30R, L31V, Y93HPotent activity against most GT4 isolates[6][8]
GT 5a 28, 30, 31, 58, 93M28A, L31V, Y93HVaries with substitution[6]
GT 6a 31, 32L31V, P32A/L/Q/R>100 for L31V and P32 substitutions[6]

Note: Fold-change in EC50 represents the increase in the concentration of this compound required to inhibit 50% of viral replication compared to the wild-type virus. Data is derived from in vitro replicon assays.

Experimental Workflow: Genotypic Profiling

Genotypic profiling for this compound resistance typically follows the workflow outlined below. The primary methods for sequencing are Sanger sequencing and Next-Generation Sequencing (NGS). NGS offers higher sensitivity for detecting minor viral variants, with a detection threshold as low as 1% of the viral population, whereas Sanger sequencing has a sensitivity of 15-25%.[4]

Genotypic_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of NS5A Region rna_extraction->rt_pcr sequencing Sequencing rt_pcr->sequencing sanger Sanger Sequencing sequencing->sanger Population-based ngs Next-Generation Sequencing (NGS) sequencing->ngs Deep Sequencing analysis Sequence Data Analysis sanger->analysis ngs->analysis ras_identification RAS Identification & Comparison to Reference analysis->ras_identification report Generate Resistance Report ras_identification->report Phenotypic_Workflow start Wild-Type HCV Replicon Plasmid mutagenesis Site-Directed Mutagenesis start->mutagenesis verification Sequence Verification of Mutation mutagenesis->verification transcription In Vitro Transcription of Replicon RNA verification->transcription transfection Electroporation of RNA into Huh-7 Cells transcription->transfection drug_treatment Cell Plating & Treatment with this compound Series transfection->drug_treatment incubation Incubation (72 hours) drug_treatment->incubation assay Luciferase Reporter Assay or qRT-PCR incubation->assay analysis Calculate EC50 Values & Fold-Change assay->analysis report Determine Resistance Phenotype analysis->report Signaling_Pathway cluster_HCV HCV Life Cycle Polyprotein HCV Polyprotein NS5A_WT Wild-Type NS5A Polyprotein->NS5A_WT Cleavage Rep_Complex Replication Complex (Membranous Web) NS5A_WT->Rep_Complex Formation Replication Viral RNA Replication Rep_Complex->Replication Assembly Virion Assembly Replication->Assembly This compound This compound This compound->Inhibition This compound->Reduced_Binding Ineffective Inhibition->NS5A_WT RAS Resistance-Associated Substitution (RAS) NS5A_Mutant Mutant NS5A RAS->NS5A_Mutant Alters Conformation NS5A_Mutant->Rep_Complex Allows Formation Reduced_Binding->NS5A_Mutant

References

Application Notes and Protocols for High-Throughput Screening of Velpatasvir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velpatasvir is a potent, pan-genotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virions, although it possesses no known enzymatic function.[3][4] this compound and its analogs function by binding to the N-terminus of NS5A, thereby disrupting its critical roles in the viral life cycle.[4] The development of novel this compound analogs necessitates robust and efficient high-throughput screening (HTS) assays to identify compounds with improved potency, broader genotype coverage, and a higher barrier to resistance.

These application notes provide detailed protocols for three key HTS assays for the discovery and characterization of this compound analogs: a cell-based HCV replicon assay, an AlphaLISA-based protein-protein interaction assay, and a FRET-based NS5A dimerization assay.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes
HCV GenotypeMean EC50 (nM)
1a0.002 - 0.014
1b0.004 - 0.019
2a0.002 - 0.005
2b0.002 - 0.004
3a0.002 - 0.021
4a0.002 - 0.004
4d0.002
5a0.002 - 0.004
6a0.004
6e0.13

EC50 (50% effective concentration) values were determined using HCV replicon assays.[2]

Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on this compound Activity
HCV GenotypeNS5A SubstitutionFold Change in EC50
1aM28G>100
1aA92K>100
1aY93H/N/R/W>100
1bA92K>100
2bC92THigh
2bY93H/NHigh
3aY93H/S>100
6aL31VHigh
6aP32A/L/Q/RHigh

Fold change in EC50 is relative to the wild-type replicon. "High" indicates a significant level of resistance.[5][6]

Signaling Pathway and Mechanism of Action

This compound inhibits the function of HCV NS5A, a key protein in the viral replication process. By binding to NS5A, this compound and its analogs disrupt the formation of the membranous web, which is the site of HCV RNA replication, and also interfere with the assembly of new virus particles.

Velpatasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Lifecycle in Hepatocyte cluster_Inhibition Inhibition by this compound Analogs HCV_entry HCV Entry & Uncoating Translation Translation & Polyprotein Processing HCV_entry->Translation RNA_Replication RNA Replication (Membranous Web) Translation->RNA_Replication NS Proteins (including NS5A) Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly New Viral RNA Release Release of Progeny Virions Virion_Assembly->Release Velpatasvir_Analog This compound Analog NS5A NS5A Protein Velpatasvir_Analog->NS5A Binds to NS5A->RNA_Replication Inhibits NS5A->Virion_Assembly Inhibits HCV_Replicon_Assay_Workflow start Start plate_cells Plate HCV Replicon Cells (384-well plate) start->plate_cells end End incubate1 Incubate (18-24h, 37°C) plate_cells->incubate1 add_compounds Add this compound Analogs & Controls (DMSO, this compound) incubate1->add_compounds incubate2 Incubate (72h, 37°C) add_compounds->incubate2 add_luciferase_reagent Add Luciferase Assay Reagent incubate2->add_luciferase_reagent measure_luminescence Measure Luminescence add_luciferase_reagent->measure_luminescence data_analysis Data Analysis (EC50, Z'-factor) measure_luminescence->data_analysis data_analysis->end AlphaLISA_Workflow start Start plate_compounds Plate Test Compounds (384-well plate) start->plate_compounds end End prepare_beads Prepare Protein-Bead Complexes (His-NS5A + Donor, FLAG-CypA + Acceptor) plate_compounds->prepare_beads add_reagents Add Protein-Bead Complexes to Wells prepare_beads->add_reagents incubate Incubate in Dark (1-2h, RT) add_reagents->incubate read_plate Read Plate (Alpha-enabled reader) incubate->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis data_analysis->end FRET_Assay_Workflow start Start plate_compounds Plate Test Compounds (384-well plate) start->plate_compounds end End add_proteins Add NS5A-CFP and NS5A-YFP plate_compounds->add_proteins incubate Incubate (30-60 min, RT, dark) add_proteins->incubate measure_fret Measure FRET Signal incubate->measure_fret data_analysis Data Analysis (FRET ratio, IC50) measure_fret->data_analysis data_analysis->end

References

Application Notes and Protocols for Velpatasvir in HCV Genotype-Specific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a global health issue, with distinct genotypes exhibiting varying responses to antiviral therapies.[1] Velpatasvir is a potent, pan-genotypic direct-acting antiviral (DAA) that targets the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[2][3] By inhibiting NS5A, this compound disrupts the formation of new viral particles.[4] This document provides detailed application notes and experimental protocols for the use of this compound in genotype-specific HCV research, focusing on its mechanism of action, in vitro efficacy, and resistance profile.

This compound, often co-administered with the NS5B polymerase inhibitor sofosbuvir, has demonstrated high sustained virologic response (SVR) rates across all six major HCV genotypes in clinical trials.[2][3] Understanding the genotype-specific activity and resistance pathways of this compound is crucial for optimizing treatment strategies and developing next-generation HCV inhibitors. The following sections detail the in vitro antiviral activity of this compound against various HCV genotypes and resistance-associated substitutions (RASs), along with comprehensive protocols for key experimental procedures.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Wild-Type HCV Genotypes
HCV Genotype/SubtypeReplicon Cell LineEC50 (pM)
1aHuh-7 based17
1bHuh-7 based4
2aHuh-7 based4
2bHuh-7 based2
3aHuh-7 based2
4aHuh-7 based2
5aHuh-7 based1
6aHuh-7 based4

EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV replicon replication in vitro. Data compiled from multiple sources.

Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on this compound Efficacy
HCV Genotype/SubtypeNS5A SubstitutionFold Change in EC50 vs. Wild-Type
Genotype 1a M28G>1,000
A92K>1,000
Y93H/N/R/W>1,000
Genotype 1b A92K>1,000
Genotype 2b C92THigh-level resistance
Y93H/NHigh-level resistance
Genotype 3a Y93H/SHigh-level resistance
Genotype 6a L31VHigh-level resistance
P32A/L/Q/RHigh-level resistance

Fold change in EC50 indicates the increase in the concentration of this compound required to inhibit 50% of HCV replicon replication in the presence of the specified RAS compared to the wild-type replicon.[2] "High-level resistance" indicates a significant decrease in susceptibility as reported in the literature.[2]

Signaling Pathways and Experimental Workflows

Velpatasvir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle cluster_drug_action Drug Intervention HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (on intracellular membranes) NS_Proteins->Replication_Complex NS5A NS5A Protein New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Assembly Virion Assembly New_HCV_RNA->Assembly Release New Virions Assembly->Release This compound This compound This compound->NS5A Binds to This compound->Inhibition NS5A->Replication_Complex Essential for Replication & Assembly Inhibition->Replication_Complex Blocks Replication Inhibition->Assembly Blocks Assembly Experimental_Workflow cluster_ec50 EC50 Determination cluster_resistance Resistance Profiling Start_EC50 Start: HCV Replicon Cells Seed_Cells Seed cells in 96-well plates Start_EC50->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate_72h Incubate for 72 hours Add_this compound->Incubate_72h Measure_Replication Measure HCV replication (e.g., Luciferase assay) Incubate_72h->Measure_Replication Calculate_EC50 Calculate EC50 value Measure_Replication->Calculate_EC50 Identify_RAS Identify Resistance-Associated Substitutions (RASs) Calculate_EC50->Identify_RAS Inform RAS studies Start_Resistance Start: HCV Replicon Cells Culture_this compound Culture cells with increasing concentrations of this compound Start_Resistance->Culture_this compound Select_Colonies Select resistant colonies Culture_this compound->Select_Colonies Expand_Colonies Expand clonal cell lines Select_Colonies->Expand_Colonies Extract_RNA Extract total RNA Expand_Colonies->Extract_RNA Sequence_NS5A RT-PCR and sequence NS5A gene Extract_RNA->Sequence_NS5A Sequence_NS5A->Identify_RAS Treatment_Decision_Flow Start Patient with Chronic HCV Infection Genotyping Perform HCV Genotyping Start->Genotyping GT1_6 Genotype 1, 2, 4, 5, or 6 Genotyping->GT1_6 GT3 Genotype 3 Genotyping->GT3 Standard_Therapy Initiate Standard this compound-based Regimen GT1_6->Standard_Therapy Cirrhosis_Check_GT3 Presence of Cirrhosis? GT3->Cirrhosis_Check_GT3 RAS_Testing_GT3 Perform NS5A RAS Testing Cirrhosis_Check_GT3->RAS_Testing_GT3 Yes Cirrhosis_Check_GT3->Standard_Therapy No Y93H_Present Y93H RAS Present? RAS_Testing_GT3->Y93H_Present Y93H_Present->Standard_Therapy No Modified_Therapy Consider Alternative Regimen or Addition of Ribavirin Y93H_Present->Modified_Therapy Yes End Monitor Treatment Response Standard_Therapy->End Modified_Therapy->End

References

Application Notes and Protocols for Velpatasvir Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental methodologies and key data related to the study of velpatasvir in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV).

Mechanism of Action of this compound

This compound is a potent, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1] NS5A is a zinc-binding phosphoprotein that plays a crucial, multifaceted role in the HCV life cycle, including viral RNA replication and virion assembly.[1][2] NS5A exists in two functionally distinct conformations, a basally phosphorylated state (p56) and a hyperphosphorylated state (p58), which are involved in RNA replication and virion assembly, respectively.

This compound targets domain I of the NS5A protein, a region essential for RNA binding.[3][4][5] By binding to NS5A, this compound is thought to interfere with the proper localization and function of the protein, disrupting the formation of new replication complexes and leading to a potent antiviral effect across all major HCV genotypes.[5][6]

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting HCV replication.

cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein (Domain I, II, III) Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (with RdRp) NS5A->Replication_Complex Recruitment to Replication Sites Virion_Assembly Virion Assembly NS5A->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis New_HCV_RNA->Virion_Assembly This compound This compound This compound->NS5A Binds to Domain I

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy of this compound

The in vitro antiviral activity of this compound, alone and in the presence of resistance-associated substitutions (RASs), is a critical component of its characterization. The following tables summarize the 50% effective concentration (EC50) values of this compound against various HCV genotypes and common NS5A RASs.

Table 1: Pangenotypic In Vitro Activity of this compound

HCV Genotype/SubtypeMedian EC50 (nM)
1a0.002 - 0.13
1b0.002 - 0.13
2a0.002 - 0.13
2b0.002 - 0.13
3a0.002 - 0.13
4a0.002 - 0.13
5a0.002 - 0.13
6a0.002 - 0.13
Data compiled from in vitro replicon studies.[7]

Table 2: In Vitro Activity of this compound Against Common NS5A RASs

HCV GenotypeNS5A RASFold Change in EC50 vs. Wild-Type
1aM28G>100
1aA92K>100
1aY93H/N/R/W>100
1bA92K>100
2bC92THigh
2bY93H/NHigh
3aY93H/S>100
6aL31V>100
6aP32A/L/Q/R>100
Data represents high-level resistance observed in in vitro studies.[8][9]

Experimental Protocols

HCV Replicon Assay for DAA Efficacy Testing

This protocol outlines a general procedure for determining the in vitro efficacy of DAAs like this compound using an HCV replicon system with a luciferase reporter.

start Start prep_cells Prepare Huh-7 Lunet Cells start->prep_cells transfect Electroporate Cells with HCV Replicon RNA (with Luciferase Reporter) prep_cells->transfect plate_cells Plate Transfected Cells in 96-well Plates transfect->plate_cells add_drug Add Serial Dilutions of this compound plate_cells->add_drug incubate Incubate for 72 hours add_drug->incubate lyse_cells Lyse Cells incubate->lyse_cells read_luciferase Measure Luciferase Activity lyse_cells->read_luciferase calculate_ec50 Calculate EC50 Values read_luciferase->calculate_ec50 end End calculate_ec50->end

Figure 2: Workflow for HCV Replicon Assay.

Protocol Steps:

  • Cell Culture: Culture Huh-7 Lunet cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin.[10]

  • In Vitro Transcription: Linearize the HCV replicon plasmid (containing a luciferase reporter gene) and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.[10]

  • Electroporation: Harvest and wash the Huh-7 Lunet cells. Resuspend the cells in a cuvette with the in vitro transcribed HCV replicon RNA and electroporate.

  • Cell Plating and Drug Addition: Plate the electroporated cells into 96-well plates. After cell adherence, add serial dilutions of this compound or other DAAs to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[11]

  • Data Analysis: Plot the percentage of inhibition of luciferase activity against the drug concentration. Calculate the EC50 value using a sigmoidal dose-response curve fitting model.[12]

Deep Sequencing of HCV NS5A for Resistance Analysis

This protocol provides a general workflow for the deep sequencing of the HCV NS5A region from patient plasma to identify RASs.

start Start rna_extraction Extract Viral RNA from Patient Plasma start->rna_extraction rt_pcr Reverse Transcription and PCR Amplification of NS5A rna_extraction->rt_pcr library_prep Prepare Sequencing Library (e.g., Illumina mRNA-seq kit) rt_pcr->library_prep sequencing Perform Deep Sequencing (e.g., Illumina MiSeq) library_prep->sequencing data_analysis Analyze Sequencing Data: - Map reads to reference - Identify variants (RASs) sequencing->data_analysis report Report RASs with a prevalence >15% data_analysis->report end End report->end

Figure 3: Workflow for NS5A Deep Sequencing.

Protocol Steps:

  • RNA Extraction: Extract total RNA from patient plasma using a viral RNA isolation kit.[13]

  • Reverse Transcription and PCR: Perform reverse transcription to generate cDNA, followed by PCR amplification of the NS5A region using genotype-specific primers.[14]

  • Library Preparation: Prepare a sequencing library from the purified PCR product using a kit such as the Illumina mRNA-seq sample prep kit. This involves end-repair, A-tailing, and ligation of sequencing adapters.[13]

  • Sequencing: Perform deep sequencing on an Illumina platform (e.g., MiSeq) according to the manufacturer's instructions.[15]

  • Data Analysis:

    • Map the sequencing reads to an HCV reference genome.

    • Call variants (substitutions) compared to the reference sequence.

    • For clinical relevance, report RASs that are present at a prevalence of 15% or greater.[14]

Drug-Drug Interaction Studies

Pharmacokinetic studies are essential to evaluate the potential for drug-drug interactions (DDIs) between this compound and other co-administered medications.

Table 3: Pharmacokinetic Parameters of this compound in Combination with Other DAAs

Co-administered DAAThis compound AUC ChangeThis compound Cmax ChangeNotes
Sofosbuvir41% decrease39% decreaseCompared to healthy volunteers.[16]
Sofosbuvir/Voxilaprevir41% decrease39% decreaseCompared to healthy volunteers.[16]
AUC: Area Under the Curve, Cmax: Maximum Concentration.

Table 4: Effect of Acid-Reducing Agents on this compound Pharmacokinetics

Co-administered AgentThis compound AUC ChangeThis compound Cmax ChangeRecommendation
Omeprazole (20 mg)28% decrease33% decreaseAdminister with food 4 hours before omeprazole.[7]
FamotidineNo significant changeNo significant changeCan be administered simultaneously or 12 hours apart.
AntacidsExpected decreaseExpected decreaseSeparate administration by 4 hours.
Protocol for a Clinical Drug-Drug Interaction Study

This section outlines a typical design for a Phase 1, open-label, randomized, crossover study to evaluate the DDI potential between this compound and a co-administered drug in healthy volunteers.

cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_analysis Analysis Phase screening Screen Healthy Volunteers (Inclusion/Exclusion Criteria) randomization Randomize Subjects to Treatment Sequence screening->randomization period1 Period 1: Administer this compound alone or Co-administered Drug alone randomization->period1 washout Washout Period period1->washout pk_sampling Serial Pharmacokinetic Blood Sampling period1->pk_sampling period2 Period 2: Administer this compound + Co-administered Drug washout->period2 period2->pk_sampling bioanalysis Measure Drug Concentrations in Plasma (LC-MS/MS) pk_sampling->bioanalysis pk_analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) bioanalysis->pk_analysis statistical_analysis Statistical Comparison of PK Parameters pk_analysis->statistical_analysis

Figure 4: Logical Flow of a Drug-Drug Interaction Study.

Protocol Synopsis:

  • Study Design: Phase 1, open-label, randomized, two-period, crossover study in healthy adult volunteers.[17][18]

  • Objectives: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound and vice versa.

  • Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a body mass index within a specified range.

  • Exclusion Criteria: History of significant medical conditions, use of interacting medications, pregnancy or breastfeeding.

  • Treatment Periods:

    • Period 1: Subjects receive a single dose of this compound or the co-administered drug.

    • Washout: A sufficient washout period between treatments to ensure elimination of the first drug.

    • Period 2: Subjects receive a single dose of this compound in combination with the co-administered drug.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration in each period.

  • Bioanalysis: Plasma concentrations of this compound, its metabolites, and the co-administered drug are measured using a validated LC-MS/MS method.

  • Statistical Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated using non-compartmental analysis. Geometric mean ratios and 90% confidence intervals are determined to assess the presence and magnitude of any drug interaction.[19]

Clinical Efficacy of this compound-Containing Regimens

The combination of this compound with other DAAs has demonstrated high rates of sustained virologic response (SVR) in large-scale clinical trials across all HCV genotypes.

Table 5: SVR12 Rates of Sofosbuvir/Velpatasvir in Phase 3 ASTRAL Studies

StudyPopulationGenotype(s)SVR12 Rate (%)
ASTRAL-1Treatment-naïve & experienced, with/without cirrhosis1, 2, 4, 5, 699
ASTRAL-2Treatment-naïve & experienced299
ASTRAL-3Treatment-naïve & experienced395
SVR12: Sustained Virologic Response 12 weeks after completion of therapy.[9][20]

Table 6: SVR12 Rates of Sofosbuvir/Velpatasvir/Voxilaprevir in DAA-Experienced Patients (POLARIS-1 Study)

GenotypeSVR12 Rate (%)
197
2100
395
491
5/6100
Patients had previously failed an NS5A inhibitor-containing regimen.[10]

References

ASTRAL Clinical Trials: Application Notes and Protocols for Velpatasvir

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the ASTRAL clinical trials, which evaluated the efficacy and safety of the fixed-dose combination of Sofosbuvir and Velpatasvir for the treatment of Hepatitis C Virus (HCV) infection. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The ASTRAL clinical trial program was a series of pivotal Phase 3 studies designed to assess the pan-genotypic efficacy and safety of a once-daily regimen of sofosbuvir (SOF), an HCV NS5B polymerase inhibitor, and this compound (VEL), an HCV NS5A inhibitor.[1][2][3] The program included several key trials: ASTRAL-1, ASTRAL-2, ASTRAL-3, and ASTRAL-4, each focusing on different HCV genotypes and patient populations, including those with and without compensated cirrhosis and those with decompensated cirrhosis.[1]

Mechanism of Action

The combination of Sofosbuvir and this compound targets two essential proteins for HCV replication.[3][4] Sofosbuvir is a nucleotide analog that, after intracellular metabolism to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator and preventing viral RNA replication.[3][5] this compound is a potent inhibitor of the HCV NS5A protein, which is crucial for both viral replication and the assembly of new virus particles.[3][4] The dual mechanism of action provides a high barrier to resistance and broad activity across all major HCV genotypes.[3]

cluster_0 Hepatocyte cluster_1 Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B NS5B Polymerase Polyprotein->NS5B NS5A NS5A Protein Polyprotein->NS5A NS5B->Replication_Complex NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Inhibits This compound This compound This compound->NS5A Inhibits

Caption: Mechanism of Action of Sofosbuvir and this compound.

ASTRAL Clinical Trial Design

The ASTRAL trials were designed as multicenter, randomized, and in some cases, placebo-controlled or active-comparator-controlled studies.[6][7][8] The overarching goal was to evaluate the efficacy, safety, and tolerability of a 12-week course of a fixed-dose combination of 400 mg of sofosbuvir and 100 mg of this compound.[9]

cluster_0 Pre-Treatment cluster_1 Randomization & Treatment cluster_2 Post-Treatment Follow-Up Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization SOF_VEL SOF/VEL (12 Weeks) Randomization->SOF_VEL Comparator Placebo or Active Comparator (e.g., SOF+RBV) Randomization->Comparator FollowUp Post-Treatment Follow-Up SOF_VEL->FollowUp Comparator->FollowUp SVR12 SVR12 Assessment FollowUp->SVR12

Caption: General Workflow of the ASTRAL Clinical Trials.

Experimental Protocols

Patient Population

The ASTRAL trials enrolled adult patients with chronic HCV infection across genotypes 1 through 6.[1][9] Key inclusion criteria generally included a screening HCV RNA level of ≥10,000 IU/mL.[7][10] Patients could be treatment-naïve or treatment-experienced, with prior treatment failure with interferon-based regimens allowed.[7] Patients with compensated cirrhosis were included in ASTRAL-1, -2, and -3.[1] ASTRAL-4 specifically enrolled patients with decompensated cirrhosis (Child-Pugh class B).[1][11] Exclusion criteria included prior treatment with an NS5A or NS5B inhibitor.[7] All patients were required to provide written informed consent.[12]

Study Design and Treatment Regimens
  • ASTRAL-1: A randomized, double-blind, placebo-controlled trial in patients with HCV genotypes 1, 2, 4, 5, or 6.[1][6] Patients were randomized in a 5:1 ratio to receive either the fixed-dose combination of sofosbuvir (400 mg)/velpatasvir (100 mg) or a placebo for 12 weeks.[10]

  • ASTRAL-2: A randomized, open-label trial comparing 12 weeks of sofosbuvir/velpatasvir with 12 weeks of the standard-of-care treatment of sofosbuvir plus ribavirin in patients with HCV genotype 2.[1][7][8]

  • ASTRAL-3: A randomized, open-label trial comparing 12 weeks of sofosbuvir/velpatasvir with 24 weeks of sofosbuvir plus ribavirin in patients with HCV genotype 3.[1][8][13]

  • ASTRAL-4: A randomized, open-label trial in patients with decompensated cirrhosis (Child-Pugh class B) across all genotypes.[1][11] Patients were randomized to one of three arms: sofosbuvir/velpatasvir for 12 weeks, sofosbuvir/velpatasvir plus ribavirin for 12 weeks, or sofosbuvir/velpatasvir for 24 weeks.[1][11][14]

Efficacy and Safety Assessments

The primary efficacy endpoint for all ASTRAL studies was Sustained Virologic Response 12 weeks after the cessation of treatment (SVR12), defined as an HCV RNA level below the lower limit of quantification.[1][8] Safety was monitored through the collection of adverse events, serious adverse events, and laboratory abnormalities throughout the studies.[1][15]

Quantitative Data Summary

The following tables summarize the key efficacy and demographic data from the ASTRAL trials.

ASTRAL-1: Genotypes 1, 2, 4, 5, 6
CharacteristicSofosbuvir/Velpatasvir (n=624)Placebo (n=116)
Mean Age (years) 5454
Male (%) 6060
HCV Genotype 1 (%) 5353
HCV Genotype 2 (%) 1717
HCV Genotype 4 (%) 1919
HCV Genotype 5 (%) 60
HCV Genotype 6 (%) 77
Cirrhosis (%) 1920
Treatment-Experienced (%) 3233
SVR12 Rate (%) 990

Source:[1][10]

ASTRAL-2: Genotype 2
CharacteristicSofosbuvir/Velpatasvir (n=134)Sofosbuvir + Ribavirin (n=132)
Mean Age (years) 5757
Male (%) 6455
Cirrhosis (%) 1414
Treatment-Experienced (%) 1415
SVR12 Rate (%) 9994

Source:[1][7][8]

ASTRAL-3: Genotype 3
CharacteristicSofosbuvir/Velpatasvir (n=277)Sofosbuvir + Ribavirin (n=275)
Mean Age (years) 4950
Male (%) 6163
Cirrhosis (%) 2930
Treatment-Experienced (%) 2626
SVR12 Rate (%) 9580

Source:[1][8][13]

ASTRAL-4: Decompensated Cirrhosis (Child-Pugh B)
Treatment ArmNSVR12 Rate (%)
SOF/VEL for 12 weeks 9083
SOF/VEL + RBV for 12 weeks 8794
SOF/VEL for 24 weeks 9086

Source:[1][11][14][16]

Safety and Tolerability

Across the ASTRAL-1, -2, and -3 trials, the 12-week regimen of sofosbuvir/velpatasvir was well-tolerated.[1] The most common adverse events reported were headache, fatigue, and nausea, with rates similar to the placebo group in ASTRAL-1.[1][15] Serious adverse events were infrequent.[15] In the ASTRAL-4 study of patients with decompensated cirrhosis, the most common adverse events were fatigue, nausea, and headache.[1] Anemia was more common in the ribavirin-containing arm.[1] The majority of serious adverse events and deaths in ASTRAL-4 were associated with advanced liver disease.[1]

Conclusion

The ASTRAL clinical trial program demonstrated the high efficacy and favorable safety profile of a 12-week, once-daily, single-tablet regimen of sofosbuvir/velpatasvir for the treatment of HCV genotypes 1 through 6.[1] The regimen proved effective in both treatment-naïve and -experienced patients, including those with compensated cirrhosis.[1] For the more difficult-to-treat population of patients with decompensated cirrhosis, the addition of ribavirin or extension of treatment to 24 weeks resulted in high SVR12 rates.[1][17] These findings established sofosbuvir/velpatasvir as a key component of modern, pan-genotypic HCV therapy.

References

Real-World Evidence Study Design for Sofosbuvir/Velpatasvir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and implementing real-world evidence (RWE) studies to evaluate the effectiveness and safety of sofosbuvir/velpatasvir (SOF/VEL) for the treatment of Hepatitis C Virus (HCV) infection. These guidelines are based on established methodologies from large-scale observational studies and integrated analyses.

Introduction

Sofosbuvir/velpatasvir is a pangenotypic, direct-acting antiviral (DAA) combination therapy approved for the treatment of chronic HCV infection. While clinical trials have demonstrated high efficacy rates, real-world evidence (RWE) studies are crucial for understanding the effectiveness and safety of SOF/VEL in broader, more diverse patient populations encountered in routine clinical practice. RWE studies can provide valuable insights into treatment outcomes in patients often excluded from clinical trials, such as those with multiple comorbidities, concomitant medications, or specific social determinants of health.

Study Design and Methodology

A retrospective or prospective observational cohort study design is commonly employed for RWE studies of SOF/VEL. These studies leverage data from existing sources such as electronic health records (EHRs), patient registries, and administrative claims databases.

Experimental Protocols

Protocol 1: Retrospective Cohort Study using Administrative Databases

This protocol outlines a retrospective analysis of a large, population-based cohort.

  • Data Source Identification: Identify and gain access to a comprehensive administrative database, such as the BC Hepatitis Testers Cohort, which links HCV case reports with prescription drug information, medical visits, and hospitalizations.[1]

  • Study Population Identification:

    • Define a study period for patient inclusion (e.g., individuals initiating SOF/VEL treatment between 2016 and 2018).

    • Identify all individuals with a history of HCV infection within the database.

    • From this group, select patients who were prescribed a 12-week course of SOF/VEL.[2][3][4]

  • Inclusion and Exclusion Criteria:

    • Inclusion: Adults (≥18 years) with chronic HCV infection (genotypes 1-6) who initiated a 12-week treatment course of SOF/VEL.[3][4]

    • Exclusion: Patients with evidence of prior DAA treatment (if focusing on treatment-naïve populations), those with decompensated cirrhosis if not a specific focus, and individuals with incomplete data for key variables.[5]

  • Data Extraction: Extract the following variables for each patient:

    • Baseline Demographics: Age, sex.

    • Clinical Characteristics: HCV genotype, presence or absence of cirrhosis (compensated), HIV co-infection status, history of injection drug use, and prior HCV treatment experience.[1][4][6]

    • Treatment Information: Treatment start and end dates, use of ribavirin.[1]

    • Outcome Data: HCV RNA measurements before, during, and after treatment.

  • Endpoint Definition:

    • Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an undetectable HCV RNA level at or after 12 weeks following the completion of therapy.[7][8]

    • Secondary Endpoints: Rates of treatment completion, reasons for non-SVR (e.g., virologic failure, loss to follow-up), and safety outcomes (adverse events).[1][6]

  • Statistical Analysis:

    • Calculate the overall SVR12 rate in the intention-to-treat (ITT) population (all patients who initiated treatment) and the per-protocol (PP) population (patients who completed treatment and had a final HCV RNA assessment).[8]

    • Perform subgroup analyses to evaluate SVR12 rates by HCV genotype, cirrhosis status, treatment history, and other key baseline characteristics.[1]

    • Use multivariable logistic regression to identify factors independently associated with not achieving SVR12.[1]

Protocol 2: Prospective, Multicenter Observational Study

This protocol describes a prospective study to collect real-world data on specific patient populations.

  • Study Sites: Recruit multiple clinical sites (e.g., university hospitals, community clinics) to ensure a diverse patient population.[7]

  • Patient Enrollment: Prospectively enroll eligible patients who are initiating treatment with SOF/VEL as part of their routine clinical care.[7]

  • Inclusion and Exclusion Criteria:

    • Inclusion: Adult patients with chronic HCV infection (specific genotypes can be targeted, e.g., genotype 1 and 2), with or without compensated cirrhosis.[7] A Japanese study included decompensated cirrhotic patients (Child-Pugh class B or C).[7]

    • Exclusion: Patients with contraindications to SOF/VEL, co-infection with Hepatitis B or HIV (unless a specific sub-study), or significant renal impairment (eGFR <30 mL/min/1.73 m2).[5][7]

  • Data Collection:

    • Collect baseline data through patient interviews and review of medical records, including demographics, clinical history, and laboratory results.

    • Follow patients during treatment and for at least 12 weeks post-treatment.

    • Record adherence to therapy, concomitant medications, and any adverse events.

  • Endpoint Assessment:

    • Primary Endpoint: SVR12.

    • Secondary Endpoints: Virological response at the end of treatment, changes in liver function tests, and patient-reported outcomes.

  • Data Analysis:

    • Analyze SVR12 rates for the overall cohort and for predefined subgroups.

    • Assess the safety and tolerability of the treatment.

Data Presentation

Quantitative data from RWE studies should be presented in clear and concise tables to facilitate comparison across different patient populations and studies.

Table 1: Baseline Characteristics of Patient Population in a Real-World Cohort

CharacteristicOverall Cohort (N=5552)[4][6]Genotype 1 (N=1677)[4]Genotype 2 (N=1638)[4]Genotype 3 (N=1827)[4]
Age (Mean, years) 54585550
Male (%) 60.1%65.2%58.9%57.3%
Compensated Cirrhosis (%) 20.7%25.1%15.4%22.5%
Treatment-Experienced (%) 13.3%18.5%8.9%12.1%
HIV Co-infection (%) 3.7%4.5%2.1%4.3%
Current/Former IV Drug Use (%) 13.4%12.8%10.5%16.7%

Table 2: SVR12 Rates in Real-World Studies of Sofosbuvir/Velpatasvir

Patient PopulationStudySVR12 Rate (%)
Overall Population Integrated Analysis (N=5196)[4][6]98.9%
BC Cohort (N=2821)[1]94.6%
By Genotype
Genotype 1BC Cohort (N=1076)[1]94.5%
Genotype 2BC Cohort (N=531)[1]96.4%
Genotype 3BC Cohort (N=1072)[1]93.7%
Integrated Analysis (N=1649)[4]98.3%
By Cirrhosis Status
Compensated CirrhosisIntegrated Analysis (N=1055)[4]97.9%
Decompensated Cirrhosis (GT 1 & 2)Japanese Multicenter Study (N=71)[7]94.4%
Special Populations
Homeless Population (N=122)[2]Integrated Analysis100%
Patients with Mental Health Disorders (N=1067)[3]Integrated Analysis97.4%
HIV Co-infectedBC Cohort (GT1) (N=89)[1]84.3%

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate study workflows and logical relationships.

RWE_Study_Workflow cluster_data_acquisition Data Acquisition cluster_study_design Study Design & Execution cluster_analysis Data Analysis DataSources Identify Data Sources (EHR, Registries, Claims) PatientCohort Identify Patient Cohort (Prescription of SOF/VEL) DataSources->PatientCohort InclusionExclusion Apply Inclusion/Exclusion Criteria PatientCohort->InclusionExclusion DataExtraction Extract Baseline & Outcome Data InclusionExclusion->DataExtraction FollowUp Follow-up Period (≥12 weeks post-treatment) DataExtraction->FollowUp DefineEndpoints Define Primary & Secondary Endpoints (SVR12) FollowUp->DefineEndpoints StatisticalAnalysis Perform Statistical Analysis (ITT, PP, Subgroups) DefineEndpoints->StatisticalAnalysis Results Generate Results & Conclusions StatisticalAnalysis->Results

Caption: Workflow for a retrospective real-world evidence study of sofosbuvir/velpatasvir.

Patient_Selection_Process TotalPopulation Total HCV Patient Population in Database PrescribedSOFVEL Prescribed Sofosbuvir/Velpatasvir TotalPopulation->PrescribedSOFVEL InclusionCriteria Met Inclusion Criteria (e.g., Age ≥18, Chronic HCV) PrescribedSOFVEL->InclusionCriteria ExclusionCriteria Did Not Meet Exclusion Criteria (e.g., Prior DAA, eGFR <30) InclusionCriteria->ExclusionCriteria FinalCohort Final Study Cohort ExclusionCriteria->FinalCohort

Caption: Patient selection process for an RWE study on sofosbuvir/velpatasvir.

Data_Analysis_Pipeline RawData Raw Extracted Data DataCleaning Data Cleaning & Preparation RawData->DataCleaning ITT_Population Intention-to-Treat (ITT) Population DataCleaning->ITT_Population PP_Population Per-Protocol (PP) Population DataCleaning->PP_Population SVR12_Analysis SVR12 Rate Calculation ITT_Population->SVR12_Analysis PP_Population->SVR12_Analysis Subgroup_Analysis Subgroup Analyses SVR12_Analysis->Subgroup_Analysis Regression_Analysis Regression Modeling Subgroup_Analysis->Regression_Analysis Final_Report Final Report & Publication Regression_Analysis->Final_Report

References

Troubleshooting & Optimization

Technical Support Center: Stability of Velpatasvir in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Velpatasvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your in vitro experiments, with a focus on the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][2]

  • Recommended Solvent: For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended.[3][4]

  • Solubility: this compound is soluble in DMSO at concentrations of 91-100 mg/mL.[3][4]

  • Stock Solution Preparation:

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial.

    • Add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Sonication may be used to aid dissolution.[4]

    • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents repeated freeze-thaw cycles and contamination.

  • Storage: Store the DMSO stock solution at -20°C or -80°C.[1][3][4] When stored properly, the solid form is stable for at least four years at -20°C, and stock solutions in DMSO are stable for up to two years at -80°C.[1][5]

Q2: What is the stability of this compound in aqueous or cell culture media?

A2: There is limited direct data on the stability of this compound in specific cell culture media such as DMEM or RPMI-1640. However, its physicochemical properties and forced degradation studies provide important insights:

  • pH-Dependent Solubility and Stability: this compound's solubility is highly dependent on pH. It is soluble at an acidic pH (pH 1.2-2) but becomes practically insoluble at a pH greater than 5.[6][7] Since most cell culture media are buffered to a physiological pH of 7.2-7.4, the solubility of this compound will be low, and it may be prone to precipitation. This pH is also in a range where this compound may be less stable. Forced degradation studies have shown that this compound is susceptible to degradation under both acidic and alkaline conditions.

  • Photosensitivity: this compound is known to be photolabile.[8] Exposure to light, especially UV light, can cause degradation. Therefore, it is crucial to protect solutions containing this compound from light.

  • Working Solutions: When preparing working solutions in cell culture media, it is recommended to do so immediately before use. Due to its low aqueous solubility, it is advised not to store aqueous solutions for more than one day.[1]

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results can be a sign of compound instability in your cell culture setup. Here are some potential causes and troubleshooting steps:

  • Precipitation: Due to its low solubility at neutral pH, this compound may be precipitating out of your cell culture medium.

    • Troubleshooting: Visually inspect your culture plates for any precipitate after adding the compound. Consider using a lower final concentration of this compound or including a solubilizing agent if compatible with your experimental system. When diluting the DMSO stock into your aqueous medium, ensure rapid and thorough mixing to minimize precipitation.

  • Degradation: The compound may be degrading over the time course of your experiment.

    • Troubleshooting: Minimize the exposure of your working solutions and cell cultures to light. Consider refreshing the media with newly prepared this compound for longer-term experiments (e.g., beyond 24 hours). It is also advisable to empirically determine the stability of this compound in your specific medium (see the experimental protocol below).

  • Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to plastic surfaces of cell culture plates and tubes.

    • Troubleshooting: Consider using low-protein-binding labware.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time Chemical degradation in the aqueous, neutral pH environment of the cell culture medium.Refresh the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). Protect plates from light.
Precipitate observed in culture wells Poor solubility of this compound at physiological pH.Prepare the final working solution immediately before adding to cells. Ensure vigorous mixing upon dilution of the DMSO stock into the medium. Consider using a lower final concentration.
High variability between replicate wells Inconsistent compound concentration due to precipitation or degradation.Prepare a sufficient volume of the final working solution for all replicates to ensure homogeneity. Follow best practices for preparing and handling the compound consistently.
Unexpected cellular toxicity Degradation products may be more toxic than the parent compound.Assess the stability of this compound in your cell-free medium to understand its degradation profile.

Quantitative Data Summary

The following tables summarize the known stability of this compound under various conditions based on forced degradation studies.

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSO≥ 100 mg/mL[3]
Ethanol~30 mg/mL[1]
Water (pH 7)0.003 mg/mL[6]
Water (pH 2)>1 mg/mL[6]

Table 2: Summary of this compound Stability in Forced Degradation Studies

Stress Condition Observation Reference
Acidic HydrolysisDegradation observed
Alkaline HydrolysisDegradation observed
Oxidative (H₂O₂)Degradation observed
Photolytic (UV/Visible Light)Degradation observed
Thermal (Dry Heat)Stable when protected from light

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • This compound

  • DMSO (sterile)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the final working solution of this compound (e.g., 10 µM) by diluting the stock solution into your complete cell culture medium. Prepare a sufficient volume for all time points.

  • Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately process the T=0 sample as described in step 6.

  • Place the remaining tubes in a 37°C incubator with 5% CO₂, protected from light.

  • At each designated time point, remove a tube and prepare the sample for analysis. This may involve protein precipitation (e.g., by adding a cold organic solvent like acetonitrile), followed by centrifugation to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow This compound Cell Culture Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Dilute stock into cell culture medium (prepare fresh) A->B C Add working solution to cell culture B->C D Incubate at 37°C, 5% CO₂ (Protect from light) C->D E Collect samples at defined time points D->E F Analyze compound concentration (e.g., HPLC) E->F degradation_factors Factors Affecting this compound Stability This compound This compound in Cell Culture Medium Degradation Degradation This compound->Degradation pH Physiological pH (~7.4) pH->Degradation Light Light Exposure (Photolysis) Light->Degradation Time Incubation Time Time->Degradation Components Media Components (e.g., oxidizing agents) Components->Degradation

References

Technical Support Center: Troubleshooting Velpatasvir In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpectedly low potency of Velpatasvir in in-vitro experiments. The information is presented in a direct question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My EC50 value for this compound is significantly higher than reported in the literature. What are the potential causes?

An unexpectedly high EC50 value, indicating low potency, can stem from several factors related to your experimental setup, the compound itself, or the specific virus and cell system being used. Potential causes include:

  • Compound Integrity and Solubility: this compound is practically insoluble in aqueous solutions at a pH above 5.[1] Improper solubilization or degradation can drastically reduce the effective concentration.

  • HCV Genotype and Subtype: While this compound is a pangenotypic inhibitor, its potency can vary between different HCV genotypes and subtypes.[2][3][4]

  • Presence of Resistance-Associated Substitutions (RASs): The HCV strain used may harbor pre-existing mutations in the NS5A protein, which is the target of this compound.[5][6] These RASs can confer resistance and lead to a higher EC50 value.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific assay format (e.g., replicon vs. infectious virus system) can all influence the outcome.

  • Cell Line Characteristics: The specific subline of Huh-7 cells (or other hepatoma cells) can affect HCV replication efficiency and, consequently, the apparent potency of antivirals.[7]

Q2: How can I rule out issues with the this compound compound itself?

Ensuring the quality, concentration, and stability of your this compound stock is a critical first step.

  • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound powder using analytical methods like HPLC or mass spectrometry.

  • Proper Solubilization: this compound is a Biopharmaceutical Classification System (BCS) class IV drug, meaning it has low solubility and low permeability.[1] It is typically dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then serially diluted in cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity or effects on viral replication.

  • Storage and Stability: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. In-house stability studies by the manufacturer show the tablet form is stable for extended periods under various conditions, but this may not apply to solutions.[8] It is best practice to use freshly prepared dilutions for each experiment.

Q3: Could the HCV genotype I'm using be the problem?

Yes, this is a significant possibility. While this compound is effective against all six major HCV genotypes, there are known variations in susceptibility.[2][9]

  • Verify Genotype: Confirm the genotype and subtype of your HCV replicon or virus stock. Genotyping can be performed using sequencing or genotype-specific PCR assays.[10]

  • Check for Resistance-Associated Substitutions (RASs): The most common cause of reduced susceptibility is the presence of RASs in the NS5A protein.[6] Key RASs that can significantly reduce this compound potency have been identified at positions like M28, L31, P32, and Y93.[5][6][11] Sequencing the NS5A region of your viral strain is the definitive way to check for these mutations.

The table below summarizes the fold change in EC50 for this compound against common single RASs in different HCV subtypes. A higher fold change indicates greater resistance.

HCV SubtypeNS5A RASFold Change in EC50 vs. Wild-Type (Approx.)
1a M28G>100
Y93H/N>1000
1b Y93H>100
2b C92T>100
Y93H/N>100
3a Y93H>1000
6a L31V>100
P32A/L/Q/R>100

Data compiled from in-vitro resistance profiling studies.[6][11] Note that the majority of single RAS-containing replicons in subtypes 1a and 1b retain susceptibility to this compound (<2.5-fold change in EC50).[5][6]

Q4: My compound and virus seem fine. What experimental parameters should I check?

If you have ruled out compound and virus-specific issues, the next step is to scrutinize your experimental protocol.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells can impact replication and drug metabolism.

  • Serum Effects: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Test if varying the serum percentage affects your EC50 values.

  • Assay Type: The HCV replicon system is the primary tool for evaluating antiviral activity.[5][12] Ensure your replicon cell line is functioning correctly by including appropriate positive (e.g., another known potent antiviral) and negative controls.

  • Incubation Time: The duration of drug exposure can influence the EC50 value. Ensure you are using a standard incubation time (typically 48-72 hours) and that it is consistent.

Experimental Protocols & Workflows

Protocol 1: Standard HCV Replicon Assay

This protocol outlines a typical method for determining the EC50 of this compound using a stable HCV replicon-harboring cell line (e.g., Huh-7).

  • Cell Plating:

    • Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 1 pM to 100 nM). The final DMSO concentration should be ≤0.5%.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the diluted compound. Include "no drug" (vehicle control) and "no cells" (background) wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of HCV Replication:

    • HCV replication is typically quantified by measuring the activity of a reporter gene (e.g., Luciferase) integrated into the replicon or by qRT-PCR for HCV RNA.

    • For luciferase assays, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Data Analysis:

    • Subtract the background signal (no cells).

    • Normalize the data to the vehicle control (0% inhibition).

    • Plot the normalized data against the logarithm of the drug concentration and fit the curve using a four-parameter logistic regression to determine the EC50 value.

Visualizing Key Processes

To aid in troubleshooting, the following diagrams illustrate the mechanism of action, a logical troubleshooting workflow, and the experimental protocol.

Velpatasvir_Mechanism cluster_cell Hepatocyte HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (Vesicular Membrane Web) NS5A->Replication_Complex Essential for formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly Required for Inhibition_Rep Replication Inhibited Inhibition_Assem Assembly Inhibited New_RNA New Viral RNA Replication_Complex->New_RNA RNA Replication New_RNA->Virion_Assembly This compound This compound This compound->NS5A Inhibits

This compound inhibits the essential HCV NS5A protein.

Troubleshooting_Workflow Start Start: Low this compound Potency (High EC50) Check_Compound Step 1: Verify Compound & Experimental Controls Start->Check_Compound Solubility Confirm solubility in DMSO and final media concentration. Check_Compound->Solubility Is compound okay? Check_Virus Step 2: Assess Virus Strain Genotype Confirm HCV genotype and subtype. Check_Virus->Genotype Check_Assay Step 3: Review Assay Protocol Cells Verify cell health, density, and passage number. Check_Assay->Cells Stability Use fresh dilutions. Avoid freeze-thaw cycles. Solubility->Stability Controls Check positive/negative controls and vehicle. Stability->Controls Controls->Check_Virus Sequence_NS5A Sequence NS5A to check for Resistance-Associated Substitutions (RASs). Genotype->Sequence_NS5A Sequence_NS5A->Check_Assay Reagents Check media, serum lot, and other reagents. Cells->Reagents Protocol_Params Review incubation time, plate format, and readout method. Reagents->Protocol_Params Resolved Issue Resolved Protocol_Params->Resolved

A logical workflow for troubleshooting low potency.

Replicon_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells 1. Plate Replicon-Harboring Huh-7 Cells in 96-well plate Prep_Drug 2. Prepare Serial Dilutions of this compound Add_Drug 3. Add Drug Dilutions to Cells Prep_Drug->Add_Drug Incubate 4. Incubate for 72 hours Add_Drug->Incubate Readout 5. Measure Reporter Signal (e.g., Luciferase) Incubate->Readout Calculate 6. Normalize Data and Calculate EC50 Readout->Calculate

Workflow for a standard HCV replicon potency assay.

References

Technical Support Center: Overcoming Velpatasvir Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering velpatasvir resistance in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Hepatitis C Virus (HCV)?

A1: The primary mechanism of resistance to this compound, an NS5A inhibitor, is the selection of amino acid substitutions in the HCV NS5A protein. These are known as resistance-associated substitutions (RASs).[1][2] The NS5A protein is crucial for viral RNA replication and virion assembly.[3][4][5] Alterations in its structure due to RASs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

Q2: Which are the most common this compound resistance-associated substitutions (RASs)?

A2: The specific RASs that confer resistance to this compound can vary by HCV genotype. Some of the most frequently observed and clinically significant RASs include:

  • Genotype 1a: M28G, A92K, and Y93H/N/R/W[1]

  • Genotype 1b: Y93H in combination with other substitutions like L31V[6]

  • Genotype 2b: C92T and Y93H/N[1]

  • Genotype 3a: Y93H/S[1]

  • Genotype 6a: L31V and P32A/L/Q/R[1]

It's important to note that the presence of multiple RASs can lead to higher levels of resistance.[7][8]

Q3: How can I overcome this compound resistance in my cell culture experiments?

A3: The most effective strategy to overcome this compound resistance in cell culture is through combination therapy with other direct-acting antivirals (DAAs) that have different mechanisms of action.[9][10] Commonly used combinations include:

  • Sofosbuvir (an NS5B polymerase inhibitor) and this compound: This combination is highly effective against a broad range of HCV genotypes and can often suppress the emergence of resistant variants.[4][11]

  • Glecaprevir (an NS3/4A protease inhibitor) and Pibrentasvir (an NS5A inhibitor): This combination has also shown high efficacy against this compound-resistant strains.[12]

Q4: What is an HCV replicon system and how is it used to study this compound resistance?

A4: An HCV replicon is a subgenomic portion of the HCV RNA that can replicate autonomously within a host cell line, typically Huh-7 human hepatoma cells.[13] These replicons contain the viral non-structural proteins necessary for RNA replication (like NS5A) but lack the structural proteins, making them non-infectious.[14] They are a valuable tool for studying drug resistance as they allow for the selection and characterization of RASs in a controlled environment.[2][13] Reporter genes, such as luciferase, are often included in the replicon to provide a quantitative measure of viral replication.[14]

Troubleshooting Guides

Problem 1: Failure to Select for this compound-Resistant Colonies
Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration Ensure the concentration of this compound used for selection is appropriate. It should be high enough to inhibit wild-type virus but not so high that it is cytotoxic or prevents the outgrowth of resistant variants. A concentration of 10x to 100x the EC50 is often a good starting point.
Low Viral Fitness of Resistant Variants Some RASs may confer resistance but also reduce the replication fitness of the virus. Ensure that the cell culture conditions are optimal to support the growth of less fit variants. This includes maintaining healthy, sub-confluent cell cultures and regular media changes.[15]
Insufficient Number of Starting Cells The frequency of pre-existing resistant variants in a viral population is low. Start the selection process with a large number of replicon-containing cells (e.g., >10^6 cells) to increase the probability of selecting for a resistant colony.
Issues with Cell Health Use low-passage number Huh-7 cells that are known to be highly permissive for HCV replication.[14] Monitor cells for signs of stress or contamination.
Problem 2: High Variability in EC50 Values for this compound
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure that a consistent number of cells are seeded in each well of the assay plate. Variations in cell density can affect the rate of viral replication and the apparent potency of the drug.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting and the calibration of your equipment.
Edge Effects in Assay Plates To minimize edge effects, consider not using the outer wells of the assay plate or filling them with media without cells. Ensure proper humidity control during incubation.
Variability in Luciferase Reporter Assay If using a luciferase-based replicon, ensure that the cell lysis and substrate addition steps are performed consistently across all wells. Allow the plate to equilibrate to room temperature before reading the luminescence.
Cell Line Permissiveness Different clones of Huh-7 cells can have varying levels of permissiveness to HCV replication, which can affect EC50 values.[14] Use a consistent and well-characterized Huh-7 cell line.

Quantitative Data

Table 1: Fold-Change in this compound EC50 for Common NS5A RASs

HCV GenotypeNS5A RASFold-Change in EC50 vs. Wild-Type
1a M28G>100
A92K>100
Y93H/N/R/W>100[1]
1b A92K>100[1]
2b C92T>100[1]
Y93H/N>100[1]
3a Y93H/S>100[1][16]
6a L31V>100[1]
P32A/L/Q/R>100[1]

Note: Fold-change values can vary depending on the specific replicon system and assay conditions used.

Experimental Protocols

Protocol 1: Selection of this compound-Resistant HCV Replicons in Cell Culture
  • Cell Plating: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., containing a neomycin resistance gene) in a large-format culture dish (e.g., 150 mm) at a density that will allow for long-term culture.

  • Drug Selection: Add this compound to the culture medium at a concentration of 10- to 100-fold the EC50 value for the wild-type replicon. Maintain G418 selection to ensure the presence of the replicon.

  • Incubation and Monitoring: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium containing fresh this compound and G418 every 3-4 days. Monitor the plates for the formation of resistant cell colonies over a period of 3-4 weeks.

  • Colony Isolation: Once colonies are visible to the naked eye, wash the plate with sterile PBS. Use cloning cylinders or a sterile pipette tip to isolate individual colonies.

  • Expansion of Resistant Clones: Transfer each isolated colony to a new culture vessel and expand the cell population in the continuous presence of the selective concentration of this compound and G418.

  • Characterization of Resistance: Once a sufficient number of cells are obtained, extract total RNA and perform RT-PCR to amplify the NS5A region of the HCV replicon. Sequence the PCR product to identify the mutations responsible for resistance.

Protocol 2: Phenotypic Analysis of this compound Resistance
  • Site-Directed Mutagenesis: Introduce the identified RAS(s) into the wild-type HCV replicon plasmid using a commercially available site-directed mutagenesis kit.

  • In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.

  • RNA Transfection: Transfect the in vitro transcribed replicon RNAs into Huh-7 cells using electroporation or a lipid-based transfection reagent.

  • EC50 Determination:

    • Plate the transfected cells in 96-well plates.

    • After cell attachment, add serial dilutions of this compound to the wells. Include a no-drug control (vehicle only).

    • Incubate the plates for 72 hours.

    • If using a luciferase reporter replicon, lyse the cells and measure luciferase activity.

    • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

  • Data Analysis: Compare the EC50 value of the mutant replicon to that of the wild-type replicon to determine the fold-change in resistance.

Visualizations

HCV_Lifecycle_and_Velpatasvir_Action cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex Entry 1. Entry and Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Viral RNA release Replication 3. RNA Replication (within Replication Complex) Translation->Replication NS proteins form Replication Complex Assembly 4. Virion Assembly Replication->Assembly New viral RNA Release 5. Release Assembly->Release New virions HCV_Virion HCV Virion Release->HCV_Virion Infects other cells NS5A NS5A RAS Resistance-Associated Substitutions (RASs) NS5A->RAS develops NS5B NS5B (RdRp) Viral_RNA Viral RNA Template HCV_Virion->Entry This compound This compound This compound->NS5A Inhibits

Caption: HCV lifecycle and the inhibitory action of this compound on the NS5A protein.

Experimental_Workflow cluster_selection Selection of Resistant Variants cluster_characterization Characterization of Resistance cluster_overcoming Overcoming Resistance Start Start with HCV Replicon Cell Line Culture Culture cells with This compound (10-100x EC50) Start->Culture Colonies Resistant Colonies Emerge Culture->Colonies Isolate Isolate and Expand Colonies Colonies->Isolate Sequencing Sequence NS5A region to identify RASs Isolate->Sequencing Mutagenesis Introduce RASs into Wild-Type Replicon Sequencing->Mutagenesis Phenotype Phenotypic Analysis (EC50 determination) Mutagenesis->Phenotype Combination Test Combination Therapy (e.g., this compound + Sofosbuvir) Phenotype->Combination Assess Assess Viral Clearance Combination->Assess

Caption: Experimental workflow for selecting and characterizing this compound resistance.

Troubleshooting_Logic Start Experiment Issue: No Resistant Colonies Check_Drug Is this compound concentration optimal? Start->Check_Drug Check_Cells Are cells healthy and low passage? Check_Drug->Check_Cells Yes Adjust_Conc Adjust this compound Concentration Check_Drug->Adjust_Conc No Check_Density Is initial cell density sufficiently high? Check_Cells->Check_Density Yes New_Cells Use a new vial of low-passage Huh-7 cells Check_Cells->New_Cells No Increase_Density Increase initial cell seeding density Check_Density->Increase_Density No Success Resistant Colonies Obtained Check_Density->Success Yes Adjust_Conc->Start New_Cells->Start Increase_Density->Start

Caption: Troubleshooting logic for failure to select resistant colonies.

References

Technical Support Center: Velpatasvir Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Velpatasvir in cellular assays. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line when treated with this compound, even at concentrations that should be non-toxic. What could be the cause?

A1: Unexpected cytotoxicity with this compound can stem from several factors. Firstly, this compound is a known inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are efflux transporters present in many cell lines. If your cells express these transporters, inhibition by this compound could lead to the intracellular accumulation of other compounds in your culture medium, or of this compound itself, leading to toxicity. Secondly, the specific sensitivity of your cell line to this compound's off-target effects might be higher than commonly used cell lines like Huh-7 or HepG2.

Troubleshooting Steps:

  • Confirm Cell Line Transporter Expression: Check literature or use qPCR/Western blot to determine if your cell line expresses P-gp (ABCB1) or BCRP (ABCG2).

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the precise cytotoxic concentration 50 (CC50) in your specific cell line.

  • Use of Control Inhibitors: As a positive control for transporter-mediated toxicity, use a known P-gp or BCRP inhibitor (e.g., Verapamil for P-gp) to see if it phenocopies the cytotoxicity observed with this compound.

  • Re-evaluate Media Components: Ensure no component of your cell culture media is a substrate for P-gp or BCRP, which could accumulate to toxic levels upon efflux inhibition.

Q2: Our experiments are showing inconsistent results in HCV replicon assays when using this compound. What are the common pitfalls?

A2: Inconsistent antiviral activity in HCV replicon assays can be frustrating. Common issues include variability in cell health, replicon stability, and assay conditions. Since this compound targets the NS5A protein, which is crucial for viral replication, any factor affecting the replicon's replication efficiency will impact the perceived potency of the drug.

Troubleshooting Steps:

  • Cell Passage Number: Ensure you are using a consistent and low passage number for your replicon-harboring cells. High passage numbers can lead to reduced replicon replication.

  • G418 Selection Pressure: Maintain consistent G418 (or other selection agent) pressure to ensure a stable population of replicon-containing cells.

  • Assay Seeding Density: Optimize and strictly control the cell seeding density for your assays, as this can significantly impact replication levels and drug sensitivity.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally <0.5%), as DMSO can affect both cell health and replicon replication.

Q3: We suspect this compound might be affecting cellular metabolism in our experiments. What is known about this and how can we test for it?

A3: While direct, extensive studies on this compound's sole impact on cellular metabolism are limited, clinical data on combination therapies including this compound suggest potential effects on glucose and lipid metabolism.[1][2] Eradication of HCV with direct-acting antivirals has been associated with changes in glucose homeostasis.[1][3][4]

Troubleshooting and Experimental Approaches:

  • Glucose Uptake Assays: You can measure glucose uptake in your cell line in the presence and absence of this compound using commercially available fluorescent glucose analogs (e.g., 2-NBDG).

  • Lipid Droplet Staining: To assess effects on lipid metabolism, you can use fluorescent dyes like Nile Red or BODIPY to stain and quantify intracellular lipid droplets.

  • Mitochondrial Respiration Analysis: Utilize techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize available quantitative data regarding this compound's off-target interactions.

Table 1: this compound Inhibition of Drug Transporters

TransporterAliasKnown SubstratesEffect of this compoundQuantitative DataReference(s)
P-glycoproteinP-gp, ABCB1Digoxin, PaclitaxelInhibitionCo-administration increases Digoxin exposure by 34%.[10][11][12]
Breast Cancer Resistance ProteinBCRP, ABCG2Rosuvastatin, PralatrexateInhibitionCo-administration significantly increases Rosuvastatin exposure.[10][11][12]
Organic Anion Transporting Polypeptide 1B1OATP1B1, SLCO1B1Pravastatin, RosuvastatinInhibitionCo-administration increases Pravastatin exposure by 35% and Rosuvastatin by 160-170%.[10][11][12][13]
Organic Anion Transporting Polypeptide 1B3OATP1B3, SLCO1B3Cholecystokinin octapeptideInhibitionThis compound is a known inhibitor.[10][11]
Organic Anion Transporting Polypeptide 2B1OATP2B1, SLCO2B1ErlotinibInhibitionThis compound is a known inhibitor.[11]

Note: The provided quantitative data is from clinical drug-drug interaction studies of sofosbuvir/velpatasvir combination therapy. The contribution of this compound alone to these effects is inferred from its known inhibitory profile.

Detailed Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate

This protocol describes a common method to assess the inhibition of P-gp mediated efflux of a fluorescent substrate, such as Rhodamine 123 or Calcein-AM, in a P-gp overexpressing cell line.[14][15]

Materials:

  • P-gp overexpressing cell line (e.g., MDCK-MDR1, A2780/T) and the corresponding parental cell line.

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Positive control P-gp inhibitor (e.g., Verapamil).

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the overnight culture medium and add the prepared drug dilutions to the cells. Include a vehicle control (medium with DMSO only).

  • Pre-incubate the plate at 37°C for 30-60 minutes.

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of ~5 µM or Calcein-AM to ~0.25-1 µM) to all wells.[15]

  • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Measurement:

    • For Rhodamine 123: Remove the loading solution, wash the cells three times with ice-cold PBS to stop efflux, and then lyse the cells. Measure the intracellular fluorescence.

    • For Calcein-AM: Measure the fluorescence directly in the plate reader without washing.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the positive control (considered 100% inhibition) and the vehicle control (0% inhibition).

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value using non-linear regression.

Visualizations

Experimental_Workflow_Pgp_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed P-gp expressing cells and parental cells in a 96-well plate prepare_compounds Prepare serial dilutions of This compound and controls pre_incubate Pre-incubate cells with This compound/controls prepare_compounds->pre_incubate add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) pre_incubate->add_substrate incubate_substrate Incubate to allow for substrate uptake and efflux add_substrate->incubate_substrate measure_fluorescence Measure intracellular fluorescence incubate_substrate->measure_fluorescence calculate_inhibition Calculate % inhibition relative to controls measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

P-gp Inhibition Assay Workflow

Signaling_Pathway_Velpatasvir_Off_Target cluster_transporters Membrane Transporters cluster_effects Cellular Effects This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits BCRP BCRP This compound->BCRP Inhibits OATP OATPs (1B1, 1B3, 2B1) This compound->OATP Inhibits Altered_Metabolism Potential alteration of glucose and lipid metabolism This compound->Altered_Metabolism May Influence Drug_Accumulation Increased intracellular concentration of transporter substrates Pgp->Drug_Accumulation Effluxes BCRP->Drug_Accumulation Effluxes OATP->Drug_Accumulation Influxes Cytotoxicity Unexpected Cytotoxicity Drug_Accumulation->Cytotoxicity Altered_Metabolism->Cytotoxicity

This compound Off-Target Mechanisms

References

Technical Support Center: In Vitro Drug-Drug Interaction Studies with Velpatasvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro drug-drug interaction studies with Velpatasvir.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro drug-drug interaction profile of this compound?

A1: In vitro studies have established that this compound is an inhibitor of several key drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.[1] It is also a substrate for P-gp and BCRP. While this compound is metabolized to a minor extent by cytochrome P450 enzymes CYP2B6, CYP2C8, and CYP3A4, it is not considered a significant inducer of these or other CYP enzymes.[1]

Q2: I am planning a CYP induction study with this compound. What results should I expect?

A2: Based on studies conducted in cultured human hepatocytes, this compound is not considered a significant inducer of CYP enzymes. At concentrations up to 10 µM, this compound has been shown to cause little to no induction of CYP mRNA or enzyme activities. Small increases in CYP2B6 and CYP3A4 activity and mRNA levels observed at the highest concentration were less than 20% of those caused by positive controls.[1] No concentration-dependent increase was observed for CYP2C9 or P-gp mRNA.[1]

Q3: Where can I find the specific IC50 values for this compound's inhibition of P-gp, BCRP, OATP1B1, and OATP1B3?

A3: While regulatory documents confirm that this compound is an inhibitor of P-gp, BCRP, OATP1B1, and OATP1B3, specific IC50 values from in vitro studies are not consistently reported in publicly available literature.[1] One available value is for the inhibition of the Bile Salt Export Pump (BSEP), with an IC50 of 0.64 μM.[1] Researchers should consider these inhibitory properties when designing and interpreting in vitro and clinical drug interaction studies.

Q4: Can this compound's inhibition of OATP and BCRP transporters lead to clinically relevant interactions?

A4: Yes, the inhibition of OATP and BCRP transporters by this compound can lead to clinically significant drug-drug interactions. For instance, co-administration of this compound can significantly increase the concentration of substrates for these transporters, such as rosuvastatin.[1] This necessitates careful consideration and potentially dose adjustments for co-administered drugs that are substrates of OATP1B1, OATP1B3, or BCRP.

Data Presentation

Table 1: Summary of In Vitro Transporter Inhibition by this compound

TransporterInhibition PotentialIC50 Value (µM)Reference
P-glycoprotein (P-gp)InhibitorNot Reported[1]
Breast Cancer Resistance Protein (BCRP)InhibitorNot Reported[1]
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)InhibitorNot Reported[1]
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)InhibitorNot Reported[1]
Bile Salt Export Pump (BSEP)Inhibitor0.64[1]

Table 2: Summary of In Vitro CYP Induction Potential of this compound in Human Hepatocytes

CYP EnzymeInduction PotentialObservation at 10 µMReference
CYP1A2No significant inductionNot Reported[1]
CYP2B6No significant induction<20% of positive control[1]
CYP2C8No significant inductionNot Reported[1]
CYP2C9No significant inductionNo concentration-dependent increase in mRNA[1]
CYP3A4No significant induction<20% of positive control[1]

Experimental Protocols

Protocol 1: In Vitro Transporter Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory potential of this compound on transporters like P-gp, BCRP, OATP1B1, and OATP1B3 using a cell-based assay.

1. Cell Culture:

  • Culture cells overexpressing the transporter of interest (e.g., MDCKII-Pgp, Caco-2 for P-gp and BCRP; HEK293-OATP1B1/1B3) according to standard protocols.

  • Seed cells in appropriate multi-well plates and grow to confluence.

2. Assay Procedure:

  • Prepare a series of this compound concentrations in a suitable buffer.

  • Pre-incubate the cell monolayers with the this compound solutions or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Add a known substrate of the transporter (e.g., digoxin for P-gp, rosuvastatin for BCRP/OATP1B1) at a concentration below its Km value, along with this compound or vehicle.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • For efflux transporters (P-gp, BCRP), measure the transport of the substrate from the basolateral to the apical compartment. For uptake transporters (OATP1B1, OATP1B3), measure the intracellular accumulation of the substrate.

  • Terminate the transport by washing the cells with ice-cold buffer.

  • Lyse the cells and quantify the amount of substrate using a suitable analytical method (e.g., LC-MS/MS, scintillation counting for radiolabeled substrates).

3. Data Analysis:

  • Calculate the percent inhibition of substrate transport at each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro CYP Induction Assay in Human Hepatocytes

This protocol outlines a general procedure to evaluate the potential of this compound to induce CYP enzymes in cultured human hepatocytes.

1. Hepatocyte Culture:

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer.

2. Treatment:

  • Prepare a range of this compound concentrations in the appropriate culture medium.

  • Treat the hepatocytes with the this compound solutions, a vehicle control (e.g., 0.1% DMSO), and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) for 48-72 hours.

3. Assessment of CYP Induction:

  • Enzyme Activity: After the treatment period, incubate the hepatocytes with a cocktail of probe substrates specific for the CYP enzymes of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4). Measure the formation of the respective metabolites by LC-MS/MS.

  • mRNA Expression: Alternatively, or in addition, lyse the cells after treatment and isolate the RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the CYP enzyme mRNAs.

4. Data Analysis:

  • For enzyme activity, calculate the fold induction by dividing the metabolite formation rate in the this compound-treated cells by that in the vehicle-treated cells.

  • For mRNA expression, calculate the fold change in mRNA levels relative to the vehicle control using the ΔΔCt method.

  • Compare the induction by this compound to that of the positive controls.

Troubleshooting Guides

Problem 1: High variability in transporter inhibition assay results.

  • Possible Cause: Inconsistent cell monolayer integrity.

    • Solution: Monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before and after the experiment.

  • Possible Cause: Substrate concentration is too high.

    • Solution: Ensure the substrate concentration used is at or below its Michaelis-Menten constant (Km) to be sensitive to competitive inhibition.

  • Possible Cause: Non-specific binding of this compound or the substrate.

    • Solution: Include appropriate controls to assess non-specific binding to the plate and cells. Consider using a buffer containing a low concentration of a non-ionic surfactant.

Problem 2: No significant CYP induction observed even with the positive control.

  • Possible Cause: Poor viability or metabolic activity of hepatocytes.

    • Solution: Assess hepatocyte viability (e.g., using trypan blue exclusion) before and after the experiment. Ensure proper handling and culture conditions as recommended by the supplier.

  • Possible Cause: Inactive positive control inducer.

    • Solution: Prepare fresh solutions of positive controls for each experiment and verify their activity against a historical dataset.

  • Possible Cause: Insufficient treatment duration.

    • Solution: Ensure that the treatment duration (typically 48-72 hours) is sufficient for maximal induction to occur.

Visualizations

experimental_workflow_transporter_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture Transporter- Expressing Cells pre_incubation Pre-incubate Cells with this compound cell_culture->pre_incubation prepare_this compound Prepare this compound Concentrations prepare_this compound->pre_incubation add_substrate Add Transporter Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate_transport Terminate Transport & Lyse Cells incubation->terminate_transport quantify_substrate Quantify Substrate (LC-MS/MS) terminate_transport->quantify_substrate calculate_inhibition Calculate % Inhibition quantify_substrate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 signaling_pathway_cyp_induction cluster_cell Hepatocyte cluster_nucleus This compound This compound receptor Nuclear Receptor (e.g., PXR, CAR, AhR) This compound->receptor Binding nucleus Nucleus receptor->nucleus Translocation dna DNA Response Element transcription Transcription dna->transcription mrna CYP mRNA transcription->mrna translation Translation mrna->translation Export cyp_enzyme CYP Enzyme translation->cyp_enzyme metabolism Drug Metabolism cyp_enzyme->metabolism logical_relationship_ddi_troubleshooting start Unexpected DDI Result check_assay Review Assay Protocol start->check_assay check_reagents Verify Reagent Quality start->check_reagents check_cells Assess Cell Health & Function start->check_cells protocol_issue Protocol Deviation? check_assay->protocol_issue reagent_issue Reagent Expired/ Contaminated? check_reagents->reagent_issue cell_issue Low Viability/ Passage Number? check_cells->cell_issue revise_protocol Revise Protocol protocol_issue->revise_protocol Yes repeat_exp Repeat Experiment protocol_issue->repeat_exp No replace_reagents Replace Reagents reagent_issue->replace_reagents Yes reagent_issue->repeat_exp No new_cells Use New Cell Stock cell_issue->new_cells Yes cell_issue->repeat_exp No revise_protocol->repeat_exp replace_reagents->repeat_exp new_cells->repeat_exp

References

Technical Support Center: Impact of Serum Proteins on Velpatasvir Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antiviral activity of Velpatasvir in the presence of serum proteins.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based antiviral assay. What could be the cause?

A1: One common reason for reduced this compound activity in vitro is the presence of serum in the cell culture medium. This compound is highly bound to plasma proteins (>99.5%), primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP). This binding sequesters the drug, reducing the free concentration available to inhibit its target, the HCV NS5A protein. In fact, the presence of 40% human serum has been shown to decrease the anti-HCV activity of this compound by approximately 13-fold.

Q2: How can we confirm if serum protein binding is affecting our results?

A2: To determine the impact of serum on your assay, you can perform a dose-response experiment with varying concentrations of human serum (e.g., 0%, 5%, 10%, 20%, 40%). A rightward shift in the EC50 curve with increasing serum concentration is indicative of protein binding-mediated inhibition.

Q3: What are the major serum proteins that bind to this compound?

A3: As a weak base, this compound is expected to bind to both human serum albumin (HSA), the most abundant protein in plasma, and alpha-1-acid glycoprotein (AGP), a key binding protein for many basic and neutral drugs.

Q4: Are there specific binding affinity data available for this compound with HSA and AGP?

Q5: How can we minimize the impact of serum protein binding in our experiments?

A5: While it is often necessary to include serum in cell culture for cell health, you can standardize the serum concentration across all experiments to ensure consistency. Alternatively, for certain mechanistic studies, it may be possible to use serum-free or low-serum media for a short duration. If you need to work with serum, it is crucial to determine the protein-adjusted EC50 value to understand the drug's potency in a more physiologically relevant context.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in this compound EC50 values between experiments. Inconsistent serum concentration or lot-to-lot variability in serum protein composition.Standardize the serum source and concentration for all assays. If possible, use a single large batch of serum for a series of experiments.
This compound appears inactive or significantly less potent than expected. High percentage of serum in the assay medium leading to extensive drug sequestration.Perform a serum concentration titration experiment to quantify the impact. Consider reducing the serum percentage if compatible with your cell model.
Difficulty in achieving complete viral inhibition at high this compound concentrations. Saturation of the free drug concentration due to high protein binding, even at high total drug concentrations.This is an inherent challenge with highly protein-bound drugs. Report the maximal achievable inhibition at the tested concentrations and note the impact of protein binding.
Discrepancy between in vitro and in vivo efficacy. The in vivo free drug concentration at the site of action may differ significantly from the in vitro free concentration in cell culture medium.Use pharmacokinetic data and protein binding measurements to estimate the physiologically relevant free drug concentrations to better correlate in vitro and in vivo results.

Quantitative Data

Table 1: this compound Protein Binding and Impact on Antiviral Activity

ParameterValueSpeciesComments
Plasma Protein Binding >99.5%HumanThis compound is highly bound to plasma proteins.[1][2]
Fraction Unbound (fu) ~0.2% - 0.4%HumanDetermined by equilibrium dialysis.
Effect of 40% Human Serum on EC50 ~13-fold increaseIn vitro (HCV replicon assay)Demonstrates significant reduction in antiviral activity in the presence of serum.

Experimental Protocols

Protocol 1: Determination of this compound Plasma Protein Binding using Equilibrium Dialysis

This protocol outlines the general steps for determining the fraction of this compound bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent like DMSO)

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Membrane Hydration: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Device Assembly: Assemble the equilibrium dialysis device, ensuring the membrane separates the plasma and buffer chambers.

  • Sample Preparation:

    • Spike human plasma with this compound to the desired final concentration (e.g., 1 µM).

    • Prepare a corresponding control sample of this compound in PBS at the same concentration.

  • Loading the Device:

    • Add the this compound-spiked plasma to the plasma chamber of the dialysis unit.

    • Add an equal volume of PBS to the buffer chamber.

  • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of this compound in both the plasma and buffer samples using a validated analytical method (e.g., LC-MS/MS).

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    • Percentage bound = (1 - fu) x 100

Visualizations

G cluster_workflow Experimental Workflow: Equilibrium Dialysis for Protein Binding prep Prepare this compound-spiked plasma and PBS buffer load Load plasma and buffer into dialysis device chambers prep->load incubate Incubate at 37°C to reach equilibrium load->incubate sample Collect samples from both chambers incubate->sample analyze Quantify this compound concentration (e.g., LC-MS/MS) sample->analyze calculate Calculate Fraction Unbound and Percent Bound analyze->calculate

Caption: Workflow for determining this compound protein binding.

G cluster_mechanism Mechanism of Reduced this compound Activity in Serum vel_free Free this compound vel_bound Protein-Bound this compound (Inactive) vel_free->vel_bound Equilibrium ns5a HCV NS5A (Viral Target) vel_free->ns5a Binding & Inhibition serum_protein Serum Proteins (HSA, AGP) serum_protein->vel_bound inhibition Inhibition of Viral Replication ns5a->inhibition

Caption: Sequestration of this compound by serum proteins.

References

Velpatasvir Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and byproducts of Velpatasvir. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to degradation?

A1: this compound is known to be labile under acidic, alkaline, and oxidative stress conditions. It is also susceptible to photolytic degradation. However, it has shown to be relatively stable under thermal stress when protected from light.[1][2][3][4][5]

Q2: What are the major degradation byproducts of this compound?

A2: Forced degradation studies have identified at least eight degradation products (DPs). The formation of these byproducts is dependent on the specific stress condition applied. For instance, DP1 and DP2 are primarily formed under oxidative and photolytic stress, while DP3 is a major product in both acidic and alkaline hydrolysis.[5] A summary of the major degradation products and their formation conditions is provided in the table below.

Q3: My this compound sample shows unexpected degradation during routine analysis. What could be the cause?

A3: Unexpected degradation can arise from several factors. Consider the following troubleshooting steps:

  • Solvent Purity: Ensure the solvents used for sample preparation and mobile phases are of high purity and free from acidic, basic, or oxidative contaminants.

  • pH of the Medium: this compound's stability is pH-dependent. Ensure the pH of your sample solution and chromatographic mobile phase is controlled and appropriate for maintaining stability.

  • Light Exposure: this compound is photolabile.[1][2][5] Protect your samples and standards from light by using amber vials and minimizing exposure to ambient light.

  • Temperature: While generally stable to heat when protected from light, prolonged exposure to elevated temperatures during sample processing or storage could contribute to degradation.[2][3]

  • Oxidizing Agents: Avoid contact with oxidizing agents. Traces of peroxides in solvents like THF or ether can lead to oxidative degradation.

Q4: I am having trouble separating this compound from its degradation products using reverse-phase HPLC. What can I do?

A4: Achieving good resolution between this compound and its numerous degradation products can be challenging. Here are some troubleshooting tips:

  • Optimize Mobile Phase Composition: A gradient elution is typically required.[3][4][5] Experiment with the gradient slope and the organic modifier (e.g., methanol, acetonitrile) concentration.

  • Adjust pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. A slightly acidic mobile phase, such as one containing 0.05% trifluoroacetic acid (TFA), has been shown to be effective.[2][4][5]

  • Column Selection: A C18 column is commonly used.[3][4][5] However, if co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a different particle size for higher efficiency.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution.

Troubleshooting Guides

Guide 1: Investigating Atypical Peaks in a this compound Chromatogram

If you observe unexpected peaks in your chromatogram, follow this workflow to identify their source:

G A Atypical Peak Observed B Is the peak present in the blank injection? A->B C Yes: Peak is from solvent, mobile phase, or system contamination. B->C Yes D No B->D No E Is the peak present in the placebo/excipient mixture? D->E F Yes: Peak is an excipient or an excipient-related impurity. E->F Yes G No E->G No H Does the peak area increase with stress (e.g., light exposure, heat)? G->H I Yes: Peak is likely a this compound degradation product. H->I Yes J No: Peak may be a process-related impurity of this compound. H->J No

Figure 1. Workflow for identifying the source of atypical peaks.
Guide 2: Managing Photodegradation During Experiments

To minimize the impact of light on your this compound samples, adhere to the following precautions:

G cluster_preparation Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis prep1 Work in a dimly lit area or under yellow light. prep2 Use amber volumetric flasks and vials. prep1->prep2 stor1 Store solutions in a refrigerator or freezer. prep2->stor1 stor2 Wrap containers in aluminum foil for extra protection. stor1->stor2 an1 Use an autosampler with a covered tray. stor2->an1 an2 Minimize the time samples spend on the autosampler. an1->an2 end_node End: Minimized Photodegradation an2->end_node start Start: Handling Photolabile this compound start->prep1

Figure 2. Protocol for handling photolabile this compound samples.

Quantitative Data Summary

The extent of this compound degradation is highly dependent on the nature and duration of the stress applied. The following tables summarize quantitative data from forced degradation studies.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ParametersDurationDegradation (%)Major Degradation Products
Acidic Hydrolysis5 M HCl4 - 8 hours (reflux)16 - 20%DP3, DP7, DP8
Alkaline Hydrolysis1 M NaOH4 - 8 hours (reflux)16 - 20%DP3, DP6
Oxidative10% H₂O₂4 - 8 hours (room temp)37 - 40%DP1, DP2, DP4, DP5
Photolytic200 W h/m² UV light & 1.2 million lux h visible light7 days>15% (pure drug), 9.4% (solid dispersion)DP1, DP2
Thermal105 °C ± 5 °C24 hoursNo significant degradation-

Data compiled from multiple sources.[3][5]

Table 2: Identified Degradation Products of this compound

Degradation ProductMolecular FormulaFormation Conditions
DP1C₄₂H₄₃N₇O₅Oxidative, Photolytic
DP2C₃₉H₄₅N₇O₅Oxidative, Photolytic
DP3C₃₂H₃₄N₆O₂Acidic, Alkaline
DP4C₄₇H₅₂N₈O₆Oxidative
DP5C₃₄H₃₄N₆O₆Oxidative
DP6C₃₂H₃₂N₆O₆Alkaline
DP7C₁₇H₂₄N₄O₄Acidic
DP8C₁₆H₂₀N₂O₄Acidic

Information sourced from a study that identified these products.[5]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound or its solid dispersion at a concentration of 0.5 mg/mL in a suitable solvent.[3]

  • Acidic Hydrolysis: To the stock solution, add 5 M HCl. Reflux the mixture for 4 and 8 hours.[3]

  • Alkaline Hydrolysis: To the stock solution, add 1 M NaOH. Reflux the mixture for 4 and 8 hours.[3]

  • Oxidative Degradation: Treat the stock solution with 10% H₂O₂ and keep it at room temperature for 4 and 8 hours.[3]

  • Photolytic Degradation: Expose the drug substance to UV light (200 W h/m²) and visible light (1.2 million lux hours) in a photostability chamber.[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for 24 hours.[3]

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

The following HPLC method has been demonstrated to be effective in separating this compound from its process impurities and degradation products.

  • Column: C18 symmetry analytical column (250 mm × 4.6 mm, 5 µm).[2][4][5]

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: Methanol.[2][4][5]

  • Gradient Elution:

    • 0–2 min: 10% B

    • 2–6 min: 10–50% B

    • 6–12 min: 50–90% B

    • 12–13 min: 90–10% B

    • 13–15 min: 10% B[3]

  • Flow Rate: 0.8 mL/min.[2][3][4]

  • Column Temperature: 30 °C.[3]

  • UV Detection: 305 nm.[2][4][5]

This compound Degradation Pathways

The following diagram illustrates the degradation pathways of this compound under different stress conditions, leading to the formation of various byproducts.

G cluster_acid Acidic Hydrolysis (HCl) cluster_alkaline Alkaline Hydrolysis (NaOH) cluster_oxidative Oxidative Stress (H2O2) cluster_photo Photolytic Stress (UV/Vis Light) VEL This compound (C49H54N8O8) DP3_A DP3 (C32H34N6O2) VEL->DP3_A DP7 DP7 (C17H24N4O4) VEL->DP7 DP8 DP8 (C16H20N2O4) VEL->DP8 DP3_B DP3 (C32H34N6O2) VEL->DP3_B DP6 DP6 (C32H32N6O6) VEL->DP6 DP1_O DP1 (C42H43N7O5) VEL->DP1_O DP2_O DP2 (C39H45N7O5) VEL->DP2_O DP4 DP4 (C47H52N8O6) VEL->DP4 DP5 DP5 (C34H34N6O6) VEL->DP5 DP1_P DP1 (C42H43N7O5) VEL->DP1_P DP2_P DP2 (C39H45N7O5) VEL->DP2_P

Figure 3. this compound degradation pathways under various stress conditions.

References

Technical Support Center: Managing Velpatasvir Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Velpatasvir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on preventing and troubleshooting precipitation in stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a primary stock solution of this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For high-concentration stock solutions, DMSO is a common choice.[2][3] However, ethanol is also effective and may be preferred for certain applications, especially when preparing intermediate dilutions for aqueous solutions.[1]

Q2: What is the maximum recommended concentration for a this compound stock solution?

A2: The solubility of this compound can vary based on the solvent and specific batch of the compound. It is reported to be approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol and DMF.[1] Another source indicates a much higher solubility in DMSO of 91 mg/mL, recommending sonication to achieve this concentration.[2] To ensure clarity and avoid precipitation, it is advisable to start with a concentration at the lower end of the reported solubility range and confirm dissolution before increasing it.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in organic solvents should be stored at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] It is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[3] Protect all solutions from light, as this compound is photolabile.[4][5]

Q4: Why did my this compound precipitate when I diluted it in my cell culture medium or PBS?

A4: this compound is sparingly soluble in aqueous buffers.[1] Precipitation upon dilution into aqueous media is a common issue and typically occurs because the high concentration of the organic stock solution cannot be maintained in the aqueous environment. This compound's solubility is also highly pH-dependent; it is practically insoluble in solutions with a pH above 5.[6][7] Since most cell culture media and PBS are buffered to a pH of ~7.2-7.4, the solubility drops significantly, leading to precipitation.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation can compromise experimental accuracy. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem 1: Precipitate observed in the primary organic stock solution (e.g., in DMSO).
Potential Cause Troubleshooting Steps & Recommended Actions
Incomplete Dissolution The compound may not have fully dissolved initially. Gently warm the solution in a water bath (not exceeding 37°C) and use sonication in short bursts to aid dissolution.[2][8] Visually confirm that no solid particles remain.
Concentration Exceeds Solubility Limit The intended concentration is too high for the solvent. Prepare a new solution at a lower concentration (e.g., 10-20 mg/mL). Refer to the solubility data table below.
Solvent Impurity or Water Contamination Impurities or absorbed water in the solvent can act as nucleation sites, causing the compound to precipitate.[9] Use high-purity, anhydrous grade solvents (e.g., DMSO ≥99.7%).
Improper Storage Repeated freeze-thaw cycles or temperature fluctuations can decrease solubility. Always aliquot stock solutions into single-use vials for storage at -20°C or -80°C.[3][9]
Light-Induced Degradation This compound is photolabile, and degradation products may be less soluble.[4][5] Store solutions in amber vials or wrap containers in foil to protect them from light.[9]
Problem 2: Precipitate forms when diluting the stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Potential Cause Troubleshooting Steps & Recommended Actions
Poor Aqueous Solubility This compound has very low solubility in neutral pH aqueous solutions.[1][7] To mitigate this, minimize the volume of the organic stock solution added to the buffer; the final organic solvent concentration should ideally be below 0.5% to avoid both precipitation and solvent-induced toxicity in cell-based assays.[9]
Incorrect Dilution Technique Adding the aqueous buffer to the concentrated stock solution or adding the stock solution too quickly can cause localized high concentrations and immediate precipitation. Always add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[9]
pH-Dependent Solubility This compound is practically insoluble above pH 5.[6][7] If your experimental conditions allow, using a slightly more acidic buffer (pH < 5) could improve solubility, but this is often not feasible for biological assays. For most applications, preparing fresh dilutions immediately before use is the best practice.
Temperature Shock Adding a cold stock solution directly from the freezer to a warm (e.g., 37°C) aqueous buffer can cause the compound to precipitate.[9] Allow the stock solution aliquot to equilibrate to room temperature before adding it to the pre-warmed buffer.

Data Presentation: this compound Solubility & Storage

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventReported SolubilityRecommendations & NotesCitation(s)
DMSO ~20 mg/mLA reliable starting concentration.[1]
91 mg/mLSonication is recommended to achieve this higher concentration. Prepare with caution.[2]
Ethanol ~30 mg/mLRecommended solvent for initial dissolution before dilution into aqueous buffers.[1]
DMF ~30 mg/mLAn alternative organic solvent.[1]
Aqueous Buffer (pH > 5) Practically InsolubleThis compound has very low solubility in neutral aqueous solutions.[6][7]
1:2 Ethanol:PBS (pH 7.2) ~0.33 mg/mLIllustrates the low solubility even with a co-solvent system.[1]
Table 2: Recommended Storage Conditions
Solution TypeStorage TemperatureDurationKey ConsiderationsCitation(s)
Solid Compound -20°C≥ 4 yearsProtect from light; store in a desiccator.[1]
Organic Stock Solution -20°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.[3]
-80°CUp to 2 yearsPreferred for long-term storage. Aliquot and protect from light.[3]
Aqueous Working Solution 2-8°C or Room TempDo not store Prepare fresh immediately before each experiment. Not recommended for storage longer than one day.[1]

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO
  • Materials : this compound (crystalline solid), anhydrous DMSO (≥99.7% purity), sterile microcentrifuge tubes or amber vials, sonicator, precision balance.

  • Procedure : a. Equilibrate this compound powder and anhydrous DMSO to room temperature. b. Weigh the desired amount of this compound accurately. For 1 mL of a 20 mg/mL solution, weigh 20 mg. c. Add the weighed this compound to a sterile vial. d. Add the corresponding volume of anhydrous DMSO. e. Vortex the solution vigorously for 1-2 minutes. f. If solids persist, sonicate the vial in a water bath for 5-10 minutes or until the solution is clear. Gentle warming (up to 37°C) can be applied if necessary. g. Once fully dissolved, aliquot the stock solution into single-use, light-protecting (amber) vials. h. Store aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials : 20 mg/mL this compound stock solution in DMSO (FW: 883.0 g/mol ), pre-warmed (37°C) cell culture medium, sterile conical tubes.

  • Calculations :

    • Molarity of stock = (20 mg/mL) / (883.0 mg/mmol) = 0.0226 M = 22.6 mM.

    • Use the C1V1 = C2V2 formula. To make 1 mL (1000 µL) of a 10 µM solution: (22.6 mM) * V1 = (10 µM) * (1000 µL) (22600 µM) * V1 = 10000 µM·µL V1 = 0.44 µL of stock solution.

  • Procedure : a. Thaw a single-use aliquot of the 20 mg/mL this compound stock solution and allow it to reach room temperature. b. Pipette 999.56 µL of pre-warmed cell culture medium into a sterile tube. c. While vortexing the tube of medium at medium speed, add the 0.44 µL of this compound stock solution dropwise into the center of the vortex. This ensures rapid dispersion. d. Continue vortexing for another 10-15 seconds. e. Visually inspect the solution for any signs of precipitation. If the solution is clear, use it immediately. Do not store this aqueous working solution.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed q1 Where did precipitation occur? start->q1 stock In Primary Organic Stock Solution q1->stock Stock aqueous During Dilution into Aqueous Buffer q1->aqueous Aqueous q_stock_1 Was solution clear after preparation? stock->q_stock_1 q_aq_1 How was it diluted? aqueous->q_aq_1 solubility Concentration may exceed solubility limit. Action: Remake at lower conc. Use sonication/warming. q_stock_1->solubility No q_stock_2 How was it stored? q_stock_1->q_stock_2 Yes storage Improper storage. (freeze-thaw, light exposure) Action: Aliquot new stock. Store at -80°C, protected from light. q_stock_2->storage Repeated Freeze-Thaw solvent Solvent contamination. Action: Use fresh, anhydrous grade solvent. q_stock_2->solvent Properly Aliquoted technique Improper technique. Action: Add stock to buffer (not buffer to stock) dropwise while vortexing. q_aq_1->technique Buffer added to stock or stock added too quickly q_aq_2 What was the final organic solvent %? q_aq_1->q_aq_2 Stock added to buffer while vortexing solvent_pct High solvent % and/or low aqueous solubility. Action: Decrease stock volume. Keep final DMSO <0.5%. q_aq_2->solvent_pct > 0.5% temp_shock Temperature shock. Action: Equilibrate stock to room temp before adding to pre-warmed buffer. q_aq_2->temp_shock < 0.5% G cluster_virus HCV Replication Cycle HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation ReplicationComplex Replication Complex (Membranous Web) HCV_RNA->ReplicationComplex NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing NS5A->ReplicationComplex Essential for formation Assembly Virion Assembly NS5A->Assembly Essential for assembly New_RNA New Viral RNA ReplicationComplex->New_RNA RNA Replication New_RNA->Assembly Release New HCV Virion Release Assembly->Release This compound This compound This compound->Inhibition Inhibition->NS5A Inhibition

References

Validation & Comparative

In Vitro Potency Showdown: Velpatasvir versus Ledipasvir in the Fight Against HCV

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two leading NS5A inhibitors reveals key differences in their antiviral activity against various Hepatitis C virus genotypes and resistance-associated substitutions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their in vitro performance, supported by experimental data and detailed protocols.

Velpatasvir and ledipasvir are both potent direct-acting antiviral agents that target the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a critical phosphoprotein essential for viral RNA replication and the assembly of new virus particles. By inhibiting NS5A, these drugs effectively halt the viral life cycle.[2] While both drugs share a common mechanism of action, their in vitro potency profiles exhibit significant differences, particularly in their activity across various HCV genotypes and against common resistance-associated substitutions (RASs).

This compound is recognized for its pan-genotypic activity, demonstrating potent inhibition of HCV genotypes 1 through 6.[3] In contrast, ledipasvir shows exceptional potency against HCV genotype 1, with moderate to lower activity against other genotypes, most notably genotype 3a.[4][5] This distinction is critical for the development of effective treatment regimens for a broad range of HCV-infected patients.

Quantitative Comparison of In Vitro Potency

The following tables summarize the 50% effective concentration (EC50) values for this compound and ledipasvir against wild-type HCV replicons of various genotypes and specific NS5A resistance-associated substitutions. The data is compiled from in vitro studies utilizing HCV replicon assays. Lower EC50 values indicate higher antiviral potency.

Table 1: In Vitro Antiviral Activity of this compound and Ledipasvir Against Wild-Type HCV Genotypes

HCV GenotypeThis compound EC50 (nM)Ledipasvir EC50 (nM)
Genotype 1a 0.0190.031[5]
Genotype 1b 0.0180.004[5]
Genotype 2a 0.01016[5]
Genotype 2b 0.02316 (L31) - 530 (M31)[6]
Genotype 3a 0.054168[6]
Genotype 4a 0.0190.39[6]
Genotype 4d N/A0.29[6]
Genotype 5a 0.0210.15[6]
Genotype 6a 0.0150.11 - 1.1[6]
Genotype 6e N/A264[6]
Note: this compound EC50 values are representative of its pan-genotypic profile. Specific values for each subtype may vary slightly. N/A indicates data not readily available in the searched literature.

Table 2: Fold Change in EC50 of this compound and Ledipasvir Against Common NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a

NS5A RASThis compound (Fold Change in EC50)Ledipasvir (Fold Change in EC50)
M28G >100High
Q30H/R <2.5>100
L31V <2.5>100
Y93H/N >100>1000
Note: Fold change is calculated relative to the wild-type virus. "High" indicates a significant increase in EC50 as reported in the literature, with specific fold-change values varying between studies.[7][8]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of NS5A inhibitors and the typical experimental workflow for determining their in vitro potency.

Mechanism of Action of NS5A Inhibitors cluster_hcv_lifecycle HCV Life Cycle in Hepatocyte cluster_inhibition Inhibition by NS5A Inhibitors HCV_Entry HCV_Entry Translation_Processing Translation_Processing HCV_Entry->Translation_Processing Viral RNA release RNA_Replication RNA Replication (Replication Complex) Translation_Processing->RNA_Replication Polyprotein processing Virion_Assembly Virion_Assembly RNA_Replication->Virion_Assembly New viral RNA NS5A_Protein HCV NS5A Protein HCV_Release HCV_Release Virion_Assembly->HCV_Release Mature virions NS5A_Inhibitor This compound or Ledipasvir NS5A_Inhibitor->NS5A_Protein Binds to Block_Replication Blocks Replication Complex Formation NS5A_Protein->Block_Replication Inhibits Block_Assembly Disrupts Virion Assembly NS5A_Protein->Block_Assembly Inhibits Block_Replication->RNA_Replication Impacts Block_Assembly->Virion_Assembly Impacts

Caption: Mechanism of NS5A inhibitor action on the HCV life cycle.

Experimental Workflow for EC50 Determination Start Start Cell_Culture Culture Huh-7 cells harboring HCV replicon Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound or Ledipasvir Treatment Add drug dilutions to cells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Measure replicon replication (e.g., Luciferase assay) Incubation->Assay Data_Analysis Calculate EC50 values using dose-response curve fitting Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HCV replicon-based EC50 determination.

Experimental Protocols

The in vitro potency of this compound and ledipasvir is primarily determined using the Hepatitis C virus (HCV) replicon assay. This cell-based assay is the standard for evaluating the efficacy of anti-HCV compounds against viral RNA replication.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound required to inhibit HCV replicon replication.

Materials:

  • Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet), which are highly permissive for HCV replication.

  • HCV Replicon: A subgenomic or full-length HCV RNA that can replicate autonomously within the host cells. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. G418 is often included to maintain selection for cells containing the replicon.

  • Antiviral Compounds: this compound and ledipasvir dissolved in dimethyl sulfoxide (DMSO).

  • Assay Plates: 96-well or 384-well cell culture plates.

  • Reagents for Quantification: Commercially available luciferase assay reagents or reagents for quantitative reverse transcription PCR (qRT-PCR).

Methodology:

  • Cell Culture and Seeding:

    • Huh-7 cells harboring the HCV replicon are cultured in medium containing G418 to ensure the maintenance of the replicon.

    • Cells are harvested and seeded into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Preparation and Treatment:

    • A serial dilution of this compound or ledipasvir is prepared in the cell culture medium. A DMSO-only control is included to represent 0% inhibition.

    • The culture medium is removed from the seeded cells, and the medium containing the different drug concentrations is added.

  • Incubation:

    • The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for multiple rounds of viral replication.

  • Quantification of HCV Replication:

    • If a luciferase reporter replicon is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

    • Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using qRT-PCR.

  • Data Analysis:

    • The percentage of replication inhibition is calculated for each drug concentration relative to the DMSO control.

    • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a four-parameter logistic regression model.

Conclusion

The in vitro data clearly demonstrates that while both this compound and ledipasvir are highly potent NS5A inhibitors, this compound possesses a broader genotypic coverage. Ledipasvir's exceptional potency against genotypes 1a and 1b is noteworthy, but its significantly reduced activity against genotypes 2a, 2b, and 3a highlights the need for pan-genotypic inhibitors like this compound in clinical practice. Furthermore, the emergence of resistance-associated substitutions can significantly impact the efficacy of both drugs, although this compound maintains activity against some RASs that confer high-level resistance to first-generation NS5A inhibitors.[7] This comparative guide provides essential in vitro data to aid researchers in the continued development of novel and improved therapeutic strategies against HCV.

References

Head-to-Head Comparison of NS5A Inhibitors in Replicon Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro potency of various Nonstructural Protein 5A (NS5A) inhibitors against Hepatitis C Virus (HCV) using replicon assays. This document summarizes key experimental data in easily comparable tables, offers detailed experimental protocols, and visualizes complex biological processes and workflows.

Mechanism of Action of NS5A Inhibitors

NS5A is a critical phosphoprotein involved in multiple stages of the Hepatitis C Virus (HCV) lifecycle, including viral RNA replication and the assembly of new virus particles.[1][2] NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target this protein.[3] By binding to the N-terminus of NS5A, these inhibitors are thought to induce a conformational change that disrupts its function.[4][5] This interference is believed to occur at two main stages of the viral lifecycle: the inhibition of RNA replication within the "membranous web" and the impairment of virion assembly and release.[2][4]

HCV lifecycle and the inhibitory action of NS5A inhibitors.

Comparative Efficacy of NS5A Inhibitors in Replicon Assays

The following table summarizes the 50% effective concentration (EC50) values for several prominent NS5A inhibitors against a range of HCV genotypes as determined by in vitro replicon assays. Lower EC50 values indicate higher potency.

NS5A InhibitorGenotype 1a (EC50, pM)Genotype 1b (EC50, pM)Genotype 2a (EC50, pM)Genotype 3a (EC50, pM)Genotype 4a (EC50, pM)Genotype 5a (EC50, pM)Genotype 6a (EC50, pM)
Daclatasvir 1.8 - 500.2 - 93 - 7130 - 8700.5 - 123 - 3374 - 366
Ledipasvir 314--39081-
Ombitasvir 4.91.91.319.31.70.82366
Pibrentasvir 1.84.32.8 - 5.0----
Elbasvir 3 - 93 - 14-----
Velpatasvir -------

Note: EC50 values can vary between different studies and specific replicon systems used. The data presented here is a synthesis from multiple sources for comparative purposes.[4][6][7][8][9][10][11][12][13][14]

Experimental Protocols: HCV Replicon Assay

The HCV replicon assay is the standard in vitro method for determining the potency of antiviral compounds against HCV replication.[4]

Objective

To determine the EC50 value of an NS5A inhibitor.

Materials
  • Human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic or full-length replicon. These replicons often contain a reporter gene like luciferase for easier quantification of viral replication.[5]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain the replicon.

  • NS5A inhibitor compound to be tested.

  • 96-well cell culture plates.

  • Reagents for quantifying HCV RNA (e.g., qRT-PCR) or reporter gene activity (e.g., luciferase assay kit).

  • Reagents for assessing cell viability (e.g., alamarBlue).

Methodology
  • Cell Plating: Seed the HCV replicon-harboring cells into 96-well plates at a predetermined density and allow them to adhere overnight.[15]

  • Compound Addition: Prepare serial dilutions of the NS5A inhibitor in cell culture medium. Add the diluted compounds to the respective wells on the plate. Include appropriate controls, such as vehicle-only (e.g., DMSO) and no-drug controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication in the presence of the inhibitor.[4]

  • Quantification of HCV Replication:

    • For reporter replicons (e.g., luciferase): Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

    • For non-reporter replicons: Extract total cellular RNA and quantify HCV RNA levels using quantitative real-time reverse transcription PCR (qRT-PCR).[4]

  • Data Analysis:

    • Normalize the replication signal in the drug-treated wells to the signal from the no-drug control wells.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[16]

  • Cytotoxicity Assessment (Optional but Recommended): In parallel, assess the cytotoxicity of the compound at the same concentrations using a cell viability assay to ensure that the observed antiviral effect is not due to cell death.

Replicon_Assay_Workflow start Start cell_plating Seed HCV Replicon Cells in 96-well plates start->cell_plating add_compound Add Compound to Cells cell_plating->add_compound compound_prep Prepare Serial Dilutions of NS5A Inhibitor compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation quantification Quantify HCV Replication (Luciferase or qRT-PCR) incubation->quantification data_analysis Data Analysis quantification->data_analysis ec50_calc Calculate EC50 data_analysis->ec50_calc end End ec50_calc->end

A generalized workflow for an HCV replicon assay.

References

A Head-to-Head Efficacy Analysis of Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir in the Treatment of Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of direct-acting antivirals (DAAs) for the treatment of chronic Hepatitis C virus (HCV) infection, two pangenotypic regimens, sofosbuvir/velpatasvir (Epclusa®) and glecaprevir/pibrentasvir (Mavyret®), have emerged as highly effective therapies. This guide provides a detailed comparison of their efficacy, supported by data from key clinical trials, outlines their mechanisms of action, and presents the experimental protocols of pivotal studies.

Comparative Efficacy

Both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir demonstrate high rates of sustained virologic response at 12 weeks post-treatment (SVR12), which is considered a virologic cure. Efficacy has been established across all major HCV genotypes (1-6) and in diverse patient populations, including those with and without compensated cirrhosis, and both treatment-naïve and treatment-experienced individuals.

Sustained Virologic Response (SVR12) Rates

The following tables summarize the SVR12 rates from key clinical trials and meta-analyses, providing a quantitative comparison of the two regimens.

Table 1: SVR12 Rates in Treatment-Naïve Patients without Cirrhosis

GenotypeSofosbuvir/Velpatasvir (12 weeks)Glecaprevir/Pibrentasvir (8 weeks)
GT1 98%99.1%[1]
GT2 99%98.3%[2]
GT3 95%[3][4]95%[3]
GT4 100%~93-100%
GT5 97%~95-100%
GT6 99%[5][6]99.2%[5][6]
Overall 98%[7]99% (non-cirrhotic patients with GT1)[8]

Table 2: SVR12 Rates in Patients with Compensated Cirrhosis

Patient PopulationSofosbuvir/Velpatasvir (12 weeks)Glecaprevir/Pibrentasvir (8 or 12 weeks)
Treatment-Naïve, GT1-6 93% (GT3)[9]99.7% (8 weeks, GT1-6)[10]
Treatment-Experienced, GT1, 2, 4-6 99%97%
Overall, GT3 (Real-world) 91.10%[11]94.44%[11]

Table 3: SVR12 Rates in Treatment-Experienced Patients

Patient PopulationSofosbuvir/Velpatasvir (12 weeks)Glecaprevir/Pibrentasvir (8, 12, or 16 weeks)
GT1, Prior DAA Failure 97%97%
GT3, Treatment-Experienced 96% (overall)100% (overall)[12]
Overall (Real-world) 94.98% (with or without ribavirin)[11]96.96%[11]

Mechanisms of Action

Both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir are combination therapies that target different nonstructural (NS) proteins of the hepatitis C virus, thereby inhibiting viral replication through distinct mechanisms.

  • Sofosbuvir/Velpatasvir (Epclusa®):

    • Sofosbuvir: A nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[11] After intracellular metabolism to its active triphosphate form, it is incorporated into the growing HCV RNA chain, resulting in chain termination.[2][5][12]

    • Velpatasvir: An inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[13][14]

  • Glecaprevir/Pibrentasvir (Mavyret®):

    • Glecaprevir: An inhibitor of the HCV NS3/4A protease, which is necessary for the proteolytic cleavage of the HCV polyprotein into mature viral proteins.[8][15][16]

    • Pibrentasvir: An inhibitor of the HCV NS5A protein, disrupting its function in viral replication and assembly.

The following diagrams illustrate the points of intervention of each drug combination within the HCV replication cycle.

HCV_Replication_Cycle_SOF_VEL cluster_host_cell Hepatocyte cluster_drugs Drug Intervention HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing Viral RNA Release RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS Proteins Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release New Viral RNA Sofosbuvir Sofosbuvir Sofosbuvir->RNA Replication Inhibits NS5B Polymerase This compound This compound This compound->RNA Replication Inhibits NS5A This compound->Virion Assembly & Release Inhibits NS5A

Mechanism of Action: Sofosbuvir/Velpatasvir

HCV_Replication_Cycle_GLE_PIB cluster_host_cell Hepatocyte cluster_drugs Drug Intervention HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing Viral RNA Release RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS Proteins Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release New Viral RNA Glecaprevir Glecaprevir Glecaprevir->Translation & Polyprotein Processing Inhibits NS3/4A Protease Pibrentasvir Pibrentasvir Pibrentasvir->RNA Replication Inhibits NS5A Pibrentasvir->Virion Assembly & Release Inhibits NS5A

Mechanism of Action: Glecaprevir/Pibrentasvir

Experimental Protocols

The efficacy and safety of sofosbuvir/velpatasvir and glecaprevir/pibrentasvir have been established in numerous Phase 3 clinical trials. The methodologies of the ASTRAL-3 and ENDURANCE-3 trials are summarized below as representative examples.

ASTRAL-3 Trial (Sofosbuvir/Velpatasvir)
  • Official Title: Sofosbuvir and this compound for HCV Genotype 3 Infection.[17]

  • Study Design: A multicenter, randomized, open-label, Phase 3 trial.[18]

  • Patient Population:

    • Inclusion Criteria: Chronic HCV genotype 3 infection, HCV RNA ≥10,000 IU/mL at screening. Treatment-naïve and interferon-experienced patients were included. Patients with compensated cirrhosis were also eligible.[19]

    • Exclusion Criteria: Prior treatment with an NS5A or NS5B inhibitor.[19]

  • Treatment Arms:

    • Arm 1: Fixed-dose combination of sofosbuvir (400 mg) and this compound (100 mg) once daily for 12 weeks.

    • Arm 2: Sofosbuvir (400 mg) once daily plus weight-based ribavirin for 24 weeks.[4]

  • Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment (SVR12).[19]

  • Virologic Assessment: Plasma HCV RNA levels were quantified using a sensitive real-time PCR assay.

ENDURANCE-3 Trial (Glecaprevir/Pibrentasvir)
  • Official Title: Glecaprevir-Pibrentasvir for 8 or 12 Weeks in HCV Genotype 1 or 3 Infection.[20]

  • Study Design: A randomized, open-label, multicenter, Phase 3 trial.[21][22]

  • Patient Population:

    • Inclusion Criteria: Treatment-naïve adults with chronic HCV genotype 3 infection without cirrhosis.[21]

    • Exclusion Criteria: Evidence of cirrhosis, prior HCV treatment.

  • Treatment Arms:

    • Arm 1: Fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) once daily for 8 weeks.

    • Arm 2: Fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) once daily for 12 weeks.

    • Comparator Arm: Sofosbuvir (400 mg) and daclatasvir (60 mg) once daily for 12 weeks.[21]

  • Primary Endpoint: Non-inferiority of the glecaprevir/pibrentasvir regimens compared to the sofosbuvir plus daclatasvir regimen in achieving SVR12.[3]

  • Virologic Assessment: HCV RNA levels were measured using a quantitative real-time PCR assay.

The following diagram illustrates a generalized workflow for these clinical trials.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., Sofosbuvir/Velpatasvir 12 weeks) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Glecaprevir/Pibrentasvir 8 weeks) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (Safety & Virologic Monitoring) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period End_of_Treatment End of Treatment Treatment_Period->End_of_Treatment Follow_Up Post-Treatment Follow-up End_of_Treatment->Follow_Up SVR12_Assessment SVR12 Assessment Follow_Up->SVR12_Assessment Data_Analysis Data Analysis (Efficacy & Safety) SVR12_Assessment->Data_Analysis

Generalized Clinical Trial Workflow

Conclusion

Both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir are highly effective and generally well-tolerated pangenotypic regimens for the treatment of chronic HCV infection. Head-to-head comparisons and real-world data suggest comparable and excellent SVR12 rates across most patient populations.[23][24] The choice of regimen may be influenced by factors such as treatment duration (8 weeks for most patients with glecaprevir/pibrentasvir versus 12 weeks for sofosbuvir/velpatasvir), specific patient characteristics (e.g., prior treatment experience, presence of cirrhosis), and potential drug-drug interactions. For patients with genotype 3 infection, both regimens demonstrate high efficacy, with some studies suggesting a slight advantage for glecaprevir/pibrentasvir in real-world settings.[11] Ultimately, both therapies represent significant advancements in the management of Hepatitis C, offering curative potential with short, well-tolerated, all-oral regimens.

References

A Comparative Meta-Analysis of Velpatasvir Clinical Trial Data for the Treatment of Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed meta-analysis of clinical trial data for the pangenotypic direct-acting antiviral agent, Velpatasvir, used in combination with Sofosbuvir for the treatment of chronic Hepatitis C virus (HCV) infection. The analysis focuses on the pivotal ASTRAL clinical trials and compares the efficacy and safety of the Sofosbuvir/Velpatasvir (SOF/VEL) regimen with other leading direct-acting antiviral (DAA) therapies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of virology and hepatology.

Mechanism of Action

The combination of Sofosbuvir and this compound provides a powerful, dual-pronged attack on the HCV replication cycle. Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for the replication of the viral genome. This compound is a potent inhibitor of the HCV NS5A protein, a multi-functional protein critical for viral RNA replication and virion assembly.[1][2] By targeting two distinct and essential viral proteins, the combination presents a high barrier to resistance and achieves high rates of sustained virologic response (SVR).

cluster_0 HCV Replication Cycle cluster_1 Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B Polymerase Polyprotein->NS5B NS5A NS5A Protein Polyprotein->NS5A NS5B->Replication_Complex NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly New_Virion New Virion Virion_Assembly->New_Virion Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Inhibits This compound This compound This compound->NS5A Inhibits Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment EOT End of Treatment (EOT) Treatment->EOT Safety Safety Monitoring (Adverse Events) Treatment->Safety FollowUp Post-Treatment Follow-up EOT->FollowUp SVR12 SVR12 Assessment (Primary Endpoint) FollowUp->SVR12 FollowUp->Safety cluster_0 Pangenotypic Efficacy of Sofosbuvir/Velpatasvir ASTRAL1 ASTRAL-1 (Genotypes 1, 2, 4, 5, 6) Pangenotypic_Approval Demonstration of Pangenotypic Efficacy and Safety ASTRAL1->Pangenotypic_Approval ASTRAL2 ASTRAL-2 (Genotype 2) ASTRAL2->Pangenotypic_Approval ASTRAL3 ASTRAL-3 (Genotype 3) ASTRAL3->Pangenotypic_Approval ASTRAL4 ASTRAL-4 (Decompensated Cirrhosis, All Genotypes) ASTRAL4->Pangenotypic_Approval

References

Validating the Mechanism of Action of Velpatasvir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Velpatasvir's performance against other Hepatitis C Virus (HCV) NS5A inhibitors. Supported by experimental data, this document details the validation of this compound's mechanism of action, offering insights into its potency, resistance profile, and the experimental protocols used for its characterization.

This compound is a potent, pan-genotypic direct-acting antiviral (DAA) agent that targets the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles, making it a prime target for antiviral therapy.[1][3] this compound, in combination with the NS5B polymerase inhibitor sofosbuvir, forms the backbone of highly effective HCV treatment regimens.[4] This guide delves into the experimental validation of its mechanism of action, comparing its performance with other NS5A inhibitors.

Comparative Antiviral Activity of NS5A Inhibitors

The in vitro efficacy of NS5A inhibitors is primarily determined using HCV replicon assays. These cell-based systems contain a portion of the HCV genome, including the NS3 to NS5B nonstructural proteins, which can autonomously replicate within human hepatoma cell lines.[5] The potency of an antiviral compound is quantified by its half-maximal effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication.

This compound demonstrates potent activity across all major HCV genotypes, a key advantage over earlier generation NS5A inhibitors.[6] The following table summarizes the EC50 values of this compound compared to other notable NS5A inhibitors against various HCV genotypes.

CompoundGenotype 1a (EC50, pM)Genotype 1b (EC50, pM)Genotype 2a (EC50, pM)Genotype 3a (EC50, pM)Genotype 4a (EC50, pM)Genotype 5a (EC50, pM)Genotype 6a (EC50, pM)
This compound 18462222919
Ledipasvir 31116,00011,0001101,1001,700
Daclatasvir 950830020--
Ombitasvir 51--4--

Data compiled from multiple sources. EC50 values can vary slightly between different studies and replicon systems.

Resistance Profile Comparison

A critical aspect of validating an antiviral's mechanism of action is understanding its resistance profile. Resistance-associated substitutions (RASs) are mutations in the viral target protein that reduce the susceptibility of the virus to the drug. For NS5A inhibitors, key RASs often emerge at amino acid positions 28, 30, 31, 58, and 93.[7][8]

This compound generally maintains its activity against many RASs that confer resistance to first-generation NS5A inhibitors.[7] However, certain mutations, particularly at position Y93, can reduce its susceptibility, especially in genotype 3a.[6][9]

NS5A InhibitorKey Resistance-Associated Substitutions (RASs)Fold-Change in EC50 with Key RASs
This compound M28G, A92K, Y93H/N/R/W (GT1a); Y93H/S (GT3a)>100-fold for some combinations[8]
Ledipasvir M28T/V, Q30R, L31V, Y93H/N>1000-fold for Y93N
Daclatasvir L31V, Y93H>10,000-fold for L31V+Y93H
Ombitasvir Y93H>25,000-fold

Experimental Protocols

The validation of this compound's mechanism of action relies on robust in vitro and clinical studies. Below are detailed methodologies for key experiments.

HCV Replicon Assay

This assay is fundamental for determining the antiviral potency (EC50) of a compound.

1. Cell Culture and Replicons:

  • Human hepatoma cells (e.g., Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
  • Subgenomic HCV replicon constructs, typically containing a reporter gene like luciferase or neomycin phosphotransferase (for selection), are used.[5] These replicons are engineered for different HCV genotypes.

2. In Vitro Transcription and RNA Transfection:

  • The replicon plasmid DNA is linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.
  • The purified replicon RNA is then introduced into the Huh-7 cells via electroporation.[10]

3. Compound Treatment and Analysis:

  • Transfected cells are seeded into 96-well plates.
  • Serial dilutions of the test compound (e.g., this compound) are added to the wells. A vehicle control (DMSO) is also included.
  • After a 72-hour incubation period, the level of HCV replication is quantified.
  • For luciferase-containing replicons, a luciferase assay is performed to measure light output, which is proportional to viral replication.
  • For neomycin-selectable replicons, cell viability can be measured in the presence of G418, where higher viability indicates more robust replication.

4. EC50 Determination:

  • The data is plotted as the percentage of inhibition versus the drug concentration.
  • The EC50 value is calculated using a nonlinear regression analysis.

Resistance Selection Studies

These studies are crucial for identifying the genetic basis of viral resistance to a drug.

1. Establishment of Replicon-Harboring Cell Lines:

  • Huh-7 cells are transfected with HCV replicon RNA containing a selectable marker (e.g., neomycin resistance gene).
  • The cells are cultured in the presence of G418 to select for cells that are stably replicating the HCV replicon.[5]

2. Dose-Escalation of Antiviral Compound:

  • The stable replicon cell line is cultured in the presence of the NS5A inhibitor at a concentration close to its EC50.
  • As the cells begin to grow out, the concentration of the compound is gradually increased over several passages. This selective pressure encourages the emergence of resistant viral populations.[11]

3. Isolation and Sequencing of Resistant Clones:

  • Once colonies of cells are able to grow at high concentrations of the drug, individual clones are isolated.
  • Total RNA is extracted from these resistant clones, and the NS5A coding region is amplified by RT-PCR.
  • The amplified DNA is then sequenced to identify amino acid substitutions compared to the wild-type replicon sequence.

4. Phenotypic Characterization of RASs:

  • The identified mutations are engineered back into the original wild-type replicon construct using site-directed mutagenesis.
  • The antiviral susceptibility of these mutant replicons is then tested using the HCV replicon assay to confirm that the specific mutation(s) confer resistance.

Visualizing the Mechanism and Validation Workflow

To further elucidate the processes described, the following diagrams have been generated using the Graphviz (DOT language).

HCV_Lifecycle_and_DAA_Targets cluster_cell Hepatocyte cluster_replication Replication Complex cluster_drugs Direct-Acting Antivirals (DAAs) Entry Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Replication RNA Replication Translation->Replication NS Proteins Assembly Virion Assembly Translation->Assembly Structural Proteins Replication->Assembly New Viral RNA Release Release Assembly->Release NS3_4A NS3/4A Protease Cleaves polyprotein NS5A NS5A RNA Replication & Assembly NS5B NS5B Polymerase Synthesizes RNA Protease_Inhibitor NS3/4A Inhibitors Protease_Inhibitor->NS3_4A NS5A_Inhibitor NS5A Inhibitors (e.g., this compound) NS5A_Inhibitor->NS5A Polymerase_Inhibitor NS5B Inhibitors Polymerase_Inhibitor->NS5B

Caption: Mechanism of action of direct-acting antivirals on the HCV life cycle.

Experimental_Workflow cluster_potency Antiviral Potency Determination cluster_resistance Resistance Profile Analysis A1 HCV Replicon Construction A2 In Vitro Transcription A1->A2 A3 Electroporation into Huh-7 Cells A2->A3 A4 Treatment with Serial Dilutions of this compound A3->A4 A5 Quantify Replication (e.g., Luciferase Assay) A4->A5 A6 Calculate EC50 Value A5->A6 B1 Establish Stable Replicon Cell Line B2 Culture with Increasing Concentrations of this compound B1->B2 B3 Isolate Resistant Clones B2->B3 B4 Sequence NS5A Gene B3->B4 B5 Identify Resistance-Associated Substitutions (RASs) B4->B5 B6 Confirm Resistance via Site-Directed Mutagenesis B5->B6

Caption: Experimental workflow for validating this compound's mechanism of action.

NS5A_Inhibitor_Comparison This compound This compound Pan-genotypic activity High barrier to resistance Ledipasvir Ledipasvir Genotype 1 specific Lower resistance barrier This compound->Ledipasvir Broader Genotype Coverage Daclatasvir Daclatasvir Broad genotypic activity Susceptible to common RASs This compound->Daclatasvir Improved Resistance Profile

References

A Comparative Guide to the Binding Kinetics of Velpatasvir and Other NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nonstructural protein 5A (NS5A) is a critical component of the hepatitis C virus (HCV) replication complex, making it a prime target for direct-acting antiviral (DAA) agents. Lacking any known enzymatic function, NS5A facilitates HCV replication and assembly through complex interactions with both viral and host cellular factors. This guide provides an objective comparison of the binding kinetics and potency of Velpatasvir and other leading NS5A inhibitors, supported by available experimental data.

Comparative Efficacy of NS5A Inhibitors

The following table summarizes the in vitro potency of this compound and other selected NS5A inhibitors against various HCV genotypes. The 50% effective concentration (EC50) values, derived from cell-based replicon assays, indicate the concentration of the drug required to inhibit 50% of viral replication. Lower EC50 values are indicative of higher antiviral potency. It is important to note that while EC50 is a measure of a drug's effectiveness in a cellular context, it is influenced by factors beyond direct binding affinity, such as cell permeability and metabolism.

Drug NameTargetHCV Genotype 1a EC50 (nM)HCV Genotype 1b EC50 (nM)Other Genotype Activity
This compound NS5APotent (pM to low nM range)Potent (pM to low nM range)Pan-genotypic activity against genotypes 1-6.[1]
Ledipasvir NS5A0.031[2]0.004[2]Active against genotypes 4a, 4d, 5a, and 6a (EC50 0.11 to 1.1 nM); less active against 2a, 2b, 3a, and 6e (EC50 16 to 530 nM).[2]
Daclatasvir NS5A0.050[3]0.009[3]Broad genotypic coverage.[4]
Pibrentasvir NS5APotentPotentPangenotypic.
Elbasvir NS5AHighly potentHighly potentActive against genotypes 1 and 4.[5]
Ombitasvir NS5APotent (picomolar range)Potent (picomolar range)Active against genotypes 1 and 4.[6]

Understanding the Mechanism of Action

NS5A inhibitors are understood to bind to Domain I of the NS5A protein.[7] This binding event is thought to induce a conformational change in the NS5A dimer, rendering it incompetent for essential functions in viral RNA replication and virion assembly.[7] While the precise binding kinetics, including association (k_on) and dissociation (k_off) rates, are not always publicly available in a comparative format, the high potency of these drugs, often in the picomolar to low nanomolar range, suggests very high affinity and/or slow dissociation rates from the NS5A target.[3][5]

Experimental Protocols for Determining Binding Kinetics

The determination of binding kinetics is crucial for understanding the mechanism of action and for the development of new antiviral agents. Two common biophysical techniques used for this purpose are Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.

Methodology:

  • Ligand Immobilization: A purified, recombinant NS5A protein (the ligand) is immobilized on the surface of a sensor chip. The chip surface is typically coated with a carboxymethylated dextran matrix to facilitate covalent coupling of the protein.

  • Analyte Injection: The NS5A inhibitor (the analyte) is prepared in a series of concentrations and flowed over the sensor surface.

  • Signal Detection: The binding of the inhibitor to the immobilized NS5A protein causes a change in the refractive index at the sensor surface. This change is detected in real-time and is proportional to the mass of bound analyte.

  • Data Analysis: The resulting sensorgram, a plot of response units versus time, is analyzed to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on. A lower K_D value indicates a higher binding affinity.

cluster_SPR Surface Plasmon Resonance (SPR) Workflow A Immobilize NS5A Protein on Sensor Chip B Inject NS5A Inhibitor (Analyte) A->B C Detect Change in Refractive Index B->C D Generate Sensorgram C->D E Calculate Kinetic Parameters (kon, koff, KD) D->E

Figure 1. A simplified workflow of an SPR experiment for determining NS5A inhibitor binding kinetics.

Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution, requiring only a small amount of sample.

Methodology:

  • Sample Preparation: The purified NS5A protein is fluorescently labeled. A series of dilutions of the non-labeled NS5A inhibitor is prepared.

  • Mixing: The labeled NS5A protein is mixed with each dilution of the inhibitor and loaded into glass capillaries.

  • Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled NS5A protein along this temperature gradient (thermophoresis) is measured.

  • Signal Detection: The binding of the inhibitor to the NS5A protein alters its size, charge, or solvation shell, leading to a change in its thermophoretic movement. This change is detected by monitoring the fluorescence in the heated and non-heated regions of the capillary.

  • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration. This binding curve is then fitted to a model to determine the equilibrium dissociation constant (K_D).[8]

cluster_MST Microscale Thermophoresis (MST) Workflow A Fluorescently Label NS5A Protein B Mix with Serial Dilutions of NS5A Inhibitor A->B C Induce Temperature Gradient (IR Laser) B->C D Measure Thermophoretic Movement C->D E Determine Dissociation Constant (KD) D->E

Figure 2. A simplified workflow of an MST experiment for determining NS5A inhibitor binding affinity.

HCV NS5A and its Interaction with Cellular Signaling Pathways

The HCV NS5A protein is known to interact with and modulate a variety of host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune response. Understanding these interactions is crucial for elucidating the complete mechanism of action of NS5A inhibitors.

NS5A has been shown to interact with several key cellular proteins, including:

  • Growth factor receptor-bound protein 2 (Grb2): This interaction can perturb the mitogen-activated protein kinase (MAPK) signaling pathway.

  • Phosphatidylinositol 3-kinase (PI3K): NS5A can activate the PI3K/Akt signaling pathway, which is a pro-survival pathway that can protect infected cells from apoptosis.

By modulating these pathways, NS5A can influence cellular processes such as proliferation, apoptosis, and the interferon response. NS5A inhibitors, by binding to NS5A, are thought to disrupt these critical protein-protein interactions, contributing to their potent antiviral effect.

HCV HCV Infection NS5A HCV NS5A Protein HCV->NS5A expresses Grb2 Grb2 NS5A->Grb2 interacts with PI3K PI3K NS5A->PI3K activates Replication Viral RNA Replication & Virion Assembly NS5A->Replication IFN Interferon Response NS5A->IFN modulates MAPK MAPK Pathway (e.g., ERK) Grb2->MAPK activates Akt Akt Pathway PI3K->Akt activates Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis NS5A_Inhibitor NS5A Inhibitor (e.g., this compound) NS5A_Inhibitor->NS5A binds to & inhibits

Figure 3. HCV NS5A interactions with host cell signaling pathways and the inhibitory effect of NS5A inhibitors.

References

Comparative Efficacy of Velpatasvir Against Hepatitis C Virus Resistance-Associated Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Velpatasvir against common resistance-associated substitutions (RASs) in the Hepatitis C virus (HCV) NS5A protein. The performance of this compound is benchmarked against other clinically relevant NS5A inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experimental assays are also provided to facilitate reproducibility and further research.

In Vitro Efficacy of this compound and Comparator NS5A Inhibitors

This compound, a second-generation NS5A inhibitor, demonstrates a favorable resistance profile compared to earlier-generation agents, particularly against certain RASs. However, specific substitutions, notably at positions Y93 and L31, can confer reduced susceptibility. The following tables summarize the in vitro efficacy of this compound and other NS5A inhibitors, presented as the fold-change in the half-maximal effective concentration (EC50) against various RASs in HCV genotypes 1a, 1b, and 3a. A higher fold-change value indicates greater resistance.

Table 1: Comparative Fold-Change in EC50 of NS5A Inhibitors Against Common RASs in HCV Genotype 1a

NS5A RASThis compoundLedipasvirDaclatasvirElbasvirPibrentasvir
M28T/V<5<5>100<5<5
Q30E/H/R<5>1,000>1,000>1,000<5
L31M/V<5>1,000>1,000>1,000<5
Y93C/H/N>100>10,000>10,000>10,0005-20

Data compiled from multiple in vitro studies.[1][2][3]

Table 2: Comparative Fold-Change in EC50 of NS5A Inhibitors Against Common RASs in HCV Genotype 1b

NS5A RASThis compoundLedipasvirDaclatasvirElbasvirPibrentasvir
L28M<5---<5
L31V>100 (with Y93H)>1,000>1,000>1,000<5
Y93H<5>1,000>1,000>1,000<5

Data compiled from multiple in vitro studies.[1][2][4]

Table 3: Comparative Fold-Change in EC50 of this compound and Daclatasvir Against Common RASs in HCV Genotype 3a

NS5A RASThis compoundDaclatasvir
A30K<5>1,000
Y93H>100>10,000

Data compiled from multiple in vitro studies.[3][5][6]

Mechanism of Action and Resistance

This compound, like other NS5A inhibitors, targets the NS5A protein, a key component of the HCV replication complex. Specifically, these inhibitors are thought to bind to Domain I of the NS5A protein, disrupting its function in viral RNA replication and assembly.[7][8][9] Resistance-associated substitutions in Domain I can alter the conformation of the binding site, thereby reducing the binding affinity of the inhibitor and diminishing its antiviral activity. The Y93H and L31M/V substitutions are among the most clinically significant RASs that confer resistance to multiple NS5A inhibitors.[5][10]

cluster_0 HCV Replication Complex cluster_1 Cellular Effects NS5A NS5A Protein (Domain I) Replication_Inhibition Inhibition of Viral RNA Replication NS5A->Replication_Inhibition Assembly_Disruption Disruption of Virion Assembly NS5A->Assembly_Disruption This compound This compound This compound->NS5A Binds to Domain I This compound->Replication_Inhibition Inhibits This compound->Assembly_Disruption Disrupts Reduced_Efficacy Reduced Antiviral Efficacy This compound->Reduced_Efficacy Reduced binding leads to RAS Resistance-Associated Substitutions (e.g., Y93H, L31M) RAS->NS5A Alters Binding Site RAS->Reduced_Efficacy Leads to

Caption: Mechanism of this compound action and resistance.

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily derived from HCV replicon assays. The identification of RASs is performed using sequencing-based methods.

HCV Replicon Assay for EC50 Determination

This cell-based assay is the standard method for evaluating the in vitro potency of anti-HCV compounds.

  • Cell Culture: Huh-7 human hepatoma cells, or their derivatives (e.g., Huh-7.5), which are highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a humidified 5% CO2 incubator.[11]

  • HCV Replicon RNA: Subgenomic or full-length HCV replicon RNAs, often containing a reporter gene such as luciferase, are transcribed in vitro from linearized plasmid DNA templates.[12]

  • Electroporation: Huh-7 cells are transfected with the HCV replicon RNA via electroporation.

  • Drug Treatment: The transfected cells are seeded into 96-well plates. After cell attachment, serial dilutions of the NS5A inhibitor (e.g., this compound) are added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV RNA replication and reporter gene expression.

  • Quantification of HCV Replication: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.

  • Data Analysis: The percentage of replication inhibition is plotted against the drug concentration, and the EC50 value is calculated by fitting the data to a dose-response curve. The fold-change in EC50 for a RAS-containing replicon is determined by dividing its EC50 value by that of the wild-type replicon.[2]

Sanger Sequencing for RAS Detection

Sanger sequencing is a traditional method for identifying RASs and is effective for detecting variants present in at least 15-20% of the viral population.[13]

  • RNA Extraction: Viral RNA is extracted from patient plasma or serum samples.

  • Reverse Transcription and PCR (RT-PCR): The NS5A region of the HCV genome is reverse transcribed into cDNA and then amplified by PCR using genotype-specific primers.[14][15]

  • PCR Product Purification: The amplified DNA is purified to remove primers and unincorporated nucleotides.

  • Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR product as a template, along with sequencing primers and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[16][17]

  • Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis.

  • Sequence Analysis: The nucleotide sequence is determined by detecting the fluorescence of the ddNTPs as they pass a detector. The resulting sequence is compared to a wild-type reference sequence to identify amino acid substitutions.[18]

Next-Generation Sequencing (NGS) for RAS Detection

NGS offers higher sensitivity than Sanger sequencing and can detect RASs present in as little as 1% of the viral population.[13]

  • Library Preparation: Similar to Sanger sequencing, the target region (NS5A) is amplified from viral RNA. The resulting amplicons are then used to prepare a sequencing library, which involves fragmenting the DNA and adding adapters.[19][20]

  • Sequencing: The library is sequenced on an NGS platform (e.g., Illumina MiSeq), generating millions of short sequence reads.[21]

  • Data Analysis: The sequence reads are aligned to a reference HCV genome. Bioinformatics tools are used to identify variants and their frequencies within the viral population. A cutoff of ≥15% is often used for clinical relevance.[13][19]

Clinical Workflow for RAS Testing

The decision to perform RAS testing and the subsequent choice of therapy depend on the HCV genotype, treatment history, and the presence of cirrhosis. The following diagram illustrates a typical clinical workflow.

Patient Patient with Chronic HCV Genotyping HCV Genotyping Patient->Genotyping RAS_Testing Consider NS5A RAS Testing (e.g., for GT3 with cirrhosis) Genotyping->RAS_Testing No_RAS_Testing Proceed with Standard of Care (this compound-based regimen) RAS_Testing->No_RAS_Testing No Sample_Collection Plasma/Serum Sample Collection RAS_Testing->Sample_Collection Yes Treatment_Decision Treatment Decision No_RAS_Testing->Treatment_Decision Sequencing Sanger or NGS Sequencing Sample_Collection->Sequencing Data_Analysis Sequence Analysis and RAS Identification Sequencing->Data_Analysis Data_Analysis->Treatment_Decision Alternative_Regimen Consider Alternative Regimen or Addition of Ribavirin Treatment_Decision->Alternative_Regimen RAS with high-level resistance detected

Caption: Clinical workflow for HCV resistance testing.

Conclusion

This compound demonstrates potent, pan-genotypic activity against HCV and maintains efficacy against many common NS5A resistance-associated substitutions that confer high-level resistance to first-generation NS5A inhibitors. However, certain RASs, such as Y93H in genotype 3, can significantly reduce its in vitro and clinical effectiveness.[5] The emergence of next-generation NS5A inhibitors like Pibrentasvir, with an even higher barrier to resistance, provides valuable alternative treatment options for patients with challenging RAS profiles.[1] The selection of an appropriate NS5A inhibitor-containing regimen should be guided by HCV genotype, prior treatment experience, the presence of cirrhosis, and, in specific clinical scenarios, baseline RAS testing.

References

Navigating Resistance: A Comparative Guide to Velpatasvir and Other Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among these, Velpatasvir, a potent pan-genotypic NS5A inhibitor, has demonstrated high efficacy. However, the emergence of resistance-associated substitutions (RASs) remains a critical challenge. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound with other DAAs, supported by experimental data and detailed methodologies, to aid in the ongoing development of effective HCV therapies.

Quantitative Analysis of Cross-Resistance

The in vitro activity of this compound and other NS5A inhibitors against various RASs is a key indicator of their potential clinical efficacy in the face of viral resistance. The following table summarizes the fold change in the 50% effective concentration (EC50) of different NS5A inhibitors against specific single and combined RASs in the HCV NS5A protein. An increase in the fold change indicates reduced susceptibility of the virus to the drug.

HCV GenotypeNS5A RASThis compound Fold Change in EC50Elbasvir Fold Change in EC50Pibrentasvir Fold Change in EC50Daclatasvir Fold Change in EC50
Genotype 1a M28G>100---
A92K>100---
Y93H/N/R/W>100---
L31V + Y93H>100---
Genotype 1b A92K>100---
L31V + Y93H>100---
Genotype 2b C92THigh---
Y93H/NHigh---
Genotype 3a Y93H/S>100--11
A30K---10
A30K + L31M>10,000>100,000,000>20>10,000
A30K + Y93H>10,000>100,000,000>20>10,000
Genotype 6a L31VHigh---
P32A/L/Q/RHigh---

Data synthesized from multiple in vitro studies.[1][2] '-' indicates data not available in the reviewed sources. "High" indicates a significant fold-change as described in the source, without a specific numerical value provided.

Experimental Protocols

The quantitative data presented above is primarily generated through in vitro HCV replicon assays. Understanding the methodology of these experiments is crucial for interpreting the results.

HCV Replicon Assay for Phenotypic Resistance Analysis

This assay measures the ability of a DAA to inhibit HCV RNA replication in a cell culture system.

1. Generation of HCV Replicons with RASs:

  • Site-Directed Mutagenesis: Specific resistance-associated substitutions are introduced into the NS5A coding region of a wild-type HCV subgenomic replicon plasmid. This is typically achieved using PCR-based mutagenesis techniques. The replicon construct often contains a reporter gene, such as firefly luciferase, to facilitate the quantification of viral replication.[3]

2. In Vitro Transcription:

  • The modified replicon plasmids are linearized and used as templates for in vitro transcription to generate large quantities of replicon RNA.[3]

3. Cell Culture and Transfection:

  • Human hepatoma cells (e.g., Huh-7.5) that are highly permissive for HCV replication are cultured under standard conditions.[3]

  • The in vitro-transcribed replicon RNA is then introduced into the Huh-7.5 cells via electroporation or lipid-based transfection methods.[3]

4. Drug Treatment and Replication Analysis:

  • Following transfection, the cells are seeded into multi-well plates and treated with serial dilutions of the DAAs being tested (e.g., this compound, Elbasvir, etc.).

  • The cells are incubated for a defined period (typically 48-72 hours) to allow for viral replication and the antiviral effect to occur.

5. Quantification of HCV Replication:

  • The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase).[3] The luminescence signal is directly proportional to the amount of viral RNA replication.

6. Calculation of EC50:

  • The dose-response curves for each DAA against each replicon (wild-type and RAS-containing) are generated by plotting the percentage of replication inhibition against the drug concentration.

  • The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is calculated from these curves.[3]

  • The fold change in EC50 is determined by dividing the EC50 value for the RAS-containing replicon by the EC50 value for the wild-type replicon.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the HCV replication cycle and the experimental workflow for resistance analysis.

HCV_Lifecycle_and_DAA_Inhibition cluster_host_cell Hepatocyte cluster_daa DAA Inhibition Entry Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Replication RNA Replication (Replication Complex) Translation->Replication Assembly Virion Assembly Translation->Assembly Viral Proteins Replication->Assembly New Viral RNA Release Release Assembly->Release New_virion New HCV Virion Release->New_virion NS3_4A NS3/4A Protease Inhibitors NS3_4A->Translation Inhibit Polyprotein Processing NS5B NS5B Polymerase Inhibitors NS5B->Replication Inhibit RNA Synthesis NS5A_Inh NS5A Inhibitors (e.g., this compound) NS5A_Inh->Replication Disrupt Replication Complex Formation NS5A_Inh->Assembly Inhibit Virion Assembly HCV_virion HCV Virion HCV_virion->Entry

Caption: HCV Replication Cycle and DAA Inhibition Points.

Resistance_Analysis_Workflow cluster_plasmid Replicon Construction cluster_rna RNA Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis WT_plasmid Wild-Type HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis WT_plasmid->Mutagenesis RAS_plasmid RAS-Containing Replicon Plasmid Mutagenesis->RAS_plasmid Transcription In Vitro Transcription RAS_plasmid->Transcription RNA Replicon RNA Transcription->RNA Transfection Transfection RNA->Transfection Cells Huh-7.5 Cells Cells->Transfection Treatment DAA Treatment (Serial Dilutions) Transfection->Treatment Incubation Incubation (48-72h) Treatment->Incubation Luciferase Luciferase Assay (Measure Replication) Incubation->Luciferase EC50_calc Calculate EC50 Luciferase->EC50_calc Fold_change Determine Fold Change in EC50 EC50_calc->Fold_change

Caption: In Vitro HCV Resistance Analysis Workflow.

References

Real-World Showdown: Sofosbuvir/Velpatasvir versus Pangenotypic Competitors in the Fight Against Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of real-world data underscores the high efficacy of sofosbuvir/velpatasvir in treating chronic hepatitis C virus (HCV) infection across diverse patient populations. This guide provides a comparative look at its performance against other direct-acting antiviral (DAA) regimens, supported by evidence from large observational studies, alongside detailed insights into experimental methodologies and the underlying biological pathways.

The advent of direct-acting antivirals has revolutionized the management of chronic hepatitis C, offering cure rates upwards of 95%. Among these, the fixed-dose combination of sofosbuvir/velpatasvir (SOF/VEL) has been a cornerstone of treatment due to its pangenotypic activity and high barrier to resistance. This guide delves into the real-world effectiveness of SOF/VEL, drawing comparisons with other widely used DAA regimens, primarily glecaprevir/pibrentasvir (G/P), and providing the context of their mechanisms of action for researchers, scientists, and drug development professionals.

Comparative Effectiveness in Real-World Settings

Real-world evidence from large patient cohorts consistently demonstrates the high effectiveness of both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, with sustained virologic response (SVR) rates, the marker for a cure, routinely exceeding 95% across all major HCV genotypes.

A large-scale analysis of 5,552 patients treated with SOF/VEL for 12 weeks in a real-world setting showed an overall SVR rate of 98.9% in the effectiveness population.[1][2][3] High efficacy was observed across all genotypes, including genotype 3 (98.3%), which has historically been more challenging to treat.[1][2][3] Notably, patients with compensated cirrhosis also achieved a high SVR rate of 97.9%.[1][2][3] Another real-world study from British Columbia, Canada, reported an overall SVR of 94.6% for SOF/VEL, with rates of 94.5% for genotype 1, 96.4% for genotype 2, and 93.7% for genotype 3.[4]

Glecaprevir/pibrentasvir has also shown excellent real-world effectiveness. A meta-analysis of 18 cohorts encompassing 12,531 patients treated with G/P revealed an overall SVR12 rate of 96.7% in the intention-to-treat population and 98.1% in the modified intention-to-treat population.[5] High SVR rates were maintained across different genotypes: 95.7% for genotype 1, 97.6% for genotype 2, and 95.0% for genotype 3.[5] Furthermore, a study focusing on treatment-naïve patients with compensated cirrhosis treated with an 8-week course of G/P found an SVR rate of 95.5%.[6]

For patients with genotype 3 infection, a systematic review and meta-analysis comparing multiple DAA regimens in a real-world setting found a pooled SVR rate of 94.98% for SOF/VEL ± ribavirin and 96.96% for G/P.[7] In patients with cirrhosis, the pooled SVR rates were 91.10% for SOF/VEL ± ribavirin and 94.44% for G/P.[7]

The following tables summarize the sustained virologic response rates for sofosbuvir/velpatasvir and glecaprevir/pibrentasvir from various real-world studies, categorized by HCV genotype, cirrhosis status, and treatment history.

Table 1: Real-World Sustained Virologic Response (SVR) Rates for Sofosbuvir/Velpatasvir
Patient PopulationGenotype 1Genotype 2Genotype 3Genotype 4OverallReference
All Patients 98.9% (Effectiveness Population)98.9% (Effectiveness Population)98.3% (Effectiveness Population)≥98.3% (Effectiveness Population)98.9% (Effectiveness Population)[1][2][3]
94.5%96.4%93.7%-94.6%[4]
Compensated Cirrhosis ----97.9%[1][2][3]
Treatment-Experienced ----≥98.4% (Effectiveness Population)[2]
Table 2: Real-World Sustained Virologic Response (SVR) Rates for Glecaprevir/Pibrentasvir
Patient PopulationGenotype 1Genotype 2Genotype 3Genotype 4OverallReference
All Patients (mITT) 95.7%97.6%95.0%99.0%98.1%[5]
Non-Cirrhotic (ITT) ----97.0%[5]
Compensated Cirrhosis (ITT) ----97.8%[5]
Treatment-Naïve, Compensated Cirrhosis (8-week) 74% of total patients12% of total patients12% of total patients1% of total patients95.5%[6]

Experimental Protocols in Real-World Studies

Real-world evidence studies, by their nature, are observational and do not follow the rigid, controlled protocols of randomized clinical trials. The methodologies primarily involve the retrospective or prospective analysis of data from large patient registries or electronic health records.

Study Design and Patient Population

The cited studies typically employ a retrospective or prospective observational cohort design. For instance, the large SOF/VEL analysis pooled data from 12 clinical cohorts across various geographical locations and healthcare settings.[2] Similarly, the G/P meta-analysis included data from 18 real-world cohorts.[5]

Inclusion Criteria commonly encompass:

  • Adults (typically ≥18 years) with chronic HCV infection.

  • Confirmed HCV genotype.

  • Initiation of the specified DAA regimen within the study period.

Exclusion Criteria often include:

  • Decompensated cirrhosis (unless specifically studied).

  • Prior exposure to NS5A inhibitors (for retreatment studies with specific regimens).

  • Significant co-morbidities that could interfere with treatment or follow-up.

Data Collection and Endpoints

Data is extracted from existing patient records and includes demographics, baseline laboratory values (HCV RNA levels, liver function tests), HCV genotype, presence of cirrhosis, and prior treatment history.

The primary endpoint in these studies is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as undetectable HCV RNA at or after this time point. Analyses are often presented for both the intention-to-treat (ITT) population (all patients who started treatment) and a modified intention-to-treat (mITT) or effectiveness population, which may exclude patients with non-virologic failure reasons (e.g., loss to follow-up, early discontinuation for non-virologic reasons).[2][5]

Mechanism of Action and Signaling Pathways

Direct-acting antivirals target specific nonstructural (NS) proteins of the hepatitis C virus, which are essential for viral replication. Sofosbuvir is a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase, acting as a chain terminator. Velpatasvir is a pangenotypic inhibitor of the NS5A protein, which plays a crucial role in both viral RNA replication and virion assembly. Glecaprevir is an inhibitor of the NS3/4A protease, which is necessary for cleaving the HCV polyprotein into mature viral proteins, while pibrentasvir is also an NS5A inhibitor.[8]

The following diagrams illustrate the HCV life cycle and the targets of these DAAs, as well as a typical workflow for a real-world effectiveness study.

HCV_Lifecycle cluster_cell Hepatocyte cluster_DAA DAA Targets Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease (Glecaprevir) Translation->NS3_4A Assembly Virion Assembly Replication->Assembly NS5A NS5A (this compound, Pibrentasvir) Replication->NS5A NS5B NS5B Polymerase (Sofosbuvir) Replication->NS5B Release Release Assembly->Release

Caption: HCV life cycle and targets of direct-acting antivirals.

RWE_Workflow Data_Source Real-World Data Source (Registries, EHRs) Patient_Selection Patient Selection (Inclusion/Exclusion Criteria) Data_Source->Patient_Selection Data_Extraction Data Extraction (Baseline Characteristics, Treatment) Patient_Selection->Data_Extraction Follow_up Follow-up Data (HCV RNA at ≥12 weeks post-treatment) Data_Extraction->Follow_up Analysis Statistical Analysis (ITT, mITT) Follow_up->Analysis Outcome Effectiveness Outcome (SVR12 Rates) Analysis->Outcome

Caption: Workflow of a typical real-world effectiveness study.

DAA_Mechanism cluster_inhibitors DAA Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage by NS3/4A Replication_Complex Replication Complex Viral_Proteins->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Protease_Inh Protease Inhibitors (-previr) Protease_Inh->Polyprotein Blocks Cleavage NS5A_Inh NS5A Inhibitors (-asvir) NS5A_Inh->Replication_Complex Disrupts Complex NS5B_Inh NS5B Polymerase Inhibitors (-buvir) NS5B_Inh->Replication_Complex Terminates Replication

Caption: Mechanism of action of different classes of DAAs.

References

Safety Operating Guide

Navigating the Safe Disposal of Velpatasvir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Velpatasvir, ensuring compliance with safety regulations and minimizing environmental impact.

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration equipped with a flue gas scrubbing system.[1] It is imperative to prevent the release of this compound into the environment, including waterways, soil, or sewer systems.[1][2]

Key Disposal and Safety Protocols

A summary of the key recommendations for the handling and disposal of this compound is provided in the table below. This information is compiled from safety data sheets (SDS) to ensure adherence to established safety protocols.

ParameterGuidelineSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. Discharge into the environment must be avoided.[1][2]
Spill Containment Prevent further spillage or leakage if safe to do so. Collect spillage and arrange for disposal in suitable, closed containers.[1][2]
Personal Protective Equipment (PPE) Use personal protective equipment, including chemical-impermeable gloves and a full-face respirator if exposure limits are exceeded.[1][2]
Container Disposal Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

Experimental Protocols: Disposal Procedure Workflow

The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting. Adherence to these steps is crucial for ensuring the safety of personnel and the environment.

Velpatasvir_Disposal_Workflow cluster_prep Preparation Phase cluster_ppe Safety Measures cluster_disposal_path Disposal Pathway A Identify this compound Waste (Expired, Unused, Contaminated) B Consult Safety Data Sheet (SDS) and Local Regulations A->B Review Guidelines C Wear Appropriate PPE (Gloves, Eye Protection, Respirator) B->C D Is the waste containerized and properly labeled? C->D E Package waste in a suitable, closed, and labeled container D->E No F Select Disposal Method D->F Yes E->F G Arrange for pickup by a licensed chemical waste disposal company F->G Option 1 H Alternatively, transport to a facility for controlled incineration with flue gas scrubbing F->H Option 2 I Document Disposal (Manifests, Certificates of Destruction) G->I H->I

This compound Disposal Workflow

Step-by-Step Disposal Guidance

  • Identification and Segregation : Identify all this compound waste, including expired materials, unused product, and contaminated labware. Segregate this waste from other chemical waste streams to ensure proper handling.

  • Consult Safety Data Sheets (SDS) and Regulations : Before handling, thoroughly review the this compound SDS.[1][2][3][4] Familiarize yourself with federal, state, and local regulations pertaining to pharmaceutical and hazardous waste disposal.[5][6][7] The Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[5][6][7][8]

  • Personal Protective Equipment (PPE) : Always wear appropriate personal protective equipment when handling this compound waste. This includes chemical-impermeable gloves, safety goggles, and in cases of potential aerosolization or if exposure limits are exceeded, a full-face respirator.[1][2]

  • Packaging : Place this compound waste into suitable, closed, and clearly labeled containers to await disposal.[1][2] Ensure containers are robust and will not leak. For empty containers, they should be triple-rinsed or punctured to prevent reuse before disposal.[1]

  • Disposal Execution :

    • Licensed Waste Hauler : The most common and recommended method is to arrange for a licensed hazardous material disposal company to collect the waste.[3] This ensures the waste is transported and disposed of in accordance with all regulations.

    • Controlled Incineration : If available, controlled incineration with a flue gas scrubber is an acceptable method of destruction.[1] This should only be performed at a permitted facility.

  • Spill Management : In the event of a spill, prevent further leakage and avoid allowing the chemical to enter drains or the environment.[1][2] Collect the spilled material using an absorbent material and place it in a suitable, closed container for disposal.[1][2]

  • Documentation : Maintain detailed records of all waste disposal activities. This includes manifests from the waste disposal company and any certificates of destruction. These records are essential for regulatory compliance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Velpatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug development, ensuring a safe handling environment for active pharmaceutical ingredients is paramount. This guide provides essential safety and logistical information for the handling of Velpatasvir, a potent antiviral agent. Adherence to these procedures is critical to minimize exposure risk and ensure operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to personal protection is necessary. The following table summarizes the required PPE and essential engineering controls to be in place.

Control TypeRequirementSpecifications
Engineering Controls VentilationHandle in a well-ventilated place. Ensure adequate ventilation.[1][2]
Safety EquipmentProvide accessible safety shower and eye wash station.[2]
Personal Protective Equipment Eye ProtectionWear tightly fitting safety goggles with side-shields.[1][2]
Hand ProtectionWear chemical impermeable protective gloves.[1][2]
Skin and Body ProtectionWear suitable protective clothing; impervious clothing is recommended.[1][2]
Respiratory ProtectionIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. A self-contained breathing apparatus may be necessary in some situations.[1][3]

Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[2] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it to be hazardous.[4]

Standard Operating Procedure for Handling this compound

The following workflow outlines the key procedural steps for the safe handling of this compound from receipt to disposal.

This compound Safe Handling Workflow
Detailed Experimental Protocols

Handling Precautions:

  • Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1]

  • Wear all prescribed personal protective equipment, including eye protection, gloves, and a lab coat.[2]

  • Avoid the formation of dust and aerosols during handling.[1]

  • Wash hands thoroughly after handling the compound.[2]

First-Aid Measures:

  • In case of eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • If ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures: In the event of a spill, personal safety is the top priority.

  • Avoid breathing vapors, mist, or gas.[1]

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment, including respiratory protection.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Collect the spilled material using a non-sparking tool and place it in a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused compounds and contaminated lab supplies, should be collected in a suitable and closed container.[1]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment and sewer systems must be avoided.[1] For unused medication in a household setting, it is recommended to mix it with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velpatasvir
Reactant of Route 2
Reactant of Route 2
Velpatasvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.